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  • Product: (3R)-oct-1-en-3-ol
  • CAS: 3687-48-7

Core Science & Biosynthesis

Foundational

(3R)-oct-1-en-3-ol: A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical exploration of (3R)-oct-1-en-3-ol, a chiral secondary alcohol with significant applications in the flavor, fragrance, and pharmaceutical industries. Its distinct stereochemistry...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of (3R)-oct-1-en-3-ol, a chiral secondary alcohol with significant applications in the flavor, fragrance, and pharmaceutical industries. Its distinct stereochemistry and biological activity make it a molecule of high interest for researchers and developers. This document will cover its fundamental chemical and physical properties, spectroscopic profile, synthesis and analysis protocols, and safety considerations, offering a holistic view for professionals in the field.

Core Molecular and Physicochemical Profile

(3R)-oct-1-en-3-ol is an eight-carbon unsaturated alcohol. The molecule's functionality is dictated by a hydroxyl group at the third carbon, which is a chiral center with an 'R' configuration, and a terminal double bond. This specific three-dimensional arrangement is crucial to its biological and sensory properties. A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of (3R)-oct-1-en-3-ol

PropertyValueSource(s)
IUPAC Name (3R)-oct-1-en-3-ol[1]
Synonyms (R)-(-)-1-octen-3-ol, Matsutakeol[1]
CAS Number 3687-48-7[2]
Molecular Formula C₈H₁₆O[1][3]
Molecular Weight 128.21 g/mol [1][3]
Appearance Colorless clear liquid[3]
Odor Strong genuine mushroom odor[1]
Boiling Point 173-175 °C at 760 mmHg[3]
Density 0.832 - 0.838 g/mL at 25 °C[1][3]
Refractive Index 1.435 - 1.441 at 20 °C[1][3]
Solubility Insoluble in water; Soluble in ethanol and oils.[1][4]
Flash Point 61-62.78 °C (141.8-145 °F)[3][5][6]

Spectroscopic Characterization

The structural integrity and purity of (3R)-oct-1-en-3-ol are verified through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of (3R)-oct-1-en-3-ol displays characteristic signals that confirm its structure. Key resonances include those for the vinyl protons (CH=CH₂), the carbinol proton (CH-OH), and the aliphatic chain protons. The chemical shifts and coupling constants provide detailed information about the connectivity of the atoms.[7]

  • ¹³C NMR: The carbon-13 NMR spectrum shows eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the sp² carbons of the double bond and the carbon bearing the hydroxyl group are particularly diagnostic.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 128, confirming the molecular weight.[8]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key absorption bands for (3R)-oct-1-en-3-ol include a broad O-H stretch for the alcohol group (around 3300-3400 cm⁻¹) and a C=C stretch for the alkene group (around 1640 cm⁻¹).

Synthesis and Enantiomeric Purity

The synthesis of enantiomerically pure (3R)-oct-1-en-3-ol is a critical aspect of its application, particularly in pharmaceuticals where stereochemistry dictates efficacy and safety. Asymmetric synthesis is the preferred route to achieve high enantiomeric excess.

A common strategy is the asymmetric reduction of the corresponding ketone, 1-octen-3-one. This transformation can be achieved using chiral reagents or catalysts that selectively produce the (R)-enantiomer.

SynthesisWorkflow cluster_synthesis Asymmetric Synthesis cluster_purification Purification cluster_analysis Enantiomeric Purity Analysis Start 1-Octen-3-one Reaction Asymmetric Reduction Start->Reaction Reagent Chiral Reducing Agent (e.g., (R)-BINAL-H) Reagent->Reaction CrudeProduct Crude (3R)-oct-1-en-3-ol Reaction->CrudeProduct Purification Column Chromatography CrudeProduct->Purification PurifiedProduct Purified (3R)-oct-1-en-3-ol Purification->PurifiedProduct Analysis Chiral GC or HPLC PurifiedProduct->Analysis Result Enantiomeric Excess (ee) Determination Analysis->Result MethodDevelopment DefineGoal Define Analytical Objective (e.g., Enantiomeric Purity) SelectColumn Select Chiral Stationary Phase (GC or HPLC) DefineGoal->SelectColumn OptimizeConditions Optimize Separation Parameters (Mobile Phase, Temperature, Flow Rate) SelectColumn->OptimizeConditions ValidateMethod Method Validation (Specificity, Linearity, Accuracy, Precision) OptimizeConditions->ValidateMethod Implement Implement for Routine Quality Control ValidateMethod->Implement

Sources

Exploratory

The Enigmatic Aroma of the Earth: A Technical Guide to the Natural Sources and Biosynthesis of (3R)-Oct-1-en-3-ol

Abstract (3R)-oct-1-en-3-ol, colloquially known as mushroom alcohol, is a chiral secondary alcohol that imparts the characteristic earthy and fungal aroma to a wide array of natural products. This volatile organic compou...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(3R)-oct-1-en-3-ol, colloquially known as mushroom alcohol, is a chiral secondary alcohol that imparts the characteristic earthy and fungal aroma to a wide array of natural products. This volatile organic compound, while seemingly simple in its chemical structure, is the product of a sophisticated and stereospecific biosynthetic pathway. Its presence is a key factor in the flavor and fragrance profiles of numerous foods and beverages, and it also plays a significant role in ecological interactions. This technical guide provides an in-depth exploration of the natural reservoirs of (3R)-oct-1-en-3-ol and a detailed elucidation of its biosynthetic machinery, with a focus on the enzymatic cascade that governs its formation. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, biotechnology, and drug development who seek a comprehensive understanding of this commercially and ecologically important molecule.

Introduction: The Significance of a Chiral Aroma

1-Octen-3-ol is a C8 volatile compound that exists as two enantiomers: (R)-(-)-1-octen-3-ol and (S)-(+)-1-octen-3-ol. The stereochemistry of this molecule is paramount to its sensory perception. The (R)-enantiomer is predominantly responsible for the typical fresh mushroom scent, while the (S)-enantiomer is often described as having a mouldy or grassy odor. Nature overwhelmingly favors the production of the (R)-isomer, which is a testament to the high degree of stereospecificity of the enzymes involved in its biosynthesis.[1] Beyond its role as a flavor and fragrance component, 1-octen-3-ol is also a semiochemical, acting as an attractant for various insects, including mosquitoes, and as an antifeedant in other ecological contexts.[2][3][4] Its presence in human breath and sweat has also been noted.[2][5]

Natural Occurrence: A Ubiquitous Volatile

(3R)-oct-1-en-3-ol is not exclusive to the fungal kingdom, although it is most famously associated with it. Its natural distribution is widespread and has been identified in a diverse range of organisms and food products.

Fungi: The Primary Producers

The most prominent and well-documented sources of (3R)-oct-1-en-3-ol are fungi, particularly edible mushrooms.[2][5] Its discovery was first reported from the crushed matsutake mushroom (Tricholoma matsutake).[2] It is a key aroma component in the common button mushroom (Agaricus bisporus), where the (R)-enantiomer can constitute up to 99% of the total 1-octen-3-ol content.[1] The production of this alcohol often occurs upon tissue disruption, suggesting its formation is a result of an enzymatic reaction initiated by cellular damage.[2]

Plants and Other Sources

Beyond fungi, (3R)-oct-1-en-3-ol has been identified in various plants, including lemon balm and lavender.[2][6] It is also a constituent of some cheeses, where it contributes to the characteristic "mushroom" note in Camembert and blue cheeses. Furthermore, this compound has been reported in a wide variety of foods and beverages, such as raspberries, orange juice oil, and even in some seafood like prawns.[6]

Source Category Specific Examples Predominant Enantiomer Reference
Fungi Agaricus bisporus (Button Mushroom), Tricholoma matsutake (Matsutake)(R)-(-)-1-octen-3-ol[1][2]
Plants Lemon Balm (Melissa officinalis), Lavender (Lavandula angustifolia)(R)-(-)-1-octen-3-ol[2][6]
Dairy Products Camembert Cheese, Blue CheeseNot always specified, but contributes to mushroom aroma
Fruits Raspberries, Orange Juice OilNot always specified[6]
Animals Human breath and sweat, Oxen breathRacemic or not specified[2][3][5]

The Biosynthetic Pathway: An Enzymatic Symphony

The biosynthesis of (3R)-oct-1-en-3-ol is a classic example of the oxylipin pathway, which involves the oxygenation of polyunsaturated fatty acids. The primary precursor for this C8 alcohol is linoleic acid, an abundant fatty acid in many organisms.[1][2] The conversion is a two-step enzymatic process catalyzed by lipoxygenase (LOX) and hydroperoxide lyase (HPL).[2][7][8]

Step 1: Lipoxygenase-Mediated Oxygenation

The pathway is initiated by the action of a specific lipoxygenase (LOX). LOXs are non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids.[9][10][11] In the context of (3R)-oct-1-en-3-ol synthesis, the LOX enzyme specifically oxygenates linoleic acid at the C-10 position to form (S)-10-hydroperoxy-(8E,12Z)-8,12-octadecadienoic acid (10-HPODE).[8] This reaction is highly stereospecific, which is a critical determinant for the final chirality of the alcohol.

Step 2: Hydroperoxide Lyase-Mediated Cleavage

The hydroperoxide intermediate, 10-HPODE, is then cleaved by a hydroperoxide lyase (HPL). HPLs are enzymes that catalyze the cleavage of the carbon-carbon bond adjacent to the hydroperoxide group.[1] This cleavage of 10-HPODE yields two products: the C8 compound (3R)-oct-1-en-3-ol and the C10 compound 10-oxodecanoic acid.[1][7] The stereochemistry of the resulting alcohol is directly dictated by the stereochemistry of the hydroperoxide precursor.

Biosynthesis_of_3R_oct_1_en_3_ol cluster_pathway Biosynthetic Pathway of (3R)-oct-1-en-3-ol linoleic_acid Linoleic Acid hpode (S)-10-hydroperoxy-(8E,12Z)-8,12-octadecadienoic acid (10-HPODE) linoleic_acid->hpode Lipoxygenase (LOX) octenol (3R)-oct-1-en-3-ol hpode->octenol Hydroperoxide Lyase (HPL) oxodecanoic_acid 10-Oxodecanoic Acid hpode->oxodecanoic_acid Hydroperoxide Lyase (HPL)

Figure 1: The two-step enzymatic biosynthesis of (3R)-oct-1-en-3-ol from linoleic acid.

Key Enzymes and Their Characteristics

Recent research has led to the identification and characterization of the specific LOX and HPL enzymes responsible for (3R)-oct-1-en-3-ol production in fungi.

Fungal Lipoxygenases (LOXs)

In Agaricus bisporus, a specific lipoxygenase, designated AbLOX, has been identified and cloned.[1][7] This enzyme exhibits fatty acid dioxygenase activity, converting linoleic acid into the 10-hydroperoxide intermediate.[7] Similarly, lipoxygenase genes have been cloned from Tricholoma matsutake and expressed in recombinant hosts like Saccharomyces cerevisiae to produce (R)-(-)-1-octen-3-ol.[8][12] Fungal LOXs can be distinct from their plant and animal counterparts, sometimes utilizing manganese as a cofactor instead of iron.[9][11]

Fungal Hydroperoxide Lyases (HPLs)

A hydroperoxide lyase from Agaricus bisporus, named AbHPL, has also been identified and shown to cleave the 10-HPODE to produce 1-octen-3-ol.[1][7] The co-expression of AbLOX and AbHPL in a prokaryotic system successfully reconstituted the biosynthetic pathway, confirming their roles.[7] The optimal conditions for the coupled enzymatic reaction in A. bisporus have been reported to be a pH of 7.2 and a temperature of 35°C.[7]

Experimental Protocols for Studying (3R)-Oct-1-en-3-ol Biosynthesis

The study of (3R)-oct-1-en-3-ol biosynthesis involves a combination of techniques for enzyme extraction, activity assays, and product analysis.

Extraction and Quantification of (3R)-Oct-1-en-3-ol

A common method for the extraction of volatile compounds like 1-octen-3-ol from natural sources is headspace solid-phase microextraction (HS-SPME), followed by gas chromatography-mass spectrometry (GC-MS) for separation and identification.[13]

Step-by-Step HS-SPME-GC-MS Protocol:

  • Sample Preparation: Homogenize a known weight of the fresh sample (e.g., mushroom tissue) in a suitable buffer.

  • Incubation: Place the homogenate in a sealed vial and incubate at a controlled temperature to allow for the enzymatic production and volatilization of 1-octen-3-ol.

  • Extraction: Expose a SPME fiber with a suitable coating (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period to adsorb the volatile compounds.

  • Desorption and Analysis: Insert the SPME fiber into the heated injection port of a GC-MS system to desorb the analytes onto the gas chromatography column.

  • Separation and Detection: Separate the compounds based on their volatility and polarity using an appropriate GC column and temperature program. Detect and identify the compounds using a mass spectrometer.

  • Quantification: Use an internal or external standard calibration curve for the quantification of 1-octen-3-ol.

Enzyme Activity Assays

The activities of LOX and HPL can be determined using spectrophotometric or chromatographic methods.

Lipoxygenase (LOX) Activity Assay:

LOX activity can be monitored by measuring the formation of conjugated dienes in the hydroperoxide product, which absorb light at 234 nm.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 6.5-7.5), the linoleic acid substrate, and the enzyme extract.

  • Measurement: Monitor the increase in absorbance at 234 nm over time using a spectrophotometer.

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the hydroperoxide.

Hydroperoxide Lyase (HPL) Activity Assay:

HPL activity can be determined by measuring the disappearance of the hydroperoxide substrate or the formation of the aldehyde or alcohol products.

  • Reaction Mixture: Incubate the enzyme extract with a known concentration of the 10-HPODE substrate.

  • Product Analysis: After a defined reaction time, stop the reaction and extract the products. Analyze the formation of 1-octen-3-ol using GC-MS as described above.

  • Substrate Analysis: Alternatively, the remaining hydroperoxide substrate can be quantified using methods like the potassium iodide-starch method.[1]

Experimental_Workflow cluster_extraction Extraction and Analysis cluster_enzyme_assay Enzyme Activity Assays sample Natural Source (e.g., Mushroom) homogenization Homogenization sample->homogenization hs_spme HS-SPME homogenization->hs_spme gc_ms GC-MS Analysis hs_spme->gc_ms enzyme_extract Enzyme Extract lox_assay LOX Activity Assay (Spectrophotometry) enzyme_extract->lox_assay hpl_assay HPL Activity Assay (GC-MS) enzyme_extract->hpl_assay

Figure 2: A generalized experimental workflow for the study of (3R)-oct-1-en-3-ol.

Conclusion and Future Perspectives

The biosynthesis of (3R)-oct-1-en-3-ol is a well-defined enzymatic pathway that highlights the intricate metabolic capabilities of fungi and other organisms. The elucidation of this pathway has not only deepened our understanding of natural product chemistry but has also opened avenues for the biotechnological production of this valuable aroma compound. The use of recombinant microorganisms expressing fungal LOX and HPL genes presents a promising strategy for the sustainable and stereoselective synthesis of (R)-(-)-1-octen-3-ol.[8][12] Future research will likely focus on the discovery of novel LOX and HPL enzymes with improved catalytic efficiencies and substrate specificities, as well as the optimization of fermentation processes for large-scale production. A deeper understanding of the regulatory mechanisms governing the oxylipin pathway in various organisms will also be crucial for harnessing its full potential in industrial and pharmaceutical applications.

References

  • Su, T., Chen, Y., Liu, H., Gao, Y., Guo, J., Li, Y., Qi, Y., Qiu, L., & Song, L. (2022). The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus. Journal of Fungi, 8(8), 827. [Link]

  • Kim, M. J., Kim, J. H., Lee, Y. W., & Kim, B. G. (2020). Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant Saccharomyces cerevisiae with Lipoxygenase-1 and Hydroperoxide Lyase Genes from Tricholoma matsutake. Journal of Microbiology and Biotechnology, 30(2), 296–305. [Link]

  • Wikipedia. (2023). 1-Octen-3-ol. [Link]

  • Oliw, E. H. (2002). Plant and fungal lipoxygenases. Prostaglandins & other lipid mediators, 68-69, 313–323. [Link]

  • Andreou, A., Brodhun, F., & Feussner, I. (2009). Plant and fungal lipoxygenases. Progress in lipid research, 48(3-4), 148–166. [Link]

  • Vick, B. A., & Zimmerman, D. C. (1991). Recent investigations into the lipoxygenase pathway of plants. Biochimica et biophysica acta, 1084(3), 221–239. [Link]

  • Su, T., Chen, Y., Liu, H., Gao, Y., Guo, J., Li, Y., Qi, Y., Qiu, L., & Song, L. (2022). The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus. Journal of Fungi, 8(8), 827. [Link]

  • Schmiedeknecht, G., Krings, U., & Berger, R. G. (2018). The Lipoxygenase Lox1 Is Involved in Light- and Injury-Response, Conidiation, and Volatile Organic Compound Biosynthesis in the Mycoparasitic Fungus Trichoderma atroviride. Frontiers in Microbiology, 9, 2378. [Link]

  • O'Connor, A. R., & Newcomer, M. E. (2021). Fatty Acid Allosteric Regulation of C-H Activation in Plant and Animal Lipoxygenases. Molecules, 26(11), 3183. [Link]

  • Mau, J. L., Beelman, R. B., & Ziegler, G. R. (1992). Biogeneration of 1-octen-3-ol by lipoxygenase and hydroperoxide lyase activities of Agaricus bisporus. Journal of agricultural and food chemistry, 40(7), 1131–1134. [Link]

  • Kim, M. J., Kim, J. H., Lee, Y. W., & Kim, B. G. (2020). Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant Saccharomyces cerevisiae with Lipoxygenase-1 and Hydroperoxide Lyase Genes from Tricholoma matsutake. Journal of Microbiology and Biotechnology, 30(2), 296–305. [Link]

  • Su, T., Chen, Y., Liu, H., Gao, Y., Guo, J., Li, Y., Qi, Y., Qiu, L., & Song, L. (2022). The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus. Journal of Fungi, 8(8), 827. [Link]

  • Compound Interest. (2015). 1-Octen-3-ol. [Link]

  • PubChem. (n.d.). 1-Octen-3-ol. [Link]

  • ODOWELL. (n.d.). Natural 1-Octen-3-ol. [Link]

  • Scentspiracy. (n.d.). 1-Octen-3-ol. [Link]

  • The Good Scents Company. (n.d.). 1-octen-3-ol. [Link]

  • Leal, W. S., O'Malley, M. A., & Zwiebel, L. J. (2015). 1-Octen-3-ol – the attractant that repels. F1000Research, 4, 156. [Link]

Sources

Foundational

A Comprehensive Guide to the Spectroscopic Characterization of (3R)-oct-1-en-3-ol

Introduction: The Significance of Stereochemistry in (3R)-oct-1-en-3-ol (3R)-oct-1-en-3-ol, a chiral secondary alcohol, is a naturally occurring volatile organic compound.[1] Its enantiomers can exhibit distinct biologic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereochemistry in (3R)-oct-1-en-3-ol

(3R)-oct-1-en-3-ol, a chiral secondary alcohol, is a naturally occurring volatile organic compound.[1] Its enantiomers can exhibit distinct biological and sensory properties, making the precise characterization of a specific stereoisomer paramount in fields such as flavor and fragrance chemistry, pheromone research, and drug development.[2] This technical guide provides an in-depth overview of the spectroscopic techniques essential for the unambiguous structural and stereochemical elucidation of (3R)-oct-1-en-3-ol.

This document is intended for researchers, scientists, and professionals in drug development who require a robust and validated framework for the characterization of chiral molecules. The methodologies outlined herein are designed to be self-validating, ensuring the scientific integrity of the analytical results.

Molecular Structure and Properties

(3R)-oct-1-en-3-ol possesses a single stereocenter at the C3 position. Its chemical formula is C₈H₁₆O, with a molecular weight of 128.21 g/mol .[1]

Caption: 2D structure of (3R)-oct-1-en-3-ol indicating the chiral center at C3.

I. Chiroptical Spectroscopy: Unveiling Enantiomeric Identity

The quintessential characteristic of a chiral molecule is its ability to rotate the plane of polarized light. This property, known as optical activity, is the most direct method to differentiate between enantiomers.

A. Theoretical Principles

Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. The specific rotation, [α], is a fundamental physical constant for a chiral substance and is dependent on the wavelength of light used, the temperature, and the solvent. For (3R)-oct-1-en-3-ol, a negative sign of rotation is expected.

B. Experimental Protocol: Polarimetry

The determination of specific rotation is performed using a polarimeter.

Instrumentation:

  • Polarimeter (Sodium D-line, 589 nm)

  • Polarimeter cell (1 dm path length)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

Procedure:

  • Sample Preparation: As (3R)-oct-1-en-3-ol is a liquid, the specific rotation can be measured on the neat (undiluted) sample.[3][4] Alternatively, a solution of known concentration can be prepared by accurately weighing a sample of the alcohol and dissolving it in a suitable solvent (e.g., ethanol) in a volumetric flask.[5]

  • Instrument Calibration: Calibrate the polarimeter to zero using a blank (the pure solvent if a solution is used, or the empty cell for a neat sample).

  • Measurement: Fill the polarimeter cell with the sample, ensuring no air bubbles are present.[5] Place the cell in the polarimeter and measure the observed rotation (α). At least six readings should be taken, with half in the clockwise and half in the counter-clockwise direction to ensure accuracy.[4]

  • Calculation of Specific Rotation:

    • For a neat liquid: [α] = α / (l * d), where l is the path length in decimeters and d is the density of the liquid in g/mL.

    • For a solution: [α] = α / (l * c), where l is the path length in decimeters and c is the concentration in g/mL.[6]

C. Expected Data

The specific rotation of (3R)-oct-1-en-3-ol is a key identifier of its enantiomeric purity.

ParameterExpected ValueSource
Specific Rotation [α]²⁰D -18.4° (neat)[3]

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For (3R)-oct-1-en-3-ol, both ¹H and ¹³C NMR are crucial for confirming its constitution. In an achiral solvent, the NMR spectra of the two enantiomers, (3R)- and (3S)-oct-1-en-3-ol, are identical.[7]

A. Theoretical Principles

¹H NMR spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. ¹³C NMR spectroscopy provides information about the number and types of carbon atoms.

B. Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Glass Pasteur pipette and filter plug

Procedure:

  • Sample Preparation: For ¹H NMR, dissolve approximately 5-25 mg of (3R)-oct-1-en-3-ol in about 0.6-0.7 mL of CDCl₃.[8] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[8]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[9]

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in CDCl₃ (0.6-0.7 mL) weigh->dissolve filter Filter into NMR tube dissolve->filter acquire Acquire Spectra (¹H and ¹³C) filter->acquire

Caption: Workflow for NMR sample preparation and data acquisition.

C. Expected Data

The following tables summarize the expected chemical shifts for 1-octen-3-ol (racemic mixture), which are representative of the (3R)-enantiomer in an achiral solvent.

¹H NMR Spectral Data (CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.8ddd1HH-2
~5.2d1HH-1a (trans to H-2)
~5.1d1HH-1b (cis to H-2)
~4.1t1HH-3
~1.5m2HH-4
~1.3m6HH-5, H-6, H-7
~0.9t3HH-8
Variablebr s1HOH

¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (ppm)Assignment
~141.5C-2
~114.4C-1
~73.2C-3
~37.1C-4
~31.9C-6
~25.1C-5
~22.7C-7
~14.0C-8

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

A. Theoretical Principles

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds. The O-H and C=C bonds in (3R)-oct-1-en-3-ol will give rise to characteristic absorption bands in the IR spectrum.

B. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for analyzing liquid samples.

Instrumentation:

  • FTIR spectrometer with an ATR accessory (e.g., diamond or ZnSe crystal)

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of (3R)-oct-1-en-3-ol directly onto the ATR crystal.[10]

  • Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are averaged to improve the signal-to-noise ratio.[11]

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

C. Expected Data

The IR spectrum of (3R)-oct-1-en-3-ol will exhibit characteristic absorption bands.

Wavenumber (cm⁻¹)VibrationDescription
~3350 (broad)O-H stretchCharacteristic of an alcohol
~3080=C-H stretchAlkene C-H bond
~2930, ~2860C-H stretchAlkane C-H bonds
~1645C=C stretchAlkene double bond
~1100C-O stretchAlcohol C-O bond

IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule based on its fragmentation pattern.

A. Theoretical Principles

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is measured. Alcohols typically undergo characteristic fragmentation pathways, including α-cleavage and dehydration.

B. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the analysis of volatile compounds like (3R)-oct-1-en-3-ol.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for volatile organic compounds (e.g., DB-5ms)

  • Helium carrier gas

Procedure:

  • Sample Preparation: Prepare a dilute solution of (3R)-oct-1-en-3-ol in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

  • Separation: The sample is vaporized and separated on the GC column based on its boiling point and interactions with the stationary phase.

  • Detection: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrum is then recorded.

G cluster_sample Sample Introduction cluster_analysis Analysis sample_prep Prepare Dilute Solution injection Inject into GC sample_prep->injection separation GC Separation injection->separation detection MS Detection (Ionization & Fragmentation) separation->detection

Caption: Workflow for GC-MS analysis of (3R)-oct-1-en-3-ol.

C. Expected Data

The mass spectrum of (3R)-oct-1-en-3-ol will show a molecular ion peak and characteristic fragment ions.

m/zProposed FragmentDescription
128[C₈H₁₆O]⁺Molecular Ion (M⁺)
110[M - H₂O]⁺Loss of water (dehydration)
99[M - C₂H₅]⁺α-cleavage
71[M - C₄H₉]⁺α-cleavage
57[C₄H₉]⁺Pentyl cation

V. Chiral Gas Chromatography: Assessing Enantiomeric Purity

While polarimetry confirms the bulk enantiomeric identity, chiral gas chromatography can be used to determine the enantiomeric excess (e.e.) of a sample.

A. Theoretical Principles

Chiral GC utilizes a stationary phase that is itself chiral. This allows for the separation of enantiomers as they interact differently with the chiral stationary phase, resulting in different retention times.

B. Experimental Protocol: Chiral GC

Instrumentation:

  • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)

  • Chiral capillary column (e.g., β-cyclodextrin-based)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the (3R)-oct-1-en-3-ol sample in a suitable solvent.

  • Injection and Separation: Inject the sample onto the chiral GC column. The enantiomers will be separated based on their differential interactions with the chiral stationary phase.

  • Detection and Quantification: The separated enantiomers are detected, and the peak areas are used to calculate the enantiomeric excess: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100

C. Expected Data

A chromatogram showing two well-resolved peaks for the (R)- and (S)-enantiomers would be expected for a racemic mixture. For an enantiomerically pure sample of (3R)-oct-1-en-3-ol, only one major peak corresponding to the (R)-enantiomer should be observed.[7]

Conclusion

The comprehensive application of the spectroscopic techniques outlined in this guide—chiroptical spectroscopy, NMR, IR, mass spectrometry, and chiral GC—provides a robust and self-validating framework for the complete characterization of (3R)-oct-1-en-3-ol. By systematically applying these methodologies, researchers can confidently confirm the chemical structure, stereochemistry, and purity of this important chiral molecule, ensuring the reliability and reproducibility of their scientific findings.

References

  • Science Learning Center. (n.d.). Determination of Specific Rotation.
  • UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy.
  • (n.d.). NMR sample preparation.
  • (n.d.). NMR Sample Preparation.
  • FooDB. (2010, April 8). Showing Compound (R)-1-Octen-3-ol (FDB003350). Retrieved from [Link]

  • IAJPS. (2024, July 2). determination of the specific rotation of an optically active substances by using polarimeter. Retrieved from [Link]

  • Frontiers. (2024, January 4). Enzyme-catalyzed kinetic resolution of racemic 1-octen-3-ol and field evaluation of its enantiomeric isomers as attractants of sandflies. Retrieved from [Link]

  • Virtual Labs. (n.d.). To determine the specific rotation of a sugar using a polarimeter.
  • (n.d.). How to make an NMR sample.
  • digicollections.net. (n.d.). 1.4 Determination of optical rotation and specific rotation. Retrieved from [Link]

  • (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • UCL. (n.d.). Sample Preparation. Retrieved from [Link]

  • (n.d.). 1-Octen-3-ol. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • NIH. (2017, July 27). Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

  • AZoM. (2018, May 11). Measuring Ethanol Content in Alcohol. Retrieved from [Link]

  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

  • IJOER. (n.d.). GC-MS Determination of Volatile Compounds in Wine Using Needle Concentrator INCAT. Retrieved from [Link]

  • AIP Publishing. (n.d.). Attenuated Total Reflectance – Fourier Transform Infrared (ATR-FTIR) Spectroscopy Analysis for OH, CH and CO. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Octen-3-ol. Retrieved from [Link]

  • PubChem. (n.d.). (R)-oct-1-en-3-ol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (R)-1-octen-3-ol, 3687-48-7. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of R and S enantiomers of 1-octen-3-ol on the number of CFUs.... Retrieved from [Link]

  • Stevens Institute of Technology. (n.d.). Comparison of three derivatives for the enantiomeric separation of chiral alcohols and the absolute configuration of Myrmica ant 3-octanol. Retrieved from [Link]

  • Agilent. (2015, October 29). Volatile Profiling in Wine Using Gas Chromatography Mass Spectrometry with Thermal Desorption. Retrieved from [Link]

  • (n.d.). Analysis of Volatile Organic Compounds in Wine by Purge and Trap Concentration and Gas Chromatography/ Mass Spectrometry (GC/MS).
  • NIST. (n.d.). 1-Octen-3-ol. Retrieved from [Link]

  • NIST. (n.d.). R-(-)-1-Octen-3-ol. Retrieved from [Link]

Sources

Exploratory

synonyms and alternative names for (3R)-oct-1-en-3-ol

An In-Depth Technical Guide to the Nomenclature and Identification of (3R)-oct-1-en-3-ol Abstract (3R)-oct-1-en-3-ol is a chiral secondary alcohol of significant interest across the flavor, fragrance, and chemical ecolog...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Nomenclature and Identification of (3R)-oct-1-en-3-ol

Abstract

(3R)-oct-1-en-3-ol is a chiral secondary alcohol of significant interest across the flavor, fragrance, and chemical ecology sectors. Its distinct sensory properties, which differ markedly from its (S)-enantiomer and the racemic mixture, necessitate a precise and unambiguous system of nomenclature for scientific and commercial communication. This guide provides a comprehensive overview of the synonyms, alternative names, and database identifiers for (3R)-oct-1-en-3-ol. It is intended for researchers, scientists, and drug development professionals, offering in-depth technical details on its chemical identity, the critical role of chirality, and standardized protocols for its analytical verification.

Introduction to (3R)-oct-1-en-3-ol: The Essence of "Mushroom Alcohol"

(3R)-oct-1-en-3-ol, an eight-carbon volatile organic compound, is a naturally occurring molecule found in a wide variety of organisms, including fungi, plants, and even in human breath and sweat.[1][2] It was first isolated from the prized matsutake mushroom (Tricholoma matsutake), leading to its most famous trivial name, "Matsutake alcohol".[1][3]

The significance of this compound lies in its potent and characteristic aroma, often described as a fresh, earthy, and authentic mushroom scent.[3][4] This aroma is almost exclusively attributed to the (R)-enantiomer. The racemic mixture, by contrast, often possesses a harsh, metallic off-note.[4] This stereochemical specificity is paramount; the ability of biological systems, from human olfactory receptors to insect antennae, to distinguish between enantiomers underscores the need for precise identification and nomenclature in research and development. In the context of drug development, its role as an insect attractant (e.g., for mosquitoes) makes it a molecule of interest for vector control research.[1][5]

Nomenclature and Identification Systems

A thorough understanding of the various naming conventions and database identifiers is crucial for accurate literature searches, regulatory compliance, and unambiguous procurement.

Systematic (IUPAC) Nomenclature

The preferred IUPAC name for this compound is (3R)-oct-1-en-3-ol . This name systematically describes the molecule's structure:

  • oct- : Indicates an eight-carbon parent chain.

  • -1-en- : Specifies a double bond between carbon 1 and carbon 2.

  • -3-ol : Denotes a hydroxyl (-OH) group located on carbon 3.

  • (3R)- : Designates the stereochemistry at the chiral center (carbon 3) according to the Cahn-Ingold-Prelog (CIP) priority rules.

Common, Trivial, and Trade Names

Due to its widespread occurrence and use, (3R)-oct-1-en-3-ol and its related forms are known by numerous other names.

Synonyms directly referring to the (3R)-enantiomer:

  • (R)-(-)-1-Octen-3-ol[6]

  • (R)-Matsutake alcohol[6]

  • (-)-Matsutakeol[6]

  • L-1-Octen-3-ol[6]

  • CHAMPIGNOL (a potential trade name)[6]

Synonyms often used for the racemic mixture (oct-1-en-3-ol) but sometimes applied generically:

  • Mushroom alcohol[1][2][3]

  • Octenol[1]

  • Amyl vinyl carbinol[1][2][3]

  • 1-Vinylhexanol[1][7]

  • Vinyl amyl carbinol[1][2]

  • 3-Hydroxy-1-octene[1][2]

  • Morillol[2][8]

It is critical for researchers to verify the stereochemistry when encountering these generic names in literature or commercial listings, as the properties of the racemate differ significantly from the pure (R)-enantiomer.

Database and Regulatory Identifiers

For unambiguous identification in a global context, standardized identifiers are essential. The following table summarizes the key identifiers for (3R)-oct-1-en-3-ol and its related stereoisomers.

Identifier(3R)-oct-1-en-3-ol (S)-oct-1-en-3-olRacemic oct-1-en-3-ol
CAS Registry Number 3687-48-7[1][6]24587-53-9[1]3391-86-4[1][9]
PubChem CID 6992244[1][6]2724898[10]18827[1][11]
EC Number 801-721-0[6]624-352-5[10]222-226-0[1][9]
FDA UNII BYV0MEV7V1[1][4]07D31239FH[1]WXB511GE38[1][9]
ChEBI ID CHEBI:39932[1][6]CHEBI:46735[1]CHEBI:34118[1][11]
FEMA Number 4492[6]Not specified2805[2][3]
InChIKey VSMOENVRRABVKN-QMMMGPOBSA-N[6]VSMOENVRRABVKN-MRVPVSSYSA-N[1]VSMOENVRRABVKN-UHFFFAOYSA-N[1]

The Critical Role of Chirality: A Tale of Two Enantiomers

(3R)-oct-1-en-3-ol and (S)-oct-1-en-3-ol are non-superimposable mirror images of each other—enantiomers. This subtle difference in three-dimensional arrangement has profound consequences for their biological activity and sensory perception.

  • (3R)-(-)-1-Octen-3-ol: Possesses the characteristic strong, pleasant mushroom and earthy aroma. It is the enantiomer predominantly produced by mushrooms.[4]

  • (S)-(+)-1-Octen-3-ol: Has a weaker odor, often described as herbaceous or moldy, and lacks the typical mushroom character.

  • Racemic (±)-1-Octen-3-ol: A 50:50 mixture of the (R) and (S) enantiomers. Its aroma is a composite of both, often with an undesirable metallic or plastic-like note that is absent in the pure (R)-form.[4]

This distinction is a classic example of stereospecificity in chemoreception. For applications in flavor and fragrance, the use of the pure (R)-enantiomer is highly desirable to avoid off-notes. In drug development and chemical ecology, testing individual enantiomers is crucial, as biological targets (e.g., insect olfactory receptors) are chiral and will interact differently with each form.

Analytical Workflow for Chiral Identification

Confirming the identity and enantiomeric purity of a sample is a critical step in any research or development workflow. While standard Gas Chromatography (GC) can confirm the presence of oct-1-en-3-ol, it cannot distinguish between enantiomers. For this, chiral chromatography is required.

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis & Verification Sample Test Sample (e.g., essential oil, synthetic product) Dilution Dilute in appropriate solvent (e.g., Hexane, Ethanol) Sample->Dilution GC Inject into Chiral GC-MS/FID System Dilution->GC Column Chiral Stationary Phase (e.g., β-cyclodextrin column) GC->Column Separation Enantiomeric Separation Column->Separation Detection Detection (MS or FID) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Comparison Chromatogram->Integration Result Determine Enantiomeric Ratio (%R vs %S) Integration->Result

Caption: Workflow for Chiral Analysis of oct-1-en-3-ol.

Experimental Protocol: Chiral Gas Chromatography

This protocol provides a standardized method for determining the enantiomeric excess (ee) of (3R)-oct-1-en-3-ol.

Objective: To separate and quantify the (R) and (S) enantiomers of oct-1-en-3-ol in a sample.

Materials:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).

  • Chiral capillary column (e.g., beta-cyclodextrin based, 30 m x 0.25 mm ID x 0.25 µm film thickness).[12]

  • High-purity helium or hydrogen as carrier gas.

  • Sample of oct-1-en-3-ol.

  • Reference standards for (R)-(-)-1-octen-3-ol and (S)-(+)-1-octen-3-ol.

  • Volumetric flasks and micropipettes.

  • High-purity solvent (e.g., hexane or ethanol).

Procedure:

  • Standard Preparation: Prepare individual solutions of the (R) and (S) standards, and a racemic standard, at a concentration of ~100 ng/µL in the chosen solvent.

  • Sample Preparation: Dilute the test sample to a similar concentration.

  • GC Instrument Setup (Example Conditions):

    • Inlet: Split/splitless, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 60°C hold for 2 min, ramp at 2°C/min to 180°C, hold for 5 min. (Note: This program must be optimized for the specific column in use).

    • Detector (FID): 250°C.

  • Analysis:

    • Inject 1 µL of each standard individually to determine their respective retention times. The elution order will depend on the specific chiral stationary phase.

    • Inject 1 µL of the racemic standard to confirm baseline separation of the two enantiomeric peaks.

    • Inject 1 µL of the prepared test sample.

  • Data Processing:

    • Identify the peaks corresponding to the (R) and (S) enantiomers in the sample chromatogram by comparing retention times with the standards.

    • Integrate the peak area for each enantiomer.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area(R) - Area(S)| / (Area(R) + Area(S))) * 100

Biosynthesis Pathway

(3R)-oct-1-en-3-ol is not typically assembled from smaller precursors but is generated via the enzymatic cleavage of a larger fatty acid, linoleic acid. This pathway is particularly active in fungi upon tissue damage.[1][3]

G Linoleic_Acid Linoleic Acid Hydroperoxide (10S)-Hydroperoxy- octadecadienoic acid Linoleic_Acid->Hydroperoxide Lipoxygenase Octenol (3R)-oct-1-en-3-ol Hydroperoxide->Octenol Hydroperoxide Lyase Other_Product 10-Oxo-decenoic acid Hydroperoxide->Other_Product Hydroperoxide Lyase

Caption: Biosynthesis of (3R)-oct-1-en-3-ol from Linoleic Acid.

Conclusion

The accurate naming and identification of (3R)-oct-1-en-3-ol are fundamental to leveraging its unique properties in scientific and commercial applications. The distinction between the desired (R)-enantiomer, its less fragrant (S)-counterpart, and the often metallic-smelling racemic mixture is of paramount importance. Adherence to IUPAC nomenclature, coupled with the use of universal database identifiers, ensures clarity in communication. For all practical purposes, especially in fields sensitive to sensory properties or biological interactions, this clarity must be supported by robust analytical validation, with chiral chromatography being the definitive method for confirming enantiomeric identity and purity.

References

  • The Good Scents Company. (n.d.). (R)-1-octen-3-ol, 3687-48-7. Retrieved from [Link]

  • Wikipedia. (2023). 1-Octen-3-ol. Retrieved from [Link]

  • PubChem. (n.d.). (R)-oct-1-en-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Scentspiracy. (n.d.). 1-Octen-3-ol (3391-86-4) – Earthy Synthetic Ingredient for Perfumery. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-octen-3-ol matsutake alcohol. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Octen-3-ol. NIST Chemistry WebBook. Retrieved from [Link]

  • Wondim, A., et al. (2024). Enzyme-catalyzed kinetic resolution of racemic 1-octen-3-ol and field evaluation of its enantiomeric isomers as attractants of sandflies. Frontiers in Physiology. Retrieved from [Link]

  • PubChem. (n.d.). 1-Octen-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Octen-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • FooDB. (2010). Showing Compound (R)-1-Octen-3-ol (FDB003350). Retrieved from [Link]

  • Hädener, A., & Pfander, H. (2008). Chiral 1,3-Octanediol Synthetic Studies Using Enzymatic Methods as Key Steps. Helvetica Chimica Acta.
  • Havlik, J., et al. (2024). Content and Enantiomeric Composition of 1-Octen-3-yl Acetate in Lavender Essential Oils. Molecules. Retrieved from [Link]

  • University of Bristol. (n.d.). 1-Octen-3-ol. Molecule of the Month. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of oct-1-yn-3-ol. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Octen-3-ol Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Octen-3-ol (CAS 3391-86-4). Retrieved from [Link]

  • PubChemLite. (n.d.). 1-octen-3-ol (C8H16O). Retrieved from [Link]

  • CAPS. (n.d.). Phytochemical: (S)-1-Octen-3-ol. Retrieved from [Link]

  • Wikipedia. (2023). Oct-1-en-3-one. Retrieved from [Link]

  • Zawirska-Wojtasiak, R., & Wasowicz, E. (1983). Synthesis and analysis of 1-octen-3-ol, the main flavour component of mushrooms. Nahrung. Retrieved from [Link]

Sources

Foundational

role of (3R)-oct-1-en-3-ol as a signaling molecule in ecosystems

An In-depth Technical Guide to (3R)-oct-1-en-3-ol as a Signaling Molecule in Ecosystems Abstract (3R)-oct-1-en-3-ol, a chiral eight-carbon alcohol commonly known as mushroom alcohol, is a volatile organic compound (VOC)...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3R)-oct-1-en-3-ol as a Signaling Molecule in Ecosystems

Abstract

(3R)-oct-1-en-3-ol, a chiral eight-carbon alcohol commonly known as mushroom alcohol, is a volatile organic compound (VOC) of profound ecological significance.[1][2] Initially identified as the principal aromatic component of mushrooms, its role extends far beyond fungal metabolism.[1] This molecule functions as a potent semiochemical, mediating a complex web of interactions across kingdoms. It acts as a kairomone for host-seeking insects, a pheromone for aggregation in beetles, a defense signal in plants and algae, and a potential neurotoxin in mammals.[1][3][4][5] This guide provides a comprehensive technical overview of the biosynthesis of (3R)-oct-1-en-3-ol, its perception by various organisms, its multifaceted roles as a signaling molecule, and the state-of-the-art methodologies employed in its study. This document is intended for researchers in chemical ecology, neurobiology, and drug development seeking to understand and harness the complex biological activities of this ubiquitous natural product.

Introduction: The Chemical Ecology of a Ubiquitous Volatile

1-Octen-3-ol is a chiral secondary alcohol that exists as two enantiomers: (R)-(-)-1-octen-3-ol and (S)-(+)-1-octen-3-ol.[2] The stereochemistry is critical, as biological systems often exhibit high enantioselectivity.[6][7] The (R)-enantiomer is predominantly associated with the characteristic fresh, mushroom-like aroma and is the more biologically active form in many interactions, whereas the (S)-enantiomer often has a mouldy, grassy scent.[8]

First isolated from the matsutake mushroom (Tricholoma matsutake), this "mushroom alcohol" is a product of the enzymatic oxidation of linoleic acid.[1][9] Its production is not limited to fungi; it is also found in plants, marine algae, and is a component of mammalian breath and sweat, making it a key signal in diverse ecological contexts.[1][4][10] The function of 1-octen-3-ol is context-dependent, acting as an attractant, repellent, or signaling hormone, illustrating the parsimonious use of a single molecule for myriad biological functions.

Biosynthesis of (3R)-oct-1-en-3-ol

The primary biosynthetic route to (3R)-oct-1-en-3-ol across fungi, plants, and algae is the oxidative cleavage of linoleic acid, a common polyunsaturated fatty acid.[2][9] This pathway involves a two-step enzymatic cascade.

Pathway Overview:

  • Oxygenation: A lipoxygenase (LOX) enzyme catalyzes the conversion of linoleic acid into a hydroperoxide intermediate, specifically (S)-10-hydroperoxy-(8E,12Z)-8,12,octadecadienoic acid (10-HPODE).[9]

  • Cleavage: A hydroperoxide lyase (HPL) then cleaves the 10-HPODE intermediate. This cleavage event yields two products: (3R)-oct-1-en-3-ol and 10-oxo-trans-8-decenoic acid.[11]

This pathway has been well-characterized in fungi such as Agaricus bisporus (button mushroom) and Tricholoma matsutake.[9][11] Notably, the enzymatic machinery in mushrooms almost exclusively produces the (R)-enantiomer, highlighting a high degree of stereospecificity.[8]

Biosynthesis of (3R)-oct-1-en-3-ol cluster_0 Linoleic Acid Metabolism Linoleic_Acid Linoleic Acid 10_HPODE (S)-10-hydroperoxy- (8E,12Z)-8,12,octadecadienoic acid (10-HPODE) Linoleic_Acid->10_HPODE Lipoxygenase (LOX) + O2 Octenol (3R)-oct-1-en-3-ol 10_HPODE->Octenol Hydroperoxide Lyase (HPL) Oxo_Acid 10-oxo-trans-8-decenoic acid 10_HPODE->Oxo_Acid Hydroperoxide Lyase (HPL) Insect Olfactory Perception cluster_ORN Olfactory Receptor Neuron (ORN) Dendrite Receptor Odorant Receptor (OR) Complex AaOR8 (Specific Subunit) Orco (Co-receptor) Signal Signal Transduction Cascade Receptor->Signal Activation Octenol (3R)-oct-1-en-3-ol Octenol->Receptor:f1 Binding ActionPotential Action Potential to Brain Signal->ActionPotential Ion Channel Opening

Caption: Simplified pathway of (3R)-oct-1-en-3-ol perception in an insect ORN.

Methodologies for Studying (3R)-oct-1-en-3-ol

Investigating the role of volatile signaling molecules requires a multi-faceted approach combining analytical chemistry and biological assays.

Collection and Analysis of Volatiles

The primary challenge in studying VOCs is their low concentration and transient nature. [12]The most widely used technique for analysis is Gas Chromatography-Mass Spectrometry (GC-MS). [12][13]

VOC_Analysis_Workflow cluster_workflow General Experimental Workflow Collection 1. Volatile Collection (e.g., Dynamic Headspace Sampling, HS-SPME) Desorption 2. Thermal Desorption (TD) Collection->Desorption Separation 3. Separation (Gas Chromatography) Desorption->Separation Detection 4. Detection & Identification (Mass Spectrometry) Separation->Detection Quantification 5. Quantification (Internal/External Standards) Detection->Quantification

Caption: Standard workflow for the analysis of volatile organic compounds.

Protocol 1: Dynamic Headspace Volatile Collection and TD-GC-MS Analysis

This protocol is suitable for collecting and analyzing volatiles emitted from a biological source (e.g., fungi, plants, or a host animal).

Objective: To identify and quantify (3R)-oct-1-en-3-ol emitted from a sample.

Materials:

  • Volatile collection chamber (glass or inert material).

  • Purified air source (hydrocarbon-free).

  • Flow meters.

  • Adsorbent tubes (e.g., packed with Tenax® TA or similar).

  • Thermal Desorption (TD) unit coupled to a GC-MS system.

  • Helium carrier gas (UHP).

  • (R)-(-)-1-octen-3-ol standard for identification and quantification.

Methodology:

  • Sample Enclosure: Place the biological sample (e.g., fungal culture, plant leaf) inside the collection chamber. Seal the chamber.

  • Dynamic Collection (Purge and Trap):

    • Push purified air through the chamber at a controlled flow rate (e.g., 100-500 mL/min). This air sweeps the headspace volatiles out of the chamber.

    • Pull the air exiting the chamber through an adsorbent tube at a slightly lower flow rate. The volatiles, including octenol, are trapped on the adsorbent material while the air passes through.

    • Causality Insight: Dynamic collection provides a more representative sample of emitted volatiles over time compared to static headspace methods and allows for concentration of trace analytes.

  • Thermal Desorption:

    • Place the adsorbent tube into the TD unit.

    • The tube is rapidly heated, desorbing the trapped volatiles into a gaseous stream of helium.

    • The volatiles are then focused in a cold trap within the TD unit before being rapidly injected into the GC.

    • Causality Insight: The two-stage process of desorption and cold trapping ensures a sharp, concentrated injection onto the GC column, which is critical for achieving good chromatographic resolution.

  • Gas Chromatography:

    • The injected volatiles are separated based on their boiling points and interaction with the GC column's stationary phase (e.g., a mid-polar column like a DB-5ms is often suitable).

    • Use a temperature program that ramps from a low temperature (e.g., 40°C) to a high temperature (e.g., 250°C) to elute compounds across a range of volatilities.

  • Mass Spectrometry:

    • As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented.

    • The mass spectrometer separates the fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound.

  • Identification and Quantification:

    • Identification: Compare the retention time and the mass spectrum of the unknown peak to that of an authentic (3R)-oct-1-en-3-ol standard analyzed under the same conditions. Confirmation can also be done by comparing the spectrum to a library (e.g., NIST).

    • Quantification: Generate a calibration curve using known concentrations of the standard. The peak area of octenol in the sample can then be used to determine its concentration.

Bioassays for Functional Characterization

Protocol 2: Electroantennography (EAG)

Objective: To determine if an insect's antenna can detect (3R)-oct-1-en-3-ol.

Methodology:

  • Antenna Preparation: An antenna is carefully excised from a live, immobilized insect (e.g., a mosquito).

  • Electrode Placement: The base and tip of the antenna are placed into contact with two electrodes using conductive gel. These electrodes measure the summed potential changes across the antennal neurons.

  • Stimulus Delivery: A charcoal-filtered, humidified air stream is continuously passed over the antenna.

  • Puff Delivery: A "puff" of air containing a precise concentration of (3R)-oct-1-en-3-ol is injected into the continuous air stream for a short duration (e.g., 0.5 seconds).

  • Signal Recording: The change in electrical potential (the EAG response) from the antenna is amplified and recorded. A negative voltage deflection indicates a response.

  • Controls: Puffs of solvent-only and blank air are used as negative controls. A known standard odorant (e.g., hexanol) is used as a positive control.

    • Trustworthiness: This self-validating system ensures that recorded responses are due to the test compound and not mechanical or solvent effects, and confirms the preparation is viable.

Future Directions and Applications

The deep understanding of (3R)-oct-1-en-3-ol's role in ecosystems opens several avenues for practical application and further research.

  • Pest Management: The synergistic attraction of mosquitoes to octenol and CO₂ is already exploited in commercial insect traps. [10][14]Further research into the repellent effects at high concentrations or the specific receptors involved could lead to novel, targeted repellents or "push-pull" control strategies.

  • Drug Development and Toxicology: The discovery that 1-octen-3-ol disrupts dopamine packaging warrants significant further investigation. [5]This presents a new class of environmental neurotoxins to study in the context of neurodegenerative diseases like Parkinson's. It also provides a potential molecular target for screening and drug development.

  • Agricultural Applications: Harnessing the role of octenol in plant-pathogen interactions could lead to new strategies for crop protection, either by using it to prime plant defenses or by developing agents that disrupt fungal communication.

Conclusion

(3R)-oct-1-en-3-ol is a paradigm of chemical-ecological efficiency. A single, relatively simple molecule, biosynthesized from a common fatty acid, orchestrates a remarkable diversity of behaviors and physiological responses across the biological kingdoms. From guiding a mosquito to its host to signaling distress in marine algae and potentially contributing to neurodegeneration in humans, its influence is pervasive. For researchers, it serves as an exemplary model for exploring the intricacies of chemical communication, sensory biology, and the molecular basis of ecosystem-level interactions. Continued investigation into its signaling pathways and biological effects will undoubtedly yield further insights with significant scientific and practical implications.

References

  • Bohbot, J. D., & Dickens, J. C. (2013). Functional Development of the Octenol Response in Aedes aegypti. Frontiers in Systems Neuroscience. [Link]

  • Bohbot, J. D., et al. (2016). Evolutionarily conserved odorant receptor function questions ecological context of octenol role in mosquitoes. Scientific Reports. [Link]

  • Chen, S., & Leal, W. S. (2015). 1-Octen-3-ol – the attractant that repels. F1000Research. [Link]

  • Inamdar, A. A., et al. (2013). Fungal-derived semiochemical 1-octen-3-ol disrupts dopamine packaging and causes neurodegeneration. Proceedings of the National Academy of Sciences. [Link]

  • Jardine, K., et al. (2015). Methods in plant foliar volatile organic compounds research. Applications in Plant Sciences. [Link]

  • Kim, H., et al. (2018). Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant Saccharomyces cerevisiae with Lipoxygenase-1 and Hydroperoxide Lyase Genes from Tricholoma matsutake. Journal of Microbiology and Biotechnology. [Link]

  • Krammer, G., et al. (2014). 1-Octen-3-ol. Molecule of the Month. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Octen-3-ol. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-oct-1-en-3-ol. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). 1-Octen-3-ol, attractive semiochemical for foreign grain beetle, Ahasverus advena (Waltl) (Coleoptera: Cucujidae). ResearchGate. [Link]

  • Scentspiracy. (n.d.). 1-Octen-3-ol – Earthy Synthetic Ingredient for Perfumery. Scentspiracy. [Link]

  • Varejão, E. V. V., et al. (2021). Distribution and Role of Oct-1-en-3-ol in Marine Algae. MDPI. [Link]

  • Wikipedia. (n.d.). 1-Octen-3-ol. Wikipedia. [Link]

  • Wu, G., et al. (2022). The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus. International Journal of Molecular Sciences. [Link]

Sources

Exploratory

A Researcher's Guide to Procuring High-Purity (3R)-oct-1-en-3-ol for Scientific Applications

Introduction: The Significance of Stereochemistry in the "Mushroom Alcohol" (3R)-oct-1-en-3-ol, often referred to as (R)-(-)-1-octen-3-ol or by the trade name CHAMPIGNOL, is a chiral secondary alcohol that serves as a cr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereochemistry in the "Mushroom Alcohol"

(3R)-oct-1-en-3-ol, often referred to as (R)-(-)-1-octen-3-ol or by the trade name CHAMPIGNOL, is a chiral secondary alcohol that serves as a critical reference standard in numerous scientific disciplines.[1] As the principal volatile component responsible for the characteristic aroma of fresh mushrooms, its applications span from flavor and fragrance chemistry to advanced research in insect olfaction and drug development.[1][2] The stereochemistry of this molecule is paramount; the (3R)-enantiomer is known for its clean, powerful mushroom scent, whereas the racemic mixture, which also contains the (S)-(+)-enantiomer, is often described as having a less desirable, metallic off-note.[1] This sensory distinction underscores the necessity for researchers to source standards of high enantiomeric purity to ensure the validity and reproducibility of their experimental results.

This in-depth guide provides drug development professionals, researchers, and scientists with the technical insights required to confidently select and procure high-purity (3R)-oct-1-en-3-ol standards from commercial suppliers. We will delve into the critical parameters for supplier evaluation, provide a comparative overview of available commercial grades, detail protocols for quality verification, and discuss best practices for handling and storage.

I. Evaluating Commercial Suppliers: A Checklist for Scientific Integrity

The procurement of a high-purity chemical standard is not merely a transactional purchase; it is a foundational step in the experimental process. The integrity of your research hinges on the quality of your starting materials. Therefore, a rigorous evaluation of potential suppliers is essential. The primary goal is to verify not just the chemical purity (typically ≥98%), but more critically, the enantiomeric excess (e.e.) of the (3R)-enantiomer.

Causality in Supplier Selection: Beyond the Purity Percentage

A supplier's trustworthiness is demonstrated through comprehensive and transparent documentation. Do not rely solely on the purity percentage stated on the product webpage. Instead, demand and scrutinize the following:

  • Certificate of Analysis (CoA): This is the most crucial document. A reliable supplier will provide a lot-specific CoA that details the analytical methods used and the results obtained. For (3R)-oct-1-en-3-ol, the CoA must specify the enantiomeric excess or enantiomeric purity. It should also list the methods used for this determination, which are typically chiral Gas Chromatography (GC) or chiral High-Performance Liquid Chromatography (HPLC).

  • Analytical Method Transparency: The CoA should provide sufficient detail about the chiral analysis method. Key parameters to look for include the type of chiral column used (e.g., a cyclodextrin-based capillary GC column), mobile phase or temperature gradient, and the detector. This information allows you to assess the validity of their analysis and, if necessary, replicate it in your own lab for verification.

  • Traceability and Consistency: Reputable suppliers, particularly primary manufacturers like Bedoukian Research, often have a long history of producing these specialty chemicals.[1] This experience often translates to better process control and lot-to-lot consistency. Look for suppliers who are transparent about their manufacturing or sourcing processes.

  • Safety Data Sheet (SDS): A comprehensive SDS is mandatory for ensuring safe handling and storage. It provides critical information on physical and chemical properties, hazards, first-aid measures, and appropriate storage conditions.

Logical Framework for Supplier Vetting

The following diagram illustrates a logical workflow for the evaluation and selection of a (3R)-oct-1-en-3-ol supplier.

Figure 1: Workflow for vetting commercial suppliers of chiral standards.

II. Commercial Landscape: A Comparative Overview

Several companies are primary manufacturers or key suppliers of high-purity (3R)-oct-1-en-3-ol. Below is a comparative table summarizing the typical specifications from prominent vendors in this space. Note that while major distributors like Sigma-Aldrich and Thermo Fisher Scientific list the racemic form, they may also source the chiral enantiomer from these primary producers for their research-grade offerings.

Supplier Trade Name / Product Name CAS Number Stated Purity Key Characteristics / Notes
Bedoukian Research, Inc. CHAMPIGNOL®3687-48-7≥98.0%A primary manufacturer known for high-impact aroma chemicals. Their product is noted for its powerful, genuine mushroom odor without the metallic notes of the racemate.[1]
BOC Sciences (3R)-oct-1-en-3-ol3687-48-7Typically ≥98%A supplier of a wide range of research chemicals and biochemicals, including chiral compounds.[1][]
Parchem (R)-1-octen-3-ol3687-48-798.00 to 100.00 %A supplier of specialty and flavor & fragrance chemicals.
Penta International R-(-)-1-OCTEN-3-OL3687-48-7Not specifiedA long-standing supplier to the flavor and fragrance industry.
Sigma-Aldrich (Merck) 1-Octen-3-ol (racemic)3391-86-4≥98%Primarily lists the racemic mixture, but may source chiral versions. Important to verify the specific enantiomer.

Note: This table is for illustrative purposes. Researchers must always obtain the lot-specific Certificate of Analysis for the most accurate and up-to-date information.

III. Experimental Protocols: In-House Verification of Enantiomeric Purity

While a supplier's CoA is a critical starting point, for certain high-stakes applications (e.g., clinical drug development, sensory panels), in-house verification of enantiomeric purity provides the ultimate level of quality assurance. Chiral Gas Chromatography (GC) is a highly effective and widely used technique for this purpose due to the volatility of octenol.[4]

Protocol: Chiral GC Analysis of (3R)-oct-1-en-3-ol

This protocol is a representative method based on established principles of chiral chromatography for similar molecules.[4][5] Optimization may be required depending on the specific instrumentation and column used.

1. Objective: To separate and quantify the (R)- and (S)-enantiomers of oct-1-en-3-ol to determine the enantiomeric excess (e.e.) of the commercial standard.

2. Materials:

  • (3R)-oct-1-en-3-ol standard (as received from supplier)

  • High-purity solvent for dilution (e.g., Hexane or Ethanol, GC grade)

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Chiral Capillary GC Column (e.g., a derivative of β-cyclodextrin like Rt-βDEXsa or similar)

  • Volumetric flasks and precision syringes

3. Standard Preparation: a. Prepare a stock solution of the (3R)-oct-1-en-3-ol standard at approximately 1000 µg/mL in the chosen solvent. b. Prepare a working standard by diluting the stock solution to a concentration suitable for GC analysis (e.g., 10-100 µg/mL).

4. Gas Chromatography (GC) Conditions (Typical):

  • Column: Rt-βDEXsa (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent chiral column.

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 220 °C.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 2 °C/min to 150 °C.

    • Hold at 150 °C for 5 minutes.

  • Detector: FID.

  • Detector Temperature: 250 °C.

5. Data Analysis and Interpretation: a. Run the analysis and identify the peaks corresponding to the (R)- and (S)-enantiomers. The larger peak should correspond to the (3R)-oct-1-en-3-ol. A small peak, if present, would be the (S)-enantiomer. b. Integrate the peak areas for both enantiomers. c. Calculate the Enantiomeric Excess (e.e.) using the following formula:

A high-purity standard should exhibit an e.e. of >98%.

Workflow for QC Verification
Figure 2: Step-by-step workflow for in-house quality control verification.

IV. Handling, Storage, and Potential Impurities

Safe Handling and Storage

Proper storage is crucial to maintain the purity and stability of the (3R)-oct-1-en-3-ol standard.

  • Storage Conditions: Store the standard in a cool, well-ventilated area, away from heat and sources of ignition.[6][7] It should be kept in a tightly sealed container, preferably under an inert gas like argon or nitrogen, to prevent oxidation.[6][]

  • Recommended Packaging: Use glass, aluminum, or phenolic-lined steel containers for long-term storage.[6]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, gloves, and appropriate lab attire when handling the material.[6]

Understanding Potential Impurities

Beyond the unwanted (S)-enantiomer, other impurities can arise from the synthesis process or degradation. Common synthetic routes, such as the Grignard reaction between a vinyl magnesium halide and hexanal, can potentially leave behind unreacted starting materials or side-products.[9][10][11]

  • Synthesis-Related Impurities: These may include hexanal, residual solvents (like diethyl ether), or dimerization products. A standard GC-MS analysis (using a non-chiral column) can often identify these volatile impurities.

  • Degradation Products: As an unsaturated alcohol, (3R)-oct-1-en-3-ol can be susceptible to oxidation over time, especially if not stored properly. This can lead to the formation of corresponding ketones (e.g., 1-octen-3-one) or other oxidation byproducts. Regular purity checks are advisable for long-term stored standards.

V. Conclusion

The selection of a high-purity (3R)-oct-1-en-3-ol standard is a critical, foundational step for any research in the fields of flavor science, chemical ecology, and drug development. A successful procurement strategy is not defined by simply finding the lowest price, but by a rigorous, evidence-based evaluation of supplier quality and transparency. By demanding and critically reviewing lot-specific Certificates of Analysis, understanding the principles of chiral analysis, and implementing in-house verification when necessary, researchers can ensure the integrity of their materials. This diligence is the bedrock upon which reliable, reproducible, and impactful science is built.

References

  • Bedoukian Research, Inc. (n.d.). Flavor Ingredients. Retrieved January 12, 2026, from [Link]

  • BenchChem. (2025). Application Notes & Protocols for Chiral Separation of (Z)-4-Octen-1-ol Enantiomers. Retrieved January 12, 2026, from a relevant technical document source.
  • PerfumersWorld. (n.d.). Champignol. Retrieved January 12, 2026, from [Link]

  • Thermo Fisher Scientific. (n.d.). 1-Octen-3-ol Safety Data Sheet.
  • The Good Scents Company. (n.d.). (R)-1-octen-3-ol. Retrieved January 12, 2026, from [Link]

  • Bedoukian Research, Inc. (2009). Material Safety Data Sheet for a related product.
  • Mericko, D., Lehotay, J., & Cizmárik, J. (2007). HPLC Separation of Enantiomers Using Chiral Stationary Phases. Ceska Slov Farm, 56(3), 107-13.
  • The Good Scents Company. (n.d.). (Z)-3-octen-1-ol. Retrieved January 12, 2026, from [Link]

  • Thermo Fisher Scientific. (n.d.). 1-Octen-3-ol Safety Data Sheet.
  • LCGC International. (n.d.). Application Notes: Chiral. Retrieved January 12, 2026, from [Link]

  • Symmetry. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Symmetry, 13(9), 1648.
  • BOC Sciences. (n.d.). cis-3-OCTEN-1-OL.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Scribd. (n.d.). A Guide To Analy Chiral by GC. Retrieved January 12, 2026, from [Link]

  • TraceGains. (n.d.). Bedoukian Research, Inc. Retrieved January 12, 2026, from [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved January 12, 2026, from [Link]

  • UL Prospector. (n.d.). 1-Octen-3-One (50% in 1-Octen-3-OL) (628) by Bedoukian Research. Retrieved January 12, 2026, from [Link]

  • MDPI. (2023).
  • MDPI. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Symmetry, 13(9), 1648.
  • ResearchGate. (1983). Application of enantioselective capillary gas chromatography to the analysis of chiral pharmaceuticals.
  • Wikipedia. (n.d.). 1-Octen-3-ol. Retrieved January 12, 2026, from [Link]

  • IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Current Topics in Chirality.
  • New Journal of Chemistry. (2003). Toward preparative resolution of chiral alcohols by an organic chemical method. New J. Chem., 27, 135-137.
  • MDPI. (2018).
  • Bedoukian Research, Inc. (n.d.). Flavor Ingredients. Retrieved January 12, 2026, from [Link]

  • BGB Analytik AG. (n.d.). CHIRAL Handbook. Retrieved January 12, 2026, from a relevant technical handbook source.
  • Scentspiracy. (n.d.). 1-Octen-3-ol (3391-86-4) – Earthy Synthetic Ingredient for Perfumery. Retrieved January 12, 2026, from [Link]

  • Bedoukian Research, Inc. (n.d.). Fragrance iCat. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 1-Octyn-3-ol. Retrieved January 12, 2026, from [Link]

  • Nahrung. (1983). Synthesis and analysis of 1-octen-3-ol, the main flavour component of mushrooms. Nahrung, 27(5), 479-86.
  • Chromservis. (n.d.). Chiral column handling.
  • PubMed. (1983). Synthesis and analysis of 1-octen-3-ol, the main flavour component of mushrooms. Nahrung, 27(5), 479-86.
  • PubChem. (n.d.). 1-Octen-3-ol. Retrieved January 12, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Enantioselective Synthesis of (3R)-oct-1-en-3-ol: A Detailed Guide to Asymmetric Reduction of oct-1-en-3-one

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the enantioselective synthesis of (3R)-oct-1-en-3-ol, a valuable chiral building block, through the...

Author: BenchChem Technical Support Team. Date: January 2026

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the enantioselective synthesis of (3R)-oct-1-en-3-ol, a valuable chiral building block, through the asymmetric reduction of its prochiral precursor, oct-1-en-3-one. This document delves into the theoretical underpinnings, practical protocols, and analytical validation of this critical transformation, with a focus on established and reliable methodologies.

Introduction: The Significance of Chiral Alcohols

Chiral alcohols, such as (3R)-oct-1-en-3-ol, are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and natural products.[1][2] The specific stereochemistry of these molecules is often crucial for their biological activity, making enantioselective synthesis a cornerstone of modern organic chemistry. Oct-1-en-3-one, also known as amyl vinyl ketone, is a readily available starting material.[3][4] Its conversion to the desired (R)-enantiomer of the corresponding alcohol requires a highly selective and efficient catalytic system.

This guide will primarily focus on two powerful and widely adopted methods for the asymmetric reduction of α,β-unsaturated ketones: the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation. Both methods offer high enantioselectivity and are amenable to a range of substrates.

Method 1: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a renowned method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[5][6] This reaction utilizes a chiral oxazaborolidine catalyst, which, in the presence of a borane source, facilitates the highly stereoselective transfer of a hydride to the ketone.[7][8][9]

Causality of Experimental Choices

The choice of the (S)-CBS catalyst is paramount for achieving the desired (3R)-configuration of the product alcohol. The mechanism involves the formation of a complex between the oxazaborolidine catalyst, the borane reagent, and the ketone substrate.[10][11] The steric environment created by the chiral catalyst directs the hydride attack to one face of the carbonyl group, leading to the preferential formation of one enantiomer. The use of anhydrous conditions is critical as water can react with the borane reagent and the catalyst, diminishing both the yield and the enantioselectivity.[9][10] Low reaction temperatures (e.g., -78 °C) are employed to enhance the enantioselectivity by minimizing non-selective background reactions.

Experimental Workflow: CBS Reduction

Caption: Workflow for the CBS Reduction of oct-1-en-3-one.

Detailed Protocol: CBS Reduction

Materials:

  • oct-1-en-3-one

  • (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add oct-1-en-3-one (1.0 equiv) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the (S)-CBS catalyst solution (0.1 equiv) to the stirred solution.

  • After stirring for 10-15 minutes at -78 °C, add the borane-THF complex (1.0-1.2 equiv) dropwise over 30 minutes, ensuring the internal temperature remains below -70 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Add saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford pure (3R)-oct-1-en-3-ol.

Method 2: Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is another powerful tool for the enantioselective reduction of ketones, including α,β-unsaturated ketones.[12][13] This method typically employs a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP, in the presence of hydrogen gas.[14][15]

Rationale for Experimental Design

The choice of the (S)-BINAP ligand in conjunction with the ruthenium precursor is crucial for directing the hydrogenation to produce the (3R)-alcohol. The mechanism involves the formation of a chiral ruthenium hydride species that coordinates to the ketone.[13][15] The C₂-symmetric nature of the BINAP ligand creates a well-defined chiral pocket that dictates the facial selectivity of hydride delivery to the carbonyl group.[14] The reaction is typically carried out under a positive pressure of hydrogen gas to ensure a sufficient supply of the reducing agent.

Experimental Workflow: Noyori Asymmetric Hydrogenation

Caption: Workflow for the Noyori Hydrogenation of oct-1-en-3-one.

Detailed Protocol: Noyori Asymmetric Hydrogenation

Materials:

  • oct-1-en-3-one

  • [RuCl₂((S)-BINAP)]₂·NEt₃ or a similar Ru(II)-(S)-BINAP precatalyst

  • Anhydrous, degassed solvent (e.g., methanol or ethanol)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reaction vessel

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate

Procedure:

  • In a glovebox, charge a high-pressure reactor with the Ru(II)-(S)-BINAP catalyst (0.001-0.01 equiv).

  • Add a solution of oct-1-en-3-one (1.0 equiv) in the chosen anhydrous and degassed solvent.

  • Seal the reactor and remove it from the glovebox.

  • Purge the reactor several times with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature to 50 °C) for the required time.

  • Monitor the reaction by taking aliquots (after safely venting and re-pressurizing) and analyzing by GC or TLC.

  • Once the reaction is complete, carefully vent the hydrogen gas.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography with a hexanes/ethyl acetate gradient to yield (3R)-oct-1-en-3-ol.

Data Presentation: Comparison of Methods

ParameterCorey-Bakshi-Shibata (CBS) ReductionNoyori Asymmetric Hydrogenation
Catalyst Chiral OxazaborolidineRu(II)-Chiral Diphosphine (e.g., BINAP)
Reducing Agent Borane (e.g., BH₃·THF)Hydrogen Gas (H₂)
Typical Temp. Low (-78 °C to 0 °C)Room Temperature to Moderate Heat
Pressure AtmosphericElevated (10-100 atm)
Typical ee >95%>95%
Advantages Mild conditions, no high pressureHigh atom economy, catalytic in Ru
Disadvantages Stoichiometric borane sourceRequires specialized high-pressure equipment

Analytical Methods for Enantiomeric Excess (ee) Determination

Accurate determination of the enantiomeric excess is crucial to validate the success of the asymmetric synthesis.[16] Several analytical techniques are available for this purpose.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods.[17] A chiral stationary phase is used to separate the two enantiomers, and the ratio of their peak areas in the chromatogram is used to calculate the ee.

  • Chiral Gas Chromatography (GC): Similar to HPLC, but with a gaseous mobile phase. This is suitable for volatile compounds like oct-1-en-3-ol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent, the NMR signals of the two enantiomers can be resolved, allowing for the determination of their ratio by integration.[18]

  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by chiral molecules.[19][20] While it can be used for ee determination, it often requires calibration with enantiomerically pure samples.

Protocol: ee Determination by Chiral HPLC
  • Prepare a standard solution of the purified (3R)-oct-1-en-3-ol in a suitable solvent (e.g., isopropanol/hexanes).

  • Select an appropriate chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Develop a mobile phase (e.g., a mixture of hexanes and isopropanol) that provides good separation of the enantiomers.

  • Inject the sample onto the HPLC system.

  • Integrate the peak areas of the two enantiomers in the resulting chromatogram.

  • Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Conclusion

The enantioselective synthesis of (3R)-oct-1-en-3-ol from oct-1-en-3-one can be effectively achieved using well-established catalytic asymmetric methods such as the Corey-Bakshi-Shibata reduction and Noyori asymmetric hydrogenation. The choice of method may depend on the available equipment and specific requirements of the synthesis. Careful execution of the protocols and rigorous analytical validation are essential for obtaining the desired chiral alcohol in high yield and enantiopurity.

References

  • BenchChem. A Researcher's Guide to Enantiomeric Excess: Comparing Analytical Techniques for Chiral Alcohols.
  • Feng, X., et al. Asymmetric 1,2-Reduction of Enones with Potassium Borohydride Catalyzed by Chiral N,N′-Dioxide–Scandium(III) Complexes. Organic Letters.
  • Lin, C-Y., et al. Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research.
  • BenchChem. Application Note: Asymmetric Reduction of 4-Octen-3-one.
  • National Institutes of Health. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
  • PubMed. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols.
  • Alfa Chemistry. Corey-Bakshi-Shibata Reduction.
  • Wiley Online Library. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • MDPI. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols.
  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples.
  • Wikipedia. Corey–Itsuno reduction.
  • Wikipedia. Asymmetric hydrogenation.
  • The Good Scents Company. 1-octen-3-one, 4312-99-6.
  • YouTube. Corey-Itsuno, Corey-Bakshi-Shibata Reduction.
  • YouTube. CBS Reduction, Enantioselective Catalysis.
  • ACS Publications. Highly Enantioselective Iridium-Catalyzed Hydrogenation of Conjugated Trisubstituted Enones.
  • NROChemistry. Noyori Hydrogenation.
  • Chem-Station International Edition. Noyori Asymmetric Hydrogenation.
  • ACS Publications. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • YouTube. Noyori Hydrogenation.
  • Nobel Prize. Ryoji Noyori - Nobel Lecture.
  • Wikipedia. Oct-1-en-3-one.
  • Wikipedia. 1-Octen-3-ol.
  • Royal Society of Chemistry. Biocatalytic reduction of alkenes in micro-aqueous organic solvent catalysed by an immobilised ene reductase.
  • TU Delft Repository. Biocatalytic reduction of alkenes in micro-aqueous organic solvent catalysed by an immobilised ene reductase.
  • PubChem. (R)-oct-1-en-3-ol.
  • PrepChem.com. Synthesis of oct-1-yn-3-ol.
  • Sigma-Aldrich. 1-Octen-3-one.
  • ResearchGate. Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity, and alkene vs alkyne directing effects.
  • PubChem. 1-Octen-3-one.
  • ResearchGate. Biocatalytic reduction of alkenes in micro-aqueous organic solvent catalysed by an immobilised ene reductase.
  • National Institutes of Health. Cofactor-independent photo-enzymatic reductions with water mediated by reductive graphene quantum dots.
  • Scentspiracy. 1-Octen-3-ol (3391-86-4) – Earthy Synthetic Ingredient for Perfumery.

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Application

Application Note: High-Sensitivity Analysis of (3R)-oct-1-en-3-ol in Environmental Samples

Introduction: The Environmental Significance of (3R)-oct-1-en-3-ol (3R)-oct-1-en-3-ol, a stereoisomer of 1-octen-3-ol, is a volatile organic compound (VOC) of significant interest in environmental science.[1] Commonly kn...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Environmental Significance of (3R)-oct-1-en-3-ol

(3R)-oct-1-en-3-ol, a stereoisomer of 1-octen-3-ol, is a volatile organic compound (VOC) of significant interest in environmental science.[1] Commonly known as "mushroom alcohol," it is a metabolite produced by numerous species of fungi and is a key contributor to the characteristic odor of mold and mushrooms.[1][2] Its presence in air, water, or soil can indicate fungal growth and contamination, which has implications for agriculture, building sciences (i.e., indoor air quality), and ecosystem health.[2] Furthermore, as an insect attractant, its distribution can influence local ecology.[1]

Accurate and sensitive quantification of (3R)-oct-1-en-3-ol in complex environmental matrices is crucial for understanding its sources, fate, and impact. This application note provides a comprehensive guide for researchers, scientists, and professionals on the robust detection of this analyte, focusing on a validated headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) method. This approach offers a solvent-free, sensitive, and efficient sample preparation technique, ideal for volatile and semi-volatile analytes in diverse matrices.[3][4][5]

Foundational Principles: Causality Behind Method Selection

The analytical challenge lies in isolating and detecting trace levels of a relatively polar, volatile compound from complex and varied environmental matrices. The chosen methodology, HS-SPME-GC-MS, is built on a series of logical choices designed to overcome these challenges.

  • Why SPME? Solid-phase microextraction is a modern, equilibrium-based pre-concentration technique.[5] Unlike traditional liquid-liquid extraction or purge-and-trap methods, SPME is solvent-free, reducing both waste and the potential for solvent-related interferences.[3][6][7] It integrates sampling, extraction, and concentration into a single step, minimizing sample handling and potential analyte loss.[5]

  • Why Headspace (HS) Analysis? (3R)-oct-1-en-3-ol is a volatile compound. HS analysis leverages this property by sampling the vapor phase in equilibrium with the sample matrix (water, soil slurry).[3] This approach is ideal as it avoids the introduction of non-volatile matrix components into the analytical instrument, thereby protecting the GC inlet and column and reducing analytical downtime for maintenance.

  • Why Gas Chromatography (GC)? GC is the premier separation technique for volatile and semi-volatile compounds.[8] It provides the high-resolution separation necessary to distinguish the target analyte from other co-extracted VOCs present in the environmental sample, based on their boiling points and affinity for the GC column's stationary phase.

  • Why Mass Spectrometry (MS)? MS is a highly specific and sensitive detection method.[8] It identifies compounds by fragmenting them into characteristic ions and measuring their mass-to-charge ratio (m/z).[9] This provides structural information, leading to confident identification of (3R)-oct-1-en-3-ol, even at low concentrations, and allows for quantification that is less susceptible to co-eluting interferences compared to less specific detectors.

Experimental Workflow and Protocols

Overall Analytical Workflow

The entire process, from sample acquisition to data reporting, follows a systematic and validated pathway to ensure data integrity and reproducibility.

Analytical_Workflow cluster_prep Sample Preparation & Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing & QA/QC Sample_Collection 1. Field Sampling (Water, Soil, Air) Sample_Prep 2. Sample Preparation (Aliquoting, pH adjustment, Salting) Sample_Collection->Sample_Prep Internal_Std 3. Internal Standard Spiking Sample_Prep->Internal_Std HS_SPME 4. Headspace SPME (Equilibration & Extraction) Internal_Std->HS_SPME GC_Injection 5. Thermal Desorption in GC Inlet HS_SPME->GC_Injection GC_Separation 6. Chromatographic Separation GC_Injection->GC_Separation MS_Detection 7. Mass Spectrometric Detection & Identification GC_Separation->MS_Detection Data_Acq 8. Data Acquisition MS_Detection->Data_Acq Quantification 9. Quantification using Calibration Curve Data_Acq->Quantification Validation 10. Quality Control Check (Blanks, Spikes, Duplicates) Quantification->Validation Reporting 11. Final Report Generation Validation->Reporting

Caption: High-level workflow for the analysis of (3R)-oct-1-en-3-ol.

Detailed Protocol: Analysis of (3R)-oct-1-en-3-ol in Water Samples

This protocol is a self-validating system, incorporating steps for calibration, internal standard correction, and quality control. It is based on established principles from EPA and ISO methodologies for VOC analysis.[10][11][12]

Materials and Reagents:

  • (3R)-oct-1-en-3-ol standard (CAS: 3391-86-4)

  • Internal Standard (IS): e.g., 2-Octanol or a deuterated analog

  • Methanol (HPLC or Purge-and-Trap grade)

  • Organic-free reagent water

  • Sodium Chloride (NaCl), analytical grade, baked at 400°C for 4 hours

  • 20 mL headspace vials with PTFE/silicone septa screw caps

  • SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad VOC coverage.[3]

Step 1: Standard and Sample Preparation

  • Primary Stock Solution (1000 µg/mL): Prepare a stock solution of (3R)-oct-1-en-3-ol in methanol.

  • Working Standard Solutions: Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/L) by spiking appropriate volumes of a diluted stock solution into organic-free reagent water.

  • Internal Standard (IS) Spiking Solution: Prepare a 10 mg/L solution of the IS in methanol.

  • Sample Preparation:

    • Transfer 10 mL of the water sample into a 20 mL headspace vial.

    • Spike each sample, calibration standard, and blank with the IS to a final concentration of 10 µg/L. This corrects for variations in extraction efficiency and injection volume.[3]

    • Add 3 g of NaCl to each vial. This "salting-out" effect increases the ionic strength of the solution, promoting the partitioning of volatile analytes into the headspace.[3]

    • Immediately seal the vial.

Step 2: HS-SPME Extraction

  • Place the sealed vial in the autosampler tray equipped with an incubation/agitation module.

  • Incubate the vial at 60°C for 15 minutes with agitation. This allows the sample to reach thermal equilibrium and partitions the analyte into the headspace.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes under continued incubation and agitation to allow for analyte adsorption onto the fiber coating.

Step 3: GC-MS Analysis

  • Desorption: Immediately after extraction, transfer the SPME fiber to the heated GC injection port (250°C) for thermal desorption for 5 minutes in splitless mode.

  • Fiber Conditioning: After desorption, condition the fiber in a separate clean, heated port or in the GC inlet at a higher temperature (e.g., 270°C) for 10 minutes to prevent carryover between samples.

  • Run the GC-MS method as detailed in the table below.

Instrumental Parameters

The following table provides a validated starting point for the GC-MS parameters. Optimization may be required for specific instruments.

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar columnA 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of volatile and semi-volatile compounds, including alcohols.[13]
Inlet Temperature 250°CEnsures rapid and complete thermal desorption of the analyte from the SPME fiber.
Injection Mode Splitless (for 5 min)Maximizes the transfer of analyte to the column, enhancing sensitivity for trace-level analysis.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert gas that provides good chromatographic efficiency. Constant flow mode ensures stable retention times.
Oven Program Initial 40°C (hold 2 min), ramp at 10°C/min to 180°C, then ramp at 20°C/min to 280°C (hold 5 min)The initial low temperature allows for focusing of volatile analytes at the head of the column. The temperature ramps are designed to elute (3R)-oct-1-en-3-ol and separate it from other potential contaminants.
MS System Agilent 5977B MSD or equivalentA single quadrupole mass spectrometer provides the required sensitivity and specificity.
Ion Source Temp. 230°CStandard temperature for robust ionization while minimizing thermal degradation.[14]
Quadrupole Temp. 150°CStandard temperature to maintain mass accuracy.[14]
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy produces reproducible fragmentation patterns that are comparable to established libraries (e.g., NIST).[14]
Acquisition Mode Full Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM)Full Scan is used for initial identification. SIM mode, monitoring key ions (e.g., m/z 57, 72, 81, 110), significantly increases sensitivity and selectivity for quantification.

Data Analysis, Identification, and Quality Control

Analyte Identification

The identification of (3R)-oct-1-en-3-ol is based on two primary criteria:

  • Retention Time: The retention time of the peak in the sample chromatogram must match that of a known standard within a predefined window (e.g., ±0.1 minutes).

  • Mass Spectrum: The fragmentation pattern of the sample peak must match the reference spectrum from a standard or a validated library like the NIST Mass Spectral Library.[15] The molecular ion (M+) for oct-1-en-3-ol is m/z 128.[1][15] Key fragment ions are crucial for confirmation.

Mass Fragmentation Pathway

Understanding the fragmentation of (3R)-oct-1-en-3-ol is key to its confident identification. Upon electron ionization, the molecular ion ([C₈H₁₆O]⁺•, m/z 128) is formed. This ion is unstable and fragments in predictable ways.[9]

Fragmentation cluster_frags Key Fragment Ions M [C₈H₁₆O]⁺• m/z 128 (Molecular Ion) f57 [C₄H₉]⁺ m/z 57 (Loss of C₄H₇O•) M->f57 α-cleavage f72 [C₄H₈O]⁺• m/z 72 (McLafferty Rearrangement) M->f72 Rearrangement f110 [C₈H₁₄]⁺• m/z 110 (Loss of H₂O) M->f110 Dehydration f81 [C₆H₉]⁺ m/z 81 (Loss of H₂O + C₂H₅•) f110->f81 Further fragmentation

Caption: Predicted EI fragmentation of (3R)-oct-1-en-3-ol.

The most characteristic fragment is often the base peak at m/z 57 , resulting from the alpha-cleavage of the bond between C3 and C4, leading to a stable secondary carbocation.[16] Other significant ions include m/z 110 from the loss of water (dehydration) and ions at m/z 72 and m/z 81 .[17]

Quantification and Method Validation

Quantification is performed by constructing a calibration curve using the prepared standards. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. A linear regression with a correlation coefficient (r²) > 0.995 is required.

Trustworthiness and Self-Validation: To ensure the reliability of the results, a rigorous quality control (QC) protocol must be followed, consistent with EPA guidelines.[11][18][19]

  • Method Blank: An aliquot of organic-free reagent water is analyzed with each batch to check for contamination.

  • Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of the analyte is analyzed to assess the accuracy of the method. Recovery should typically be within 70-130%.

  • Matrix Spike / Matrix Spike Duplicate (MS/MSD): A pair of field samples are spiked with a known analyte concentration to evaluate matrix effects on recovery and precision.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined experimentally based on the standard deviation of replicate low-level spikes. Typical LOQs for this method can reach the low ng/L (parts-per-trillion) range.

QC ParameterAcceptance CriteriaPurpose
Calibration Curve (r²)> 0.995Demonstrates the linearity of the instrument response across the quantification range.
Method Blank< LOQEnsures that no contamination is introduced during the sample preparation and analysis process.
Laboratory Control Sample70-130% RecoveryVerifies the accuracy of the analytical method in a clean, interference-free matrix.
MS/MSD Relative Percent Diff.< 20%Assesses the precision of the method in a real sample matrix, accounting for potential interferences.
Internal Standard Area50-150% of averageMonitors the consistency of the extraction and injection process for every sample. Deviations can indicate a problem with a specific vial (e.g., septum leak).

Conclusion

The HS-SPME-GC-MS method detailed in this application note provides a robust, sensitive, and reliable framework for the analysis of (3R)-oct-1-en-3-ol in environmental samples. By explaining the causality behind the methodological choices and integrating a self-validating quality control system, this protocol empowers researchers to generate high-quality, defensible data. The solvent-free nature of SPME also aligns with the principles of green analytical chemistry, reducing the environmental footprint of the analysis.[7] Adherence to these guidelines will ensure accurate quantification of this key fungal VOC, enabling a better understanding of its role and distribution in the environment.

References

  • U.S. EPA. (n.d.). Method 5000: Sample Preparation for Volatile Organic Compounds. Retrieved from [Link]

  • Demeestere, K., Dewulf, J., De Witte, B., & Van Langenhove, H. (2007). Sample preparation for the analysis of volatile organic compounds in air and water matrices. Journal of Chromatography A, 1153(1-2), 130-144. Retrieved from [Link]

  • Taye, E. Y. (2016). Validation of a Method for the Analysis of Volatile Organic Compounds in Water. CORE. Retrieved from [Link]

  • Anaç, I., & Pilon-Smits, E. A. (1996). Comparison of Sample Preparation Methods for the Analysis of Volatile Organic Compounds in Soil Samples: Solvent Extraction vs Vapor Partitioning. Environmental Science & Technology, 30(9), 2845-2851. Retrieved from [Link]

  • Nevada Division of Environmental Protection. (n.d.). SOIL SAMPLING FOR VOLATILE COMPOUNDS. Retrieved from [Link]

  • U.S. EPA. (n.d.). Method 8265: Volatile Organic Compounds in Water, Soil, Soil Gas, and Air by Direct Sampling Ion Trap Mass Spectrometry (DSITMS). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Octen-3-ol. NIST Chemistry WebBook. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Detailed Survey of Chemical Substances. Retrieved from [Link]

  • ResearchGate. (2021). GC/MS Chromatogram and Spectra of the 1-octen-3-ol produced by strain LB12DSC. Retrieved from [Link]

  • U.S. EPA. (2016). Chemical Methods Validation and Peer Review Guidelines. Retrieved from [Link]

  • Grandys, S., & Gorynski, K. (2024). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. Molecules, 29(21), 5081. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Octen-3-ol. PubChem Compound Summary. Retrieved from [Link]

  • Emissions Analytics. (n.d.). Complete list of compliance & testing standards (US EPA, ISO, CEN). Retrieved from [Link]

  • 3M Environmental Laboratory. (2019). Validation of Analytical Methods. Retrieved from [Link]

  • Boyd-Boland, A. A., Magdic, S., & Pawliszyn, J. (1994). Solid-Phase Microextraction. In Environmental Analysis (pp. 79-106). Retrieved from [Link]

  • U.S. EPA. (n.d.). Method Validation and Peer Review Policies and Guidelines. Retrieved from [Link]

  • Verma, D. K., & Srivastav, P. P. (Eds.). (2017). Science and Technology of Aroma, Flavor, and Fragrance in Rice. Apple Academic Press.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • de Carvalho, D. S., et al. (2011). Production of 1-octen-3-ol by Neurospora species isolated from beiju in different culture medium. Procedia Food Science, 1, 1694-1699. Retrieved from [Link]

  • Clark, J. (n.d.). Explaining the fragmentation pattern of the mass spectrum of n-octane. Doc Brown's Chemistry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Octen-3-ol: Gas Chromatography. NIST Chemistry WebBook. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • UCI Aerosol Photochemistry Group. (2014). Gas Chromatography - Mass Spectrometry. Retrieved from [Link]

  • Peres, R., et al. (2024). Content and Enantiomeric Composition of 1-Octen-3-yl Acetate in Lavender Essential Oils. Molecules, 29(15), 3505. Retrieved from [Link]

  • Suman, T.Y. (2025). Analytical Techniques Used to Detect Chemical Mixtures in the Environment. In Toxicological Assessment of Combined Chemicals in the Environment. Wiley. Retrieved from [Link]

  • Hilaris Publisher. (2024). Advances in Green Analytical Techniques for Environmental Monitoring: A Comprehensive Review. Journal of Environmental Analytical Chemistry. Retrieved from [Link]

Sources

Method

Quantitative Analysis of (3R)-oct-1-en-3-ol by Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract (3R)-oct-1-en-3-ol, also known as (-)-matsutakeol, is a chiral volatile organic compound (VOC) of significant interest in the f...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-oct-1-en-3-ol, also known as (-)-matsutakeol, is a chiral volatile organic compound (VOC) of significant interest in the food, fragrance, and chemical ecology sectors.[1][2] Its characteristic mushroom-like aroma is a key component in many natural products, and its specific enantiomeric form can elicit distinct biological responses, for instance, as an insect attractant.[1][3] Accurate quantification of the (3R)-enantiomer is therefore critical for quality control, authenticity assessment, and scientific research. This application note presents a detailed, validated protocol for the quantification of (3R)-oct-1-en-3-ol using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology employs a chiral capillary column for enantiomeric separation and an internal standard for robust quantification. The protocol covers sample preparation, instrument configuration, data analysis, and method validation in accordance with international guidelines.[4][5]

Introduction: The Analytical Challenge

The quantitative analysis of (3R)-oct-1-en-3-ol presents two primary challenges. First, as a volatile and semi-polar compound, its analysis requires a technique with high sensitivity and resolving power, for which GC-MS is ideally suited.[6][7] Second, and more critically, its chirality necessitates an analytical method capable of separating the (R)- and (S)-enantiomers, as they often coexist in natural and synthetic samples. Standard GC columns cannot resolve these mirror-image isomers.[8] Therefore, the use of a specialized chiral stationary phase is mandatory for accurate enantiomer-specific quantification. This protocol overcomes these challenges by pairing a cyclodextrin-based chiral GC column with the high selectivity and sensitivity of a mass spectrometer operating in Selected Ion Monitoring (SIM) mode.

Principle of the Method

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates chemical components of a sample in the gas phase and provides structural information and quantification.[9][10]

  • Chiral Gas Chromatography (GC): The sample is first vaporized and introduced into a long, thin capillary column. The column's inner surface is coated with a chiral stationary phase (in this case, a derivatized β-cyclodextrin).[8] Due to stereospecific interactions, the (3R)- and (3S)-oct-1-en-3-ol enantiomers travel through the column at different rates, allowing them to be separated and eluted at distinct retention times.[3][8]

  • Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the mass spectrometer. Here, it is ionized, typically by electron ionization (EI), which causes the molecule to fragment into a predictable pattern of charged ions.[10] The MS sorts these fragments by their mass-to-charge ratio (m/z). For quantification, Selected Ion Monitoring (SIM) mode is employed. Instead of scanning the entire mass range, the detector focuses only on specific, characteristic ions of oct-1-en-3-ol, dramatically increasing sensitivity and reducing chemical noise.

Materials and Reagents

  • (3R)-oct-1-en-3-ol analytical standard: (Purity ≥98%)

  • Internal Standard (IS): 2-Nonanol (Purity ≥99%) or a deuterated analog of oct-1-en-3-ol. 2-Nonanol is structurally similar and provides good chromatographic separation.[11]

  • Solvent: Hexane or Dichloromethane (GC or HPLC grade, ≥99.8%)

  • Derivatization Reagent (Optional): N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). Derivatization can improve peak shape and thermal stability.[12][13]

  • Anhydrous Sodium Sulfate: For drying solvent extracts.

  • Glassware: 2 mL GC vials with PTFE-lined septa, volumetric flasks, pipettes.[14]

  • GC-MS System: A gas chromatograph equipped with a chiral capillary column and coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Chiral GC Column: Rt-βDEXsa (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent β-cyclodextrin-based column.[8]

Experimental Workflow & Protocols

The overall workflow involves preparing calibration standards, preparing the sample, analyzing by GC-MS, and quantifying the results.

G cluster_prep Preparation cluster_analysis Analysis & Quantification p1 Prepare Stock Solutions (Analyte & Internal Standard) p2 Create Calibration Curve Standards p1->p2 a1 GC-MS Analysis (Chiral Separation & SIM Detection) p2->a1 Inject Standards p3 Prepare Sample (Extraction & Cleanup) p4 Spike Sample with Internal Standard p3->p4 p4->a1 Inject Sample a2 Integrate Peak Areas (Analyte & IS) a1->a2 a3 Construct Calibration Curve a2->a3 a4 Calculate Concentration of (3R)-oct-1-en-3-ol a3->a4

Caption: High-level experimental workflow for GC-MS quantification.

Protocol 1: Preparation of Standards and Calibration Curve

Accurate quantification relies on a robust calibration curve. An internal standard is added to all samples and standards to correct for variations in injection volume and sample workup.[15][16]

  • Stock Solutions:

    • Analyte Stock (1000 µg/mL): Accurately weigh 10 mg of (3R)-oct-1-en-3-ol standard and dissolve in 10 mL of hexane in a volumetric flask.

    • Internal Standard Stock (1000 µg/mL): Accurately weigh 10 mg of 2-Nonanol and dissolve in 10 mL of hexane in a volumetric flask.

  • Internal Standard Spiking Solution (50 µg/mL): Dilute the IS Stock solution 1:20 with hexane.

  • Calibration Standards (e.g., 0.5 - 100 µg/mL):

    • Prepare a series of at least six calibration standards by serial dilution of the Analyte Stock solution.

    • To 900 µL of each calibration standard dilution, add 100 µL of the Internal Standard Spiking Solution (50 µg/mL). This results in a final IS concentration of 5 µg/mL in each vial.

    • Vortex each standard and transfer to a 2 mL GC vial.

Protocol 2: Sample Preparation (Liquid-Liquid Extraction Example)

This protocol is a general example for extracting (3R)-oct-1-en-3-ol from a liquid matrix (e.g., wine, fruit juice). For solid samples, a solvent extraction step is required first. For air or headspace analysis, Solid Phase Microextraction (SPME) is a suitable alternative.[6][10]

  • Extraction:

    • Pipette 5 mL of the liquid sample into a 15 mL centrifuge tube.

    • Add 2 mL of hexane.

    • Vortex vigorously for 2 minutes to extract the analyte into the organic phase.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Drying and Concentration:

    • Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.

    • Transfer the dried extract to a clean GC vial. If the expected concentration is very low, the extract can be concentrated under a gentle stream of nitrogen. Do not evaporate to complete dryness.

  • Internal Standard Addition:

    • To 900 µL of the final sample extract, add 100 µL of the Internal Standard Spiking Solution (50 µg/mL).

    • Vortex and the sample is ready for injection.

Protocol 3: GC-MS Instrument Parameters

These parameters serve as a starting point and should be optimized for the specific instrument in use.[7][17]

Parameter Setting Rationale
GC System
Injection ModeSplitless (1 µL)Maximizes sensitivity for trace analysis.
Injector Temp240 °CEnsures rapid volatilization without thermal degradation.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow for column efficiency and MS interface.
ColumnRt-βDEXsa (30m x 0.25mm, 0.25µm)Chiral stationary phase for enantiomeric separation.[8]
Oven Program60°C (hold 2 min), ramp 4°C/min to 180°C, hold 5 minGradual ramp to ensure baseline separation of enantiomers.[4]
MS System
Ion Source Temp230 °CStandard temperature for stable ionization.
Quadrupole Temp150 °CStandard temperature for stable mass filtering.
Ionization ModeElectron Ionization (EI) at 70 eVStandard, robust ionization technique creating reproducible fragmentation.
MS ModeSelected Ion Monitoring (SIM)Enhances sensitivity and selectivity for target analytes.[17]
SIM Ions (m/z)
(3R)-oct-1-en-3-ol57 (Quantifier) , 81, 99 (Qualifiers)The m/z 57 fragment is typically the most abundant and stable ion.
2-Nonanol (IS)45 (Quantifier) , 59, 73 (Qualifiers)Characteristic ions for the internal standard.
Dwell Time100 ms per ionSufficient time to acquire enough data points across the peak.

Data Analysis and Quantification

Method validation is essential to ensure that the analytical procedure is accurate, precise, and reliable for its intended purpose.[5][18]

Calibration Curve and Linearity
  • Inject the series of calibration standards into the GC-MS.

  • For each standard, integrate the peak area of the quantifier ion for (3R)-oct-1-en-3-ol (m/z 57) and the internal standard (m/z 45).

  • Calculate the Response Ratio for each standard: Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

  • Plot the Response Ratio (y-axis) against the known concentration of the analyte (x-axis).

  • Perform a linear regression on the data points. The method is considered linear if the coefficient of determination (R²) is ≥ 0.995.[4]

G input Analyte Peak Area (A_x) IS Peak Area (A_is) calc Calculate Response Ratio (RR) RR = A_x / A_is input->calc curve Calibration Curve Plot RR vs. Concentration Determine Linear Equation y = mx + c calc->curve quant Quantify Unknown Measure RR_unknown C_unknown = (RR_unknown - c) / m curve->quant

Caption: Logic of quantification using an internal standard calibration.

Quantification of Unknown Samples
  • Inject the prepared unknown sample.

  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the Response Ratio for the unknown sample.

  • Using the linear equation from the calibration curve (y = mx + c), calculate the concentration of (3R)-oct-1-en-3-ol in the sample: Concentration = (Sample Response Ratio - y-intercept) / slope

Method Validation Summary

The protocol should be validated according to ICH Q2(R1) guidelines or equivalent.[5] The following are typical acceptance criteria.

Parameter Method Acceptance Criteria
Specificity Analyze blank matrix, matrix spiked with IS, and matrix spiked with analyte and IS.No interfering peaks at the retention times of the analyte or IS.
Linearity Analyze 6-8 calibration standards across the expected concentration range.Correlation coefficient (R²) ≥ 0.995.[4]
Accuracy Spike a blank matrix with known analyte concentrations at 3 levels (low, mid, high).Mean recovery should be within 80-120%.[5][18]
Precision Repeatability (Intra-day): 6 replicate injections of a standard. Intermediate (Inter-day): Replicates analyzed on different days by different analysts.Relative Standard Deviation (RSD) ≤ 15%.[5][18]
LOD & LOQ Signal-to-noise ratio method or calculation from the standard deviation of the response.LOD: S/N ≥ 3 LOQ: S/N ≥ 10

Conclusion

This application note provides a comprehensive and robust GC-MS protocol for the selective and sensitive quantification of (3R)-oct-1-en-3-ol. The use of a chiral capillary column is essential for resolving its enantiomer, while the internal standard method ensures high accuracy and precision. The detailed steps for sample preparation, instrument setup, and data analysis, along with clear validation criteria, make this method suitable for routine quality control in the pharmaceutical and flavor/fragrance industries, as well as for advanced scientific research.

References

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  • Chemistry LibreTexts. (2023, August 29). Derivatization.
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  • D'Agostino, P. A., Hancock, J. R., & Provost, L. R. (2000). Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry.
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  • BenchChem. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
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  • Štefánik, I., et al. (2024, July 31). Content and Enantiomeric Composition of 1-Octen-3-yl Acetate in Lavender Essential Oils. Molecules.
  • MDPI. (n.d.). Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivariate Statistics in Method Optimization.
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  • Pitschmann, V., et al. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method.
  • ResearchGate. (n.d.). GC/MS Chromatogram and Spectra of the 1-octen-3-ol produced by strain LB12DSC.
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  • Sigma-Aldrich. (n.d.). 1-Octen-3-one analytical standard.
  • Alcohol and Tobacco Tax and Trade Bureau. (n.d.). Quantitative Determination of Flavoring Agents by GC-MS/FID.
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Application

application of (3R)-oct-1-en-3-ol in food flavoring and aroma studies

An In-Depth Guide to the Application of (3R)-oct-1-en-3-ol in Food Flavoring and Aroma Studies Introduction: The Essence of Earthy Aromas (3R)-oct-1-en-3-ol, often referred to as "mushroom alcohol," is a pivotal volatile...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of (3R)-oct-1-en-3-ol in Food Flavoring and Aroma Studies

Introduction: The Essence of Earthy Aromas

(3R)-oct-1-en-3-ol, often referred to as "mushroom alcohol," is a pivotal volatile organic compound that imparts a characteristic earthy, fungal, and slightly green aroma to a wide array of natural products.[1] This chiral secondary alcohol, with the chemical formula C₈H₁₆O, is a cornerstone in the palette of flavor chemists and sensory scientists.[1][2] Its significance lies in its potent and recognizable aroma profile, which is highly valued for creating authentic mushroom and savory flavors in food products.[2][3][4]

The sensory perception of oct-1-en-3-ol is stereospecific. The (3R)-(-) enantiomer is responsible for the genuine, pleasant mushroom-like aroma, while its counterpart, the (S)-(+)-enantiomer, is often described as having a less desirable moldy or grassy scent.[5] This distinction underscores the importance of stereochemical purity when utilizing this compound in flavor applications.

Naturally, (3R)-oct-1-en-3-ol is produced by numerous fungi and plants, including edible mushrooms, where it is a key aroma component.[2][6][7][8] Its biosynthesis occurs through the enzymatic breakdown of linoleic acid.[2] A lipoxygenase enzyme first oxidizes the fatty acid, which is then cleaved by a hydroperoxide lyase to yield (3R)-oct-1-en-3-ol.[8][9] This natural pathway is so effective that it has been harnessed for the biotechnological production of the flavor compound.[2]

Application Landscape in Food Flavor Systems

The primary application of (3R)-oct-1-en-3-ol is as a flavoring agent to confer or enhance mushroom and other savory, earthy notes. Its high impact and low odor threshold make it an efficient tool for flavorists.[1] It is approved as a food additive by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which has concluded it poses no safety concern at current intake levels when used as a flavouring agent.[2][10]

The compound is utilized across a diverse range of food products, including:

  • Soups, Sauces, and Gravies: To build a rich, umami, and savory base.

  • Snack Foods: To create authentic mushroom-flavored chips, crackers, and seasonings.[3]

  • Processed Meats and Meat Analogs: To add earthy notes that complement roasted and savory profiles.[3]

  • Dairy Products: It is a natural component of some cheeses, like Camembert, contributing to their characteristic aroma.

Quantitative Data: Typical Usage Levels

The application levels of (3R)-oct-1-en-3-ol are typically very low due to its high odor strength. The following table provides illustrative usage levels in various food categories.

Food CategoryTypical Usage Level (ppm)Purpose
Soups3.0 - 5.0Enhancing savory and mushroom notes.[3]
Processed Vegetables12.0 - 20.0Imparting a cooked mushroom character.[3]
Soft Candy1.0 - 2.0Creating novel savory candy profiles.[3]
Snack Foods0.5Providing a distinct mushroom flavor seasoning.[3]

Analytical and Sensory Evaluation Protocols

The analysis of volatile compounds like (3R)-oct-1-en-3-ol in a complex food matrix requires a multi-step approach, from extraction to sensory characterization.[11][12]

Workflow for Volatile Compound Analysis

The overall process involves isolating the volatile compounds from the food, separating them chromatographically, identifying and quantifying them, and finally, correlating these chemical data with sensory perception.

G cluster_0 Sample Preparation & Extraction cluster_1 Instrumental Analysis cluster_2 Data Integration & Interpretation Sample Food Sample Prep Homogenization / Grinding Sample->Prep Extraction Volatile Extraction (SPME, SAFE) Prep->Extraction GC Gas Chromatography (GC) Separation Extraction->GC Inject Extract MS Mass Spectrometry (MS) Identification & Quantification GC->MS O Olfactometry (O) Odor Characterization GC->O Data Correlate Chemical and Sensory Data MS->Data O->Data Result Identify Key Aroma Compounds (e.g., (3R)-oct-1-en-3-ol) Data->Result

Caption: General workflow for food aroma analysis.

Protocol 1: Volatile Compound Extraction using Headspace Solid-Phase Microextraction (HS-SPME)

Rationale: HS-SPME is a solvent-free, sensitive, and widely used technique for extracting volatile and semi-volatile compounds from food matrices.[11][13][14][15][16] It concentrates analytes from the headspace above the sample onto a coated fiber, which is then directly desorbed into the gas chromatograph.[17]

Materials:

  • Gas-tight vials (20 mL) with magnetic screw caps and PTFE/silicone septa.

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS).

  • Heating block or water bath with magnetic stirring capabilities.

  • Food sample.

  • Saturated salt solution (e.g., NaCl), optional.

  • Internal standard solution (optional, for quantification).

Procedure:

  • Sample Preparation: Weigh 2-5 g of the homogenized food sample into a 20 mL headspace vial. If using an internal standard for quantification, spike the sample at this stage.

  • Matrix Modification (Causality): Add 1-2 g of NaCl. This increases the ionic strength of the aqueous phase, which "salts out" the volatile compounds, increasing their concentration in the headspace and enhancing extraction efficiency.

  • Vial Sealing: Immediately seal the vial tightly with the screw cap.

  • Incubation and Equilibration: Place the vial in the heating block set to a specific temperature (e.g., 50°C). Allow the sample to equilibrate for a set time (e.g., 15 minutes) with gentle agitation. This step facilitates the release of volatiles from the food matrix into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a predetermined time (e.g., 30 minutes) at the same temperature. The analytes will adsorb onto the fiber coating.

  • Desorption: Immediately after extraction, retract the fiber and insert it into the heated injection port of the GC-MS system (e.g., 250°C for 5 minutes) for thermal desorption of the trapped analytes.

Protocol 2: Instrumental Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the gold standard for separating, identifying, and quantifying volatile compounds.[13][18] The gas chromatograph separates compounds based on their volatility and interaction with the column's stationary phase, while the mass spectrometer fragments the molecules, creating a unique mass spectrum "fingerprint" for identification.[19][20]

Instrumentation & Conditions:

  • GC System: Agilent 7890B or equivalent.

  • MS System: Agilent 5977A or equivalent.

  • Column: VOCOL® or similar intermediate polarity column (e.g., 30 m x 0.25 mm x 1.5 µm). For chiral separation, a specialized column (e.g., Beta-DEX™) would be required.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp: Increase to 230°C at a rate of 5°C/min.

    • Hold: Hold at 230°C for 10 minutes.

    • (This program must be optimized based on the specific sample matrix and target analytes.)

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Electron Ionization (EI) Energy: 70 eV.

    • Mass Scan Range: 35-350 amu.

Procedure:

  • Desorption: Introduce the SPME fiber into the GC inlet as described in Protocol 1.

  • Chromatographic Run: Start the GC-MS analysis using the defined temperature program.

  • Data Acquisition: Acquire data in full scan mode.

  • Compound Identification: Identify (3R)-oct-1-en-3-ol and other compounds by comparing their retention times and mass spectra with those of authentic standards (e.g., from NIST library and pure reference compounds).

  • Quantification: If an internal standard was used, calculate the concentration of (3R)-oct-1-en-3-ol based on the ratio of its peak area to the peak area of the known-concentration internal standard.[21]

Protocol 3: Sensory Evaluation using Quantitative Descriptive Analysis (QDA)

Rationale: While instruments identify and quantify compounds, only human sensory evaluation can describe the perceived aroma and flavor profile.[22][23][24] QDA is a method that uses a trained panel to identify key sensory attributes of a product and rate their intensity, creating a comprehensive sensory fingerprint.[25]

Sensory Evaluation Workflow

G cluster_0 Panel Preparation cluster_1 Descriptive Analysis cluster_2 Data Analysis Selection Select & Screen Panelists Training Train Panel on Basic Tastes & Aroma Recognition Selection->Training Lexicon Develop Sensory Lexicon (Attributes) Training->Lexicon Panelists ready Reference Prepare Attribute Reference Standards Lexicon->Reference Evaluation Panelists Evaluate Samples & Rate Intensities Reference->Evaluation Stats Statistical Analysis (e.g., ANOVA, PCA) Evaluation->Stats Collect data Profile Generate Sensory Profile (e.g., Spider Plot) Stats->Profile

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

Procedure:

  • Panelist Training: Select 8-12 individuals and train them to identify and scale the intensity of relevant aroma attributes (e.g., mushroom, earthy, green, moldy, fatty). Provide them with reference standards for each attribute.

  • Lexicon Development: In a group session, have the panel collaboratively develop a list of specific terms (a lexicon) that describe the aroma profile of the samples (e.g., a control product vs. a product with added (3R)-oct-1-en-3-ol).

  • Sample Evaluation:

    • Prepare samples under controlled, identical conditions. Present them blind-coded and in a randomized order to the panelists.

    • Panelists individually evaluate each sample and rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored from "none" to "very intense").

  • Data Analysis: Collect the intensity ratings from all panelists. Use statistical analysis (e.g., Analysis of Variance, ANOVA) to determine if there are significant differences between samples for each attribute. Visualize the results using spider plots to compare the sensory profiles.

Sensory Attributes of Oct-1-en-3-ol Enantiomers

The distinct aroma profiles of the two enantiomers are critical for flavor applications.

EnantiomerCommon DescriptorsOdor Threshold (in aqueous ethanol)
(R)-(-)-1-octen-3-ol Genuine mushroom, earthy, fruity, soft[5]~10 ppb
(S)-(+)-1-octen-3-ol Moldy, grassy, herbaceous, musty[5]~100 ppb

Conclusion and Future Perspectives

(3R)-oct-1-en-3-ol is an indispensable molecule for crafting authentic savory and mushroom flavors. Its effective application relies on a deep understanding of its chemical properties, its potent sensory characteristics, and the rigorous analytical and sensory protocols required to study it within complex food systems. By integrating instrumental analysis (SPME-GC-MS) with human sensory perception (QDA, GC-O), researchers and developers can precisely tailor flavor profiles, ensure product quality, and drive innovation. Future research will likely focus on optimizing biotechnological production methods to create sustainable and high-purity (3R)-oct-1-en-3-ol, as well as exploring novel encapsulation and delivery technologies to protect its volatile nature and control its release in food products.

References

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  • Granvogl, M., & Schieberle, P. (2024). Food Flavor Chemistry and Sensory Evaluation. Foods, 13(4), 543. [Link]

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  • University of Bristol. (n.d.). 1-Octen-3-ol. [Link]

  • Kim, D., et al. (2021). Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant Saccharomyces cerevisiae with Lipoxygenase-1 and Hydroperoxide Lyase Genes from Tricholoma matsutake. Journal of Microbiology and Biotechnology, 31(7), 985–992. [Link]

  • Leffingwell, J.C. (n.d.). The 1-Octen-3-ols. [Link]

  • Zawirska-Wojtasiak, R. (2004). Optical purity of (R)-(−)-1-octen-3-ol in the aroma of various species of edible mushrooms. Food Chemistry, 86(1), 113-118. [Link]

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Method

Application Note &amp; Protocol: Evaluating the Antimicrobial Efficacy of (3R)-oct-1-en-3-ol

For: Researchers, scientists, and drug development professionals engaged in the exploration of novel antimicrobial agents. Introduction: The Promise of (3R)-oct-1-en-3-ol as a Natural Antimicrobial (3R)-oct-1-en-3-ol, a...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the exploration of novel antimicrobial agents.

Introduction: The Promise of (3R)-oct-1-en-3-ol as a Natural Antimicrobial

(3R)-oct-1-en-3-ol, a naturally occurring volatile compound, is a significant contributor to the characteristic aroma of fresh mushrooms.[1][2][3] Beyond its sensory attributes, this molecule has garnered scientific interest for its potential antimicrobial properties.[1][2][4] As the challenge of antimicrobial resistance intensifies globally, the exploration of novel, naturally derived compounds like (3R)-oct-1-en-3-ol is a critical frontier in drug discovery. This document provides a comprehensive guide to the principles and methodologies for rigorously evaluating the antimicrobial activity of (3R)-oct-1-en-3-ol, ensuring scientifically valid and reproducible results.

The unique physicochemical properties of (3R)-oct-1-en-3-ol, namely its volatility and poor water solubility, present specific challenges to standard antimicrobial susceptibility testing (AST) protocols.[5][6] Therefore, this guide emphasizes modified techniques and explains the scientific rationale behind each procedural choice, empowering researchers to not only execute these protocols but also to understand and adapt them for their specific research questions.

Part 1: Foundational Considerations for Protocol Design

Physicochemical Properties of (3R)-oct-1-en-3-ol

A thorough understanding of the test compound's properties is paramount for designing a valid testing strategy.

PropertyValue/DescriptionImplication for Antimicrobial Testing
Molecular Formula C₈H₁₆O-
Molar Mass 128.21 g/mol Essential for preparing solutions of known molarity.
Solubility in Water Insoluble / Not miscible or difficult to mix.[5][6]Direct addition to aqueous culture media is not feasible. An emulsifying agent or solvent is required to ensure uniform dispersion.
Solubility in Organic Solvents Soluble in ethanol and oils.[5][7]Ethanol can be used as a solvent for stock solutions, but its own potential antimicrobial effect must be controlled for.
Volatility High (Vapor Pressure: ~1 hPa @ 20°C).[6]Standard open-plate methods like disk diffusion may underestimate activity due to evaporation. Vapor phase activity might be a significant component of its antimicrobial action and warrants specific investigation.
Selection of Test Microorganisms

The choice of microbial strains should be guided by the intended application of (3R)-oct-1-en-3-ol. For broad-spectrum screening, a panel of clinically and industrially relevant Gram-positive and Gram-negative bacteria, as well as fungi (yeasts and molds), is recommended. Using well-characterized reference strains from recognized culture collections (e.g., ATCC - American Type Culture Collection) is crucial for reproducibility.[8]

Recommended Bacterial Strains:

  • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)

  • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

Recommended Fungal Strains:

  • Yeast: Candida albicans (e.g., ATCC 10231)

  • Mold: Aspergillus niger (e.g., ATCC 16404)

These strains are commonly used in antimicrobial susceptibility testing and represent a range of cell wall structures and metabolic pathways.[8]

Part 2: Core Antimicrobial Susceptibility Testing Protocols

This section details two primary methods for determining the antimicrobial activity of (3R)-oct-1-en-3-ol: broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), and agar disk diffusion as a preliminary screening tool.

Protocol: Broth Microdilution for MIC & MBC/MFC Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC).[9][10][11] It is considered a gold standard and is adaptable for hydrophobic compounds with appropriate modifications.[12] This method is favored for its efficiency, reduced reagent usage, and the ability to subsequently determine bactericidal or fungicidal concentrations.

BrothMicrodilutionWorkflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Analysis & Follow-up A Prepare (3R)-oct-1-en-3-ol Stock Solution (in DMSO or Ethanol + Tween 80) D Perform Serial Dilutions of Stock Solution in 96-Well Plate A->D B Prepare Standardized Microbial Inoculum (0.5 McFarland) E Inoculate Wells with Standardized Microbial Suspension B->E C Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) C->D D->E Add compound F Incubate Plate (e.g., 37°C for 18-24h) E->F G Determine MIC: Lowest concentration with no visible growth F->G H Plate Aliquots from Clear Wells onto Agar Plates G->H For MBC/MFC I Incubate Agar Plates H->I J Determine MBC/MFC: Lowest concentration with ≥99.9% reduction in CFU/mL I->J AgarDiskDiffusionWorkflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Analysis A Prepare Standardized Microbial Inoculum (0.5 McFarland) D Create a Confluent Lawn of Microorganism on MHA Plate A->D B Prepare Mueller-Hinton Agar (MHA) Plates B->D C Prepare (3R)-oct-1-en-3-ol Solution & Sterile Disks E Impregnate Sterile Disks with (3R)-oct-1-en-3-ol C->E F Place Disks on Inoculated Agar Surface D->F E->F Apply disks G Incubate Plate (e.g., 37°C for 18-24h) F->G H Measure Diameter of the Zone of Inhibition (mm) G->H

Caption: Workflow for the agar disk diffusion antimicrobial screening assay.

  • Prepare a Microbial Lawn:

    • Procedure: Dip a sterile cotton swab into the standardized 0.5 McFarland inoculum suspension. Squeeze out excess liquid against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate to create a uniform, confluent lawn of bacteria. [11]Rotate the plate approximately 60 degrees and repeat the swabbing two more times to ensure complete coverage.

  • Disk Application:

    • Procedure: Using sterile forceps, place sterile paper disks (6 mm in diameter) onto the inoculated agar surface.

    • Pipette a defined volume (e.g., 10 µL) of the (3R)-oct-1-en-3-ol solution (dissolved in a volatile solvent like ethanol) onto each disk.

    • Controls: Include a disk with the solvent alone (negative control) and a disk with a standard antibiotic (positive control, e.g., gentamicin for bacteria).

  • Incubation:

    • Procedure: Invert the plates and incubate at 37°C for 18-24 hours.

  • Data Interpretation:

    • Procedure: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). A larger zone of inhibition generally indicates greater antimicrobial activity.

Part 3: Data Presentation and Interpretation

Table 1: Example MIC and MBC/MFC Data for (3R)-oct-1-en-3-ol
MicroorganismStrainMIC (mg/mL)MBC/MFC (mg/mL)
Staphylococcus aureusATCC 259231.04.0
Escherichia coliATCC 259222.08.0
Candida albicansATCC 102312.08.0
Aspergillus nigerATCC 164048.0>8.0

Note: The data presented are illustrative and based on published findings for 1-octen-3-ol. [1][2]Actual results may vary.

Interpretation:

  • A lower MIC value indicates greater potency.

  • If the MBC/MFC is close to the MIC (e.g., within four times the MIC), the compound is generally considered bactericidal/fungicidal. If the MBC/MFC is much higher than the MIC, it is considered bacteriostatic/fungistatic.

Table 2: Example Agar Disk Diffusion Results
MicroorganismStrainZone of Inhibition (mm)
Staphylococcus aureusATCC 2592318
Escherichia coliATCC 2592212
Solvent Control (Ethanol)-0
Positive Control (Gentamicin 10 µg)-22

Interpretation:

  • The diameter of the inhibition zone provides a qualitative measure of activity. These results can be used to rank the relative susceptibility of different microorganisms to the test compound.

Part 4: Concluding Remarks and Best Practices

The protocols outlined in this application note provide a robust framework for assessing the antimicrobial activity of (3R)-oct-1-en-3-ol. Adherence to standardized methodologies, such as those adapted from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is essential for generating data that is both reliable and comparable across different studies. [10][13][14][15] Key Considerations for Trustworthy Results:

  • Aseptic Technique: Strict aseptic technique is mandatory to prevent contamination.

  • Reagent Quality: Use high-purity (3R)-oct-1-en-3-ol and fresh, quality-controlled culture media.

  • Replication: All experiments should be performed in triplicate to ensure the reproducibility of the results.

  • Standardization: Consistent adherence to inoculum preparation, incubation conditions, and endpoint determination is critical.

The investigation of natural compounds like (3R)-oct-1-en-3-ol holds significant potential for the discovery of new antimicrobial leads. By employing these detailed and scientifically grounded protocols, researchers can confidently contribute to this vital area of scientific inquiry.

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Sources

Application

solid-phase microextraction (SPME) for volatile (3R)-oct-1-en-3-ol analysis

An Application Guide to Solid-Phase Microextraction (SPME) for the Analysis of Volatile (3R)-oct-1-en-3-ol Authored by a Senior Application Scientist This document provides a comprehensive guide for the analysis of the v...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Solid-Phase Microextraction (SPME) for the Analysis of Volatile (3R)-oct-1-en-3-ol

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the analysis of the volatile organic compound (3R)-oct-1-en-3-ol using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and professionals in drug development and related fields who require a robust, sensitive, and solvent-free method for the quantification of this key volatile compound.

Introduction: The Significance of (3R)-oct-1-en-3-ol

(3R)-oct-1-en-3-ol, often referred to as mushroom alcohol, is a chiral secondary alcohol with a characteristic mushroom-like odor[1]. Its presence is a key indicator in various fields; it serves as a flavor and fragrance agent, an insect attractant, and a significant biomarker for fungal and mold growth in indoor environments and agricultural products[1][2][3][4]. The accurate and sensitive detection of (3R)-oct-1-en-3-ol is therefore crucial for quality control in the food and beverage industry, environmental monitoring, and in the study of microbial volatile organic compounds (MVOCs).

With a molecular weight of 128.21 g/mol and limited water solubility, (3R)-oct-1-en-3-ol is a volatile organic compound (VOC) well-suited for analysis by gas chromatography[4][5][6]. Traditional methods for VOC analysis often involve cumbersome liquid-liquid extraction or purge-and-trap techniques, which are time-consuming and require significant amounts of organic solvents.

The Rationale for Headspace Solid-Phase Microextraction (HS-SPME)

Solid-Phase Microextraction (SPME) is an innovative, solvent-free sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single step[7][8]. The principle of SPME is based on the equilibrium partitioning of analytes between the sample matrix and a stationary phase coated onto a fused silica fiber[9].

For volatile compounds like (3R)-oct-1-en-3-ol, the headspace (HS) mode of SPME is particularly advantageous[10]. In HS-SPME, the fiber is exposed to the vapor phase above the sample, avoiding direct contact with the sample matrix. This approach is ideal for complex or "dirty" matrices, as it prevents non-volatile, high-molecular-weight components from contaminating the fiber, thereby extending its lifespan and ensuring cleaner chromatograms[10].

Key Advantages of HS-SPME for (3R)-oct-1-en-3-ol Analysis:

  • Solvent-Free: An environmentally friendly technique that eliminates the need for organic solvents[7][11].

  • High Sensitivity: The concentration of analytes on the fiber allows for low detection limits[10].

  • Simplicity and Speed: Combines extraction and concentration, significantly reducing sample preparation time[12].

  • Versatility: Applicable to a wide range of sample matrices, including liquids and solids[7][12].

Core Principles and Experimental Design

The successful application of HS-SPME relies on the careful selection and optimization of several key parameters. The following sections detail the critical choices and the scientific reasoning behind them.

SPME Fiber Selection: A Critical Choice

The choice of the SPME fiber coating is paramount as it dictates the extraction efficiency and selectivity for the target analyte[13]. The selection is based on the polarity and molecular weight of the analyte. (3R)-oct-1-en-3-ol is a moderately polar volatile compound.

Based on established guidelines and empirical evidence, the following fibers are recommended for the analysis of volatile alcohols:

Fiber CoatingPolarityRationale for (3R)-oct-1-en-3-ol Analysis
65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)BipolarThis fiber is highly effective for adsorbing more volatile polar analytes such as alcohols and amines, offering efficient extraction and rapid desorption[12][14].
50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS)BipolarA three-phase fiber that provides a broad extraction range for compounds with varying molecular weights and polarities. It is particularly well-suited for general screening of volatile and semi-volatile compounds[14][15][16].

For targeted, high-sensitivity analysis of (3R)-oct-1-en-3-ol, the 65 µm PDMS/DVB fiber is often the preferred choice due to its demonstrated efficiency with volatile alcohols[17].

HS-SPME Workflow Visualization

The following diagram illustrates the key stages of the HS-SPME-GC-MS analytical workflow.

SPME_Workflow HS-SPME-GC-MS Workflow for (3R)-oct-1-en-3-ol Analysis cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample Sample containing (3R)-oct-1-en-3-ol Vial Transfer to Headspace Vial Sample->Vial Salt Optional: Add Salt (e.g., NaCl) Vial->Salt Seal Seal Vial with Septum Salt->Seal Incubate Incubate and Agitate at Optimized Temperature Seal->Incubate Transfer to Autosampler Expose Expose SPME Fiber to Headspace Incubate->Expose Equilibrate Allow Analyte Partitioning (Extraction Time) Expose->Equilibrate Retract Retract Fiber into Needle Equilibrate->Retract Inject Insert Needle into GC Inlet Retract->Inject Transfer to GC Desorb Thermally Desorb Analyte from Fiber Inject->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection & Identification Separate->Detect Data Data Analysis & Quantification Detect->Data

Caption: HS-SPME-GC-MS Workflow for (3R)-oct-1-en-3-ol Analysis.

Detailed Application Protocol

This protocol provides a step-by-step methodology for the quantitative analysis of (3R)-oct-1-en-3-ol in a liquid matrix.

Materials and Reagents
  • SPME Fiber Assembly: Manual or autosampler holder with a 65 µm PDMS/DVB fiber.

  • Headspace Vials: 20 mL clear glass vials with magnetic screw caps and PTFE/silicone septa.

  • Reagents: (3R)-oct-1-en-3-ol standard, Sodium Chloride (NaCl), Methanol (HPLC grade), Deionized water.

  • Instrumentation: Gas chromatograph with a split/splitless injector and a mass selective detector (GC-MS).

Standard and Sample Preparation
  • Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of (3R)-oct-1-en-3-ol and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/L) by serial dilution of the stock solution in deionized water.

  • Sample Preparation: Place 10 mL of the liquid sample (or prepared standard) into a 20 mL headspace vial.

  • Salting Out (Optional but Recommended): Add a known amount of NaCl (e.g., 2.5 g) to the vial. The addition of salt increases the ionic strength of the aqueous solution, which decreases the solubility of organic analytes and promotes their partitioning into the headspace, thereby increasing sensitivity.

  • Immediately seal the vial with the cap and septum.

HS-SPME Procedure

The following parameters are a robust starting point and should be optimized for your specific instrumentation and sample matrix[15][18].

ParameterRecommended ConditionRationale
SPME Fiber 65 µm PDMS/DVBOptimal for volatile alcohols[12][14].
Incubation/Equilibration Temperature 50 - 70 °CIncreasing the temperature enhances the vapor pressure of (3R)-oct-1-en-3-ol, facilitating its transfer to the headspace for more efficient extraction[11][15][19]. A temperature of 60°C is a good starting point.
Incubation/Equilibration Time 15 - 20 minAllows the sample to reach thermal equilibrium and for the analyte to partition into the headspace before the fiber is exposed[18].
Agitation Speed 250 - 500 rpmAgitation facilitates the mass transfer of the analyte from the liquid phase to the headspace, accelerating the achievement of equilibrium.
Extraction Time 30 - 60 minThis is the time the fiber is exposed to the headspace. A longer time allows for more analyte to be adsorbed, increasing sensitivity up to the point of equilibrium[10][15].
Desorption Temperature 250 °CEnsures rapid and complete transfer of the analyte from the SPME fiber to the GC column. This temperature should be high enough for efficient desorption but below the fiber's maximum operating temperature.[15]
Desorption Time 4 - 5 minThe duration the fiber remains in the hot GC inlet to ensure complete desorption of the analyte[15].
GC-MS Analysis

The following GC-MS conditions are recommended for the separation and detection of (3R)-oct-1-en-3-ol.

ParameterRecommended Setting
GC System Agilent GC-MS or equivalent
Injector Splitless mode, 250 °C
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 40 °C for 2 min, ramp at 10 °C/min to 200 °C, hold for 5 min.
MS Transfer Line 250 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-350 m/z
Data Acquisition Full Scan for identification, Selected Ion Monitoring (SIM) for quantification (Target ions: e.g., m/z 57, 85, 113)

Method Validation and Quality Control

To ensure the trustworthiness of the results, the developed method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

  • Linearity: A calibration curve should be constructed using at least five concentration levels. A correlation coefficient (r²) > 0.995 is typically considered acceptable.

  • LOD and LOQ: These can be determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.

  • Precision: Assessed by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day). The relative standard deviation (RSD%) should typically be < 15%.

  • Accuracy: Determined by spiking known concentrations of the analyte into a blank matrix and calculating the percent recovery. Recoveries in the range of 85-115% are generally acceptable.

Conclusion

The Headspace SPME-GC-MS method detailed in this application note provides a powerful, sensitive, and robust tool for the analysis of volatile (3R)-oct-1-en-3-ol. By eliminating the need for organic solvents and simplifying sample preparation, this technique offers significant advantages in terms of efficiency and environmental impact. The key to successful implementation lies in the careful selection of the SPME fiber and the optimization of extraction parameters. This guide provides a solid and scientifically grounded foundation for researchers to develop and validate their own analytical methods for this important volatile compound.

References

  • Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. (n.d.). MDPI. Retrieved from [Link]

  • Use of headspace SPME-GC-MS for the analysis of the volatiles produced by indoor molds grown on different substrates. (2004). PubMed. Retrieved from [Link]

  • Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds. (2022). OENO One. Retrieved from [Link]

  • (R)-1-octen-3-ol, 3687-48-7. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. (2023). PubMed Central. Retrieved from [Link]

  • Headspace-Solid-Phase Microextraction-Gas Chromatography as Analytical Methodology for the Determination of Volatiles in Wild Mushrooms and Evaluation of Modifications Occurring during Storage. (2015). PubMed Central. Retrieved from [Link]

  • Optimization of SPME with GCMS Analysis of Volatile Organic Chemical Residues in Textiles. (2011). Scientific.net. Retrieved from [Link]

  • Optimization of solid-phase microextraction (SPME) to determine airborne biogenic volatile organic compounds (BVOCs): An application for measurement... (2012). Analytical Methods (RSC Publishing). Retrieved from [Link]

  • Headspace-Solid-Phase Microextraction-Gas Chromatography as Analytical Methodology for the Determination of Volatiles in Wild Mushrooms and Evaluation of Modifications Occurring during Storage. (2015). ResearchGate. Retrieved from [Link]

  • Use of headspace SPME-GC-MS for the analysis of the volatiles produced by indoor molds grown on different substrates. (2004). Semantic Scholar. Retrieved from [Link]

  • (R)-oct-1-en-3-ol | C8H16O. (n.d.). PubChem. Retrieved from [Link]

  • Development and Optimization of a SPME-GC-FID Method for Ethanol Detection. (2024). PSE Community.org. Retrieved from [Link]

  • Headspace Solid-Phase Microextraction Followed by Gas Chromatography-Mass Spectrometry as a Powerful Analytical Tool for the Discrimination of Truffle Species According to Their Volatiles. (2021). Frontiers. Retrieved from [Link]

  • Solid Phase Microextraction. (n.d.). Respiratory Research. Retrieved from [Link]

  • Optimisation of solid phase microextraction (SPME) for the analysis of volatile compounds in dry‐cured ham | Request PDF. (2002). ResearchGate. Retrieved from [Link]

  • 1-Octen-3-ol. (n.d.). Wikipedia. Retrieved from [Link]

  • Solid Phase Microextraction Fundamentals. (n.d.). Agilent. Retrieved from [Link]

  • Showing Compound (R)-1-Octen-3-ol (FDB003350). (n.d.). FooDB. Retrieved from [Link]

  • getting started with spme. (n.d.). Retrieved from [Link]

  • 1-Octen-3-ol. (n.d.). ChemBK. Retrieved from [Link]

  • Solid phase microextraction (SPME) was used to generate volatile and semivolatile compound profiles of raw materials used in the. (n.d.). S4Science. Retrieved from [Link]

  • Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. (2023). MDPI. Retrieved from [Link]

  • Solid-Phase Microextraction and Related Techniques in Bioanalysis. (2023). PubMed Central. Retrieved from [Link]

  • (PDF) Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of Cancer. (2015). ResearchGate. Retrieved from [Link]

  • Selection of HS-SPME fiber for analyses of plant volatiles. (2007). ResearchGate. Retrieved from [Link]

Sources

Method

Application Note: A Validated Protocol for the Quantitative Analysis of (3R)-oct-1-en-3-ol using Gas Chromatography

Introduction (3R)-oct-1-en-3-ol, also known as Matsutake alcohol, is a volatile chiral secondary alcohol naturally occurring in a wide variety of organisms, including mushrooms, herbs, and even human breath.[1][2] Its ch...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3R)-oct-1-en-3-ol, also known as Matsutake alcohol, is a volatile chiral secondary alcohol naturally occurring in a wide variety of organisms, including mushrooms, herbs, and even human breath.[1][2] Its characteristic powerful, earthy, and mushroom-like aroma makes it a significant compound in the flavor and fragrance industries.[3][4] Beyond its sensory properties, its presence and concentration can be indicative of specific biological or chemical processes, making its accurate quantification critical for quality control in food products, authenticity verification of essential oils, and potentially as a biomarker in clinical research.

Gas Chromatography (GC) is the premier analytical technique for separating and analyzing volatile and semi-volatile compounds.[5][6] Its high resolution and sensitivity, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), make it the ideal methodology for the analysis of (3R)-oct-1-en-3-ol.[7][8]

This application note provides a comprehensive, field-proven protocol for creating a robust and accurate standard curve for the quantification of (3R)-oct-1-en-3-ol. The methodology is grounded in the principles of analytical chemistry and adheres to the validation parameters set forth by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the resulting data is reliable, reproducible, and fit for its intended purpose.[9][10]

Materials and Methods

Reagents and Chemicals
  • (3R)-oct-1-en-3-ol standard: (CAS No. 3687-48-7) analytical standard grade, ≥98% purity.

  • Solvent: High-purity methanol or hexane, HPLC or GC grade. The choice of solvent should be based on the sample matrix and solubility.

  • Internal Standard (IS): 2-Nonanol (CAS No. 628-99-9) or other suitable compound that does not co-elute with the analyte or other matrix components.[8]

  • Carrier Gas: Helium (99.999% purity) or Hydrogen (99.999% purity).

Equipment
  • Gas Chromatograph (GC): Agilent 8890 GC or equivalent, equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • GC Column: A mid-polarity column such as a DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness) is recommended to achieve good peak shape and resolution.

  • Autosampler: For precise and reproducible injections.

  • Analytical Balance: 4-decimal place readability (e.g., 0.0001 g).

  • Volumetric Flasks: Class A, various sizes (e.g., 10 mL, 25 mL, 50 mL, 100 mL).

  • Pipettes: Calibrated micropipettes and glass pipettes.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.

Experimental Protocol: Standard Curve Generation

This protocol is divided into three core stages: preparation of standard solutions, instrumental analysis, and data processing.

Part 1: Preparation of Standard Solutions

Accurate preparation of standards is the foundation of quantitative analysis. All glassware must be scrupulously clean and dry.

3.1.1 Preparation of Primary Stock Solution (e.g., 1000 µg/mL)

  • Accurately weigh approximately 25 mg of the (3R)-oct-1-en-3-ol analytical standard into a 25 mL Class A volumetric flask using an analytical balance. Record the exact weight.

  • Add a small amount of the chosen solvent (e.g., methanol) to dissolve the standard completely.

  • Once dissolved, fill the flask to the calibration mark with the solvent.

  • Cap the flask and invert it 15-20 times to ensure homogeneity.

  • Calculate the exact concentration of the stock solution.

Causality: Using a precise analytical balance and Class A volumetric glassware minimizes errors in the initial stock concentration, which would otherwise propagate through all subsequent dilutions.[11]

3.1.2 Preparation of Internal Standard (IS) Stock Solution (e.g., 500 µg/mL)

  • Follow the same procedure as in 3.1.1 to prepare a stock solution of the internal standard (e.g., weigh 12.5 mg of 2-Nonanol into a 25 mL volumetric flask).

  • This IS stock will be added to every standard and sample to ensure a consistent concentration.

Causality: The internal standard is a compound added at a constant concentration to all samples, standards, and blanks. It corrects for variations in injection volume and potential instrument drift, thereby significantly improving the precision and accuracy of the quantification.[12]

3.1.3 Preparation of Working Calibration Standards

Prepare a series of at least six calibration standards from the primary stock solution via serial dilution. The concentration range should bracket the expected concentration of the unknown samples.[11][13]

Table 1: Example Dilution Scheme for Calibration Standards

Standard LevelVolume of Stock (1000 µg/mL)Volume of IS Stock (500 µg/mL)Final Volume (in Methanol)Final Analyte Conc. (µg/mL)Final IS Conc. (µg/mL)
150 µL200 µL10 mL510
2100 µL200 µL10 mL1010
3250 µL200 µL10 mL2510
4500 µL200 µL10 mL5010
5750 µL200 µL10 mL7510
61.0 mL200 µL10 mL10010
Blank0 µL200 µL10 mL010
  • For each standard level, pipette the specified volume of the primary stock solution and the IS stock solution into a 10 mL volumetric flask.

  • Dilute to the mark with the solvent.

  • Cap and invert to mix thoroughly.

  • Transfer the final solutions to labeled autosampler vials.

Part 2: Instrumental Analysis by GC-MS/FID

The following parameters serve as a starting point and should be optimized for your specific instrument and column.

Table 2: Recommended GC-MS/FID Parameters

ParameterRecommended SettingRationale
Inlet Split/Splitless, 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.[7]
Split Ratio 20:1 (adjustable based on sensitivity)Prevents column overloading while allowing sufficient analyte to reach the detector.
Injection Volume 1 µLA standard volume for GC analysis; consistency is ensured by the autosampler.
Carrier Gas HeliumInert and provides good separation efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Ensures consistent retention times and peak shapes.
Oven Program 50 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 minA temperature ramp is crucial for separating compounds with different boiling points.[5]
Column Mid-polarity (e.g., DB-624)Appropriate for retaining and separating moderately polar compounds like alcohols.
FID Settings Temperature: 280 °C, H2 Flow: 30 mL/min, Air Flow: 300 mL/minHigh temperature prevents condensation and ensures efficient ionization.
MS Settings Transfer Line: 250 °C, Ion Source: 230 °C, Scan Range: 35-300 amuStandard parameters for detecting common fragment ions of C8 compounds.

Analysis Sequence:

  • Equilibrate the GC system until a stable baseline is achieved.

  • Set up the injection sequence in the instrument software.

  • It is best practice to randomize the injection order of the standards to prevent bias from any systematic drift over time.[11]

  • Include a solvent blank at the beginning of the sequence and periodically throughout to check for carryover or contamination.

  • Inject each calibration standard at least twice to ensure reproducibility.

Part 3: Data Processing and Curve Construction
  • Peak Integration: After the analysis, integrate the peaks corresponding to (3R)-oct-1-en-3-ol and the internal standard (2-Nonanol) in the resulting chromatograms to obtain their respective peak areas.

  • Calculate Response Ratio: For each standard, calculate the Response Ratio using the following formula: Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

  • Plot the Data: Create a scatter plot with the Analyte Concentration (µg/mL) on the x-axis and the corresponding Response Ratio on the y-axis.[14]

  • Linear Regression: Apply a linear regression model to the data points. This will generate an equation for the line of best fit in the form y = mx + c , where:

    • y = Response Ratio

    • m = Slope of the curve

    • x = Concentration

    • c = y-intercept

  • Assess Linearity: Determine the coefficient of determination (R²). An R² value greater than 0.99 is generally considered to indicate a good linear fit for the calibration curve.[13]

Workflow Visualization

The following diagram illustrates the complete workflow for generating the standard curve.

G cluster_prep Part 1: Standard Preparation cluster_analysis Part 2: Instrumental Analysis cluster_data Part 3: Data Processing p1 Weigh Analyte & IS Standards p2 Prepare Primary Stock Solutions (Analyte & IS) p1->p2 p3 Perform Serial Dilutions to create Working Standards p2->p3 p4 Spike all Standards & Samples with constant IS concentration p3->p4 a1 Set up GC-MS/FID Method p4->a1 a2 Create Randomized Sequence (Blanks, Standards, QCs) a1->a2 a3 Acquire Chromatographic Data a2->a3 d1 Integrate Peak Areas (Analyte & IS) a3->d1 d2 Calculate Response Ratio (Analyte Area / IS Area) d1->d2 d3 Plot Response Ratio vs. Concentration d2->d3 d4 Perform Linear Regression (y = mx + c, R²) d3->d4 result result d4->result Validated Standard Curve

Caption: Workflow for Standard Curve Generation and Validation.

Method Validation Protocol

A validation study should be documented in a protocol before execution.[15] The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[9][15]

Linearity and Range
  • Linearity: Assessed by the R² value of the calibration curve from section 3.3. The acceptance criterion is typically R² ≥ 0.99 .[16]

  • Range: The range is the interval between the lowest and highest concentration standards used to build the curve (e.g., 5 to 100 µg/mL) that demonstrates acceptable linearity, accuracy, and precision.[17]

Accuracy

Accuracy is determined by analyzing Quality Control (QC) samples prepared at low, medium, and high concentrations within the calibration range.

  • Prepare QC samples independently from the calibration standards.

  • Analyze at least three replicates of each QC sample.

  • Calculate the concentration of the QC samples using the newly generated standard curve.

  • Determine the accuracy as the percent recovery: % Recovery = (Measured Concentration / Nominal Concentration) x 100%

  • Acceptance Criteria: The mean recovery should be within 85-115% of the nominal value.

Precision

Precision is assessed as both repeatability and intermediate precision and is expressed as the Relative Standard Deviation (%RSD).

  • Repeatability (Intra-assay precision): Analyze six replicates of a mid-concentration QC sample within the same analytical run.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Calculate the %RSD: % RSD = (Standard Deviation of Measurements / Mean of Measurements) x 100%

  • Acceptance Criteria: The %RSD should not exceed 15%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ define the sensitivity of the method.[18][19]

  • Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected, but not necessarily quantified.[20]

  • Limit of Quantitation (LOQ): The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[19]

These can be determined using the standard deviation of the response and the slope of the calibration curve.[21]

  • Method: Prepare and analyze 7-10 replicates of a blank sample (containing only the internal standard). Determine the standard deviation of the response at zero concentration (σ), which can be estimated from the standard deviation of the y-intercepts of multiple regression lines or the residual standard deviation of a single regression line.

  • Calculate the slope (S) from the calibration curve.

  • Calculate LOD and LOQ using the following equations:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • The calculated LOQ should be confirmed by analyzing a standard prepared at that concentration and ensuring it meets the acceptance criteria for accuracy and precision.[22]

Quantification of Unknown Samples

  • Prepare the unknown sample in the same manner as the calibration standards, including the addition of the internal standard at the same concentration.

  • Analyze the sample using the validated GC method.

  • Determine the Response Ratio from the resulting chromatogram.

  • Calculate the concentration of (3R)-oct-1-en-3-ol in the sample by rearranging the linear regression equation: x = (y - c) / m Where 'x' is the unknown concentration and 'y' is the measured Response Ratio.

Troubleshooting

Table 3: Common Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Poor Linearity (R² < 0.99) Inaccurate standard preparation; Detector saturation at high concentrations; Inappropriate calibration range.Prepare fresh standards; Widen the split ratio or reduce injection volume; Narrow the concentration range.
Poor Peak Shape (Tailing/Fronting) Column contamination or degradation; Inlet temperature too low; Incompatible solvent.Trim the column inlet; Increase inlet temperature; Ensure solvent is compatible with the stationary phase.
Inconsistent Retention Times Leak in the system; Fluctuations in carrier gas flow or oven temperature.Perform a leak check; Verify gas pressures and oven temperature stability.
Low Sensitivity / No Peak Degraded standard; Incorrect instrument parameters (e.g., split ratio too high); Detector issue.Prepare fresh standards; Lower the split ratio; Check detector gas flows and electronics.
Carryover in Blanks Contaminated syringe or inlet liner; High concentration sample injected previously.Run additional solvent washes; Replace the inlet liner and septum; Inject blanks after high-concentration samples.

References

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  • The Good Scents Company. (n.d.). (R)-1-octen-3-ol.
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  • Slideshare. (n.d.). Gas Chromatography.pptx principle, instrumentation.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
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  • BioPharm International. (n.d.). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation.
  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • YouTube. (2016). Gas Chromatography | working principle and instrumentation lecture.
  • MicroSolv Technology Corporation. (n.d.). Determine limits of detection LOD and limits of quantification LOQ - How To.
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  • Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?.
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  • Unknown. (n.d.). Gas Chromatography.
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  • Benchchem. (n.d.). A Researcher's Guide to Internal Standards for Volatile Compound Analysis.
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  • NIST. (n.d.). R-(-)-1-Octen-3-ol. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

  • MDPI. (2024). Content and Enantiomeric Composition of 1-Octen-3-yl Acetate in Lavender Essential Oils. Retrieved from [Link]

  • Alcohol and Tobacco Tax and Trade Bureau. (n.d.). Analysis of Flavor Chemicals by Simultaneous GC-MS and GC-FID.
  • The Pherobase. (n.d.). The Kovats Retention Index: 1-Octen-3-ol (C8H16O). Retrieved from [Link]

  • Scentspiracy. (n.d.). 1-Octen-3-ol (3391-86-4) – Earthy Synthetic Ingredient for Perfumery. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Chiral Separation of oct-1-en-3-ol Enantiomers by GC

Welcome to the technical support resource for the chiral separation of oct-1-en-3-ol enantiomers by Gas Chromatography (GC). This guide is designed for researchers, scientists, and drug development professionals to navig...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the chiral separation of oct-1-en-3-ol enantiomers by Gas Chromatography (GC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chiral separation. Here, we address common challenges in a direct question-and-answer format, blending deep theoretical knowledge with practical, field-tested solutions to empower your experimental success.

Troubleshooting Guide

This section is structured to provide immediate, actionable solutions to specific problems you might be facing during your analysis. Each answer delves into the "why" behind the "how," ensuring a comprehensive understanding of the chromatographic principles at play.

Q1: I am seeing no separation or complete co-elution of the (R)- and (S)-oct-1-en-3-ol enantiomers. What is the primary cause?

A1: The most fundamental reason for a complete lack of separation is an incorrect column choice. Chiral separations require a specific interaction between the enantiomers and a chiral stationary phase (CSP).

  • Underlying Principle: Enantiomers have identical physical properties (boiling point, polarity) and will not be resolved on standard achiral GC columns (like a DB-5 or HP-5MS).[1] Chiral recognition is achieved through the formation of transient diastereomeric complexes between the analyte and the CSP, which have different energies of formation and thus different retention times.[2] For volatile alcohols like oct-1-en-3-ol, cyclodextrin-based CSPs are the industry standard.[2][3]

  • Immediate Actions:

    • Verify Your Column: Confirm that you are using a GC column with a chiral stationary phase. For oct-1-en-3-ol, derivatized β-cyclodextrin columns are highly recommended.[3][4] Specifically, phases like Rt-βDEXsa have shown excellent resolution for this compound.[3][5]

    • Check Column Installation: Ensure the column is installed correctly in both the injector and detector, with the proper insertion distances to avoid dead volumes, which can cause peak broadening and mask separation.[6]

Q2: I can see peak shoulders, but my resolution (Rs) is very poor (Rs < 1.0). How can I improve the separation?

A2: Achieving baseline resolution (Rs ≥ 1.5) often requires fine-tuning your GC method parameters. The key is to manipulate conditions to maximize the differential interaction between the enantiomers and the stationary phase.

  • Underlying Principle: Resolution in chromatography is a function of efficiency (N), selectivity (α), and retention factor (k). For chiral separations, selectivity is paramount.[7] Temperature and carrier gas flow rate are the most powerful tools to influence this selectivity.

  • Troubleshooting Steps:

    • Optimize the Temperature Program: This is the most critical parameter. A fast temperature ramp will not allow sufficient time for the chiral recognition mechanism to occur effectively.

      • Action: Decrease your oven ramp rate. Start with a slow ramp, such as 1-2°C/min.[8][9]

      • Action: Lower the initial oven temperature. A lower starting point (e.g., 40-60°C) enhances the interaction with the CSP, as the inclusion complexation is an exothermic process.[8]

    • Adjust Carrier Gas Flow Rate/Linear Velocity: The speed of the carrier gas affects both efficiency and the time available for interaction.

      • Action: Optimize the linear velocity of your carrier gas. Unlike conventional GC, for some chiral separations using hydrogen, higher linear velocities (e.g., 50-60 cm/s) can paradoxically improve resolution.[8] For helium, start by optimizing around the typical 30-40 cm/s range and then explore slightly lower flow rates to increase interaction time.

    • Consider Column Dimensions: If method optimization is insufficient, the column itself may be the limiting factor.

      • Action: If available, switch to a longer column (e.g., 30 m to 60 m) to increase the number of theoretical plates (efficiency), which can improve resolution.[9]

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting poor chiral separation of oct-1-en-3-ol.

G cluster_start Start cluster_check1 Initial Checks cluster_solution1 Solutions 1 cluster_check2 Method Optimization cluster_solution2 Solutions 2 cluster_check3 Advanced Troubleshooting cluster_solution3 Solutions 3 cluster_end Goal start Poor or No Separation of Oct-1-en-3-ol Enantiomers check_column Is a Chiral Stationary Phase (CSP) in use? start->check_column check_install Is the column installed correctly? check_column->check_install Yes install_csp Install appropriate CSP (e.g., derivatized β-cyclodextrin) check_column->install_csp No reinstall_column Re-install column with correct insertion depth check_install->reinstall_column No optimize_temp Is the temperature program optimized? check_install->optimize_temp Yes end_goal Baseline Resolution (Rs >= 1.5) install_csp->end_goal reinstall_column->end_goal optimize_flow Is the carrier gas flow rate optimal? optimize_temp->optimize_flow Yes adjust_temp Decrease ramp rate (1-2°C/min) Lower initial oven temperature optimize_temp->adjust_temp No adjust_flow Optimize linear velocity (e.g., try slower flow) optimize_flow->adjust_flow No check_peaks Are peaks tailing or fronting? optimize_flow->check_peaks Yes adjust_temp->end_goal adjust_flow->end_goal fix_tailing Reduce sample load Check for active sites check_peaks->fix_tailing Yes check_peaks->end_goal No (Symmetric) fix_tailing->end_goal

Caption: Troubleshooting workflow for chiral GC separation.

Q3: My peaks are resolved, but they are tailing significantly. What causes this and how can I fix it?

A3: Peak tailing for an alcohol like oct-1-en-3-ol is a common problem and can be caused by several factors, including column overload and active sites within the GC system.

  • Underlying Principle:

    • Overload: Unlike achiral columns where overload often causes fronting, on cyclodextrin-based chiral phases, it characteristically results in tailing peaks.[10] This happens because the specific interaction sites on the CSP become saturated, leading to a non-ideal chromatographic process. Chiral compounds can exhibit overload at much lower concentrations than achiral ones.[8][10]

    • Active Sites: The hydroxyl group (-OH) on oct-1-en-3-ol is susceptible to undesirable secondary interactions with active sites (e.g., silanol groups) in the injector liner, column inlet, or on contaminated surfaces.[6][11][12] This causes a portion of the analyte molecules to be retained longer, resulting in a tailing peak.

  • Troubleshooting Steps:

    • Reduce Sample Concentration: This is the first and simplest step.

      • Action: Dilute your sample significantly (e.g., by a factor of 10) and re-inject. Alternatively, increase the split ratio (e.g., from 50:1 to 100:1). If the peak shape improves, you were overloading the column.

    • Deactivate the System: If dilution doesn't solve the problem, suspect active sites.

      • Action: Use a new, deactivated injector liner. Silanized liners are essential for analyzing polar compounds like alcohols.

      • Action: Trim the column inlet. A small portion (10-20 cm) of the column's front end can accumulate non-volatile residues or become active over time.[11] Trimming it can restore performance.

    • Consider Derivatization: If tailing persists and sensitivity is an issue at lower concentrations, derivatization can be a powerful tool.

      • Action: Convert the alcohol to a less polar ester (e.g., via acetylation).[13] This masks the active hydroxyl group, significantly reducing tailing and sometimes even enhancing enantioselectivity.[14]

Frequently Asked Questions (FAQs)

Q: Which chiral stationary phase is best for oct-1-en-3-ol?

A: Derivatized cyclodextrin phases are the most effective. Based on comparative studies, phases like Restek's Rt-βDEXsa often provide the best resolution for oct-1-en-3-ol.[3][5] However, column selection can be empirical, and it's always advisable to consult application notes from column manufacturers.

Q: Do I need to derivatize oct-1-en-3-ol for chiral analysis?

A: Not always. Direct analysis is possible and often successful, especially on a well-maintained system with an appropriate β-cyclodextrin column.[15] However, if you face persistent issues with peak tailing or poor resolution, derivatization (e.g., acetylation) is a highly effective strategy to overcome these problems.[13]

Q: My retention times are shifting from run to run. What's the issue?

A: Retention time instability is usually due to system-level problems rather than the chiral separation itself. Common causes include:

  • Leaks: Check for leaks in the septum, fittings, and gas lines.

  • Flow Controller Issues: Ensure your electronic pressure control (EPC) is functioning correctly and providing a stable carrier gas flow.

  • Oven Temperature Instability: Verify that your GC oven is holding the setpoint temperature accurately and consistently.[16][17]

Q: Can I use hydrogen as a carrier gas for this separation?

A: Yes, hydrogen is an excellent carrier gas for chiral GC. It allows for faster analysis and can often provide better resolution at higher linear velocities compared to helium.[8] Ensure your system is properly configured and safety protocols are in place for using hydrogen.

Q: What are typical starting GC parameters for analyzing oct-1-en-3-ol on a chiral column?

A: A good starting point for method development on a 30 m x 0.25 mm, 0.25 µm β-cyclodextrin column would be:

ParameterRecommended Starting Value
Injector Temp 220 °C
Split Ratio 50:1 to 100:1
Carrier Gas Helium or Hydrogen
Flow Rate (He) ~1.2 mL/min (constant flow)
Initial Oven Temp 60 °C, hold for 2 min
Oven Ramp 2 °C/min to 180 °C
Detector Temp (FID) 250 °C

Note: These are starting parameters and must be optimized for your specific instrument and column to achieve the best resolution.[4][9]

Chiral Recognition Mechanism

The separation of enantiomers on a cyclodextrin-based CSP is governed by the formation of temporary inclusion complexes.

G CSP Cyclodextrin CSP (Chiral Selector) Complex_R Diastereomeric Complex 1 (R-CSP) CSP->Complex_R Complex_S Diastereomeric Complex 2 (S-CSP) CSP->Complex_S R_Enantiomer (R)-oct-1-en-3-ol R_Enantiomer->Complex_R Interaction S_Enantiomer (S)-oct-1-en-3-ol S_Enantiomer->Complex_S Interaction Separation Differential Retention = Separation Complex_R->Separation Different Stability/ Energy Complex_S->Separation Different Stability/ Energy

Caption: Chiral recognition via diastereomeric complexes.

This guide aims to provide a robust framework for troubleshooting your chiral GC separation of oct-1-en-3-ol. By understanding the principles behind the problems, you can develop more effective and efficient solutions.

References

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC - NIH. [Link]

  • Chiral Separations 3: Overloading and Tailing - Restek. (2021-09-12). [Link]

  • Enzyme-catalyzed kinetic resolution of racemic 1-octen-3-ol and field evaluation of its enantiomeric isomers as attractants of sandflies - Frontiers. (2024-01-04). [Link]

  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell. [Link]

  • Fixing GC Peak Tailing for Cleaner Results | Separation Science. (2025-03-06). [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool | LCGC International. [Link]

  • 10 Common Mistakes in Gas Chromatography - AELAB. (2025-08-20). [Link]

  • Derivatization Methods in GC and GC/MS. [Link]

  • The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. (2020-03-10). [Link]

  • Chiral Separations 1: How do our GC chiral columns compare? - Restek. (2021-08-17). [Link]

  • Playing with Selectivity for Optimal Chiral Separation - LCGC International. (2023-01-19). [Link]

  • Troubleshooting GC Selectivity, Resolution, and Baseline Issues - LCGC International. [Link]

  • 1-Octen-3-ol - the NIST WebBook. [Link]

  • Get Better Resolution for your New Year's Resolution: GC Separation Troubleshooting - Agilent. (2023-01-25). [Link]

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Optimization

Technical Support Center: Optimizing Fermentation Conditions for (3R)-oct-1-en-3-ol Production in Yeast

An in-depth guide from our Senior Application Scientists Welcome to the technical support center for the microbial production of (3R)-oct-1-en-3-ol. This guide is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide from our Senior Application Scientists

Welcome to the technical support center for the microbial production of (3R)-oct-1-en-3-ol. This guide is designed for researchers, scientists, and drug development professionals engaged in the biosynthesis of this valuable C8 volatile compound using yeast as a host system. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the complexities of fermentation optimization and maximize your production yields.

(3R)-oct-1-en-3-ol, also known as mushroom alcohol, is a chiral secondary alcohol with a characteristic fungal, earthy aroma.[1][2][3] Its stereospecific (R)-(-)-enantiomer is a key fragrance component in many natural products, making its biotechnological production a significant area of interest.[4] This guide provides a structured approach, from understanding the core biosynthetic pathway to fine-tuning fermentation parameters and troubleshooting common experimental hurdles.

The Biosynthetic Pathway: From Linoleic Acid to (3R)-oct-1-en-3-ol

The production of (3R)-oct-1-en-3-ol in a recombinant yeast host, such as Saccharomyces cerevisiae, is typically achieved through the expression of two key heterologous enzymes. The pathway starts with the precursor, linoleic acid, which is naturally present in or supplemented to the fermentation medium.

  • Lipoxygenase (LOX): The first step involves the aerobic oxidation of linoleic acid. A lipoxygenase enzyme catalyzes the conversion of linoleic acid into (S)-10-hydroperoxy-(8E,12Z)-8,12-octadecadienoic acid (10-HPODE).[5]

  • Hydroperoxide Lyase (HPL): The 10-HPODE intermediate is then cleaved by a hydroperoxide lyase. This reaction yields the desired (3R)-oct-1-en-3-ol and a co-product, 10-oxo-trans-8-decenoic acid (ODA).[4][5]

The genes for these enzymes are often sourced from organisms known for producing this compound, such as the Matsutake mushroom (Tricholoma matsutake), and cloned into an expression vector for transformation into the yeast host.[5][6][7]

Biosynthesis of (3R)-oct-1-en-3-ol cluster_pathway Two-Step Enzymatic Conversion linoleic_acid Linoleic Acid hpode 10-HPODE linoleic_acid->hpode Lipoxygenase (LOX) + O2 octenol (3R)-oct-1-en-3-ol hpode->octenol Hydroperoxide Lyase (HPL) oda 10-Oxo-trans-8-decenoic acid hpode->oda Hydroperoxide Lyase (HPL)

Caption: Biosynthesis of (3R)-oct-1-en-3-ol from linoleic acid.

Frequently Asked Questions: Fermentation Optimization

This section addresses common questions regarding the setup and optimization of your fermentation process for maximum yield.

Q1: What are the optimal physical and chemical parameters for the fermentation?

Achieving high yields requires careful control over several key parameters. Based on studies with recombinant Saccharomyces cerevisiae, the following conditions have been identified as optimal.[5][8]

ParameterOptimal ValueRationale & Key Considerations
Temperature 30°CThis temperature supports both robust yeast growth and optimal enzymatic activity for the specific LOX and HPL enzymes.[5][8] Lower temperatures (e.g., 15°C) significantly reduce yield, while higher temperatures can induce heat stress, inhibit enzyme function, and compromise cell membrane integrity.[9][10][11]
pH 4.0 - 6.0Yeast thrives within this pH range.[12] While optimal yeast growth occurs around pH 5.5, fermentation efficiency is often better in slightly more acidic conditions (below 5.0).[13][14] It is critical to monitor pH throughout the process as yeast metabolism can cause it to drop.
Incubation Time 24 hoursPeak production of (3R)-oct-1-en-3-ol is typically observed at 24 hours.[5][8] Longer incubation times may lead to product degradation or consumption by the yeast, resulting in a net decrease in yield.
Precursor Conc. 3 mM Linoleic AcidThis concentration was found to maximize yield.[5][8] Higher concentrations of linoleic acid can be inhibitory or toxic to the yeast, leading to a reduction in product formation.
Q2: How critical is aeration and dissolved oxygen (DO) management?

Aeration is a double-edged sword in this process and must be managed dynamically.

  • Initial Growth Phase: Oxygen is crucial at the beginning of the fermentation.[15] Yeast requires oxygen for the synthesis of essential cell membrane components, namely sterols (like ergosterol) and unsaturated fatty acids.[16][17] A healthy and robust cell population is fundamental for the subsequent production phase. Inadequate initial aeration can lead to poor growth and reduced viability.[18]

  • Production Phase: The lipoxygenase-catalyzed step is an aerobic oxidation, meaning oxygen is a required substrate for the reaction.[5] Therefore, maintaining a minimum level of dissolved oxygen is necessary for the conversion of linoleic acid.

  • The Risk of Excess Aeration: However, excessive aeration throughout the fermentation can shift yeast metabolism away from the desired pathways and can increase the formation of certain byproducts, such as acetate esters.[19][20]

Recommendation: Provide sufficient aeration during the initial 8-12 hours to build biomass. Afterwards, reduce aeration to a level that maintains a minimal dissolved oxygen concentration (e.g., >0.5 mg/L) to facilitate the enzymatic conversion without promoting oxidative stress or unwanted metabolic shifts.[21][22]

Q3: What are the key nutritional requirements beyond the carbon source and precursor?

A well-formulated medium is critical for yeast health and productivity. Nutrient deficiencies are a common cause of sluggish or stuck fermentations.[12][23]

  • Yeast Assimilable Nitrogen (YAN): Comprising ammonium ions and amino acids, YAN is essential for the synthesis of proteins and enzymes.[16] Severe nitrogen deficiency will result in a low cell population and a stalled fermentation.[24]

  • Vitamins: Key B vitamins like thiamine, biotin, and pantothenic acid are vital cofactors for many metabolic enzymes.[25] A deficiency in these micronutrients can impede growth and overall metabolic activity.[26]

  • Minerals: Magnesium (Mg) and Zinc (Zn) are critical for enzyme function and cell membrane stability.[12][16]

  • Survival Factors: In low-oxygen conditions, yeast cannot synthesize its own sterols and unsaturated fatty acids.[24] Supplementing the medium with these "survival factors" can enhance ethanol tolerance and maintain membrane fluidity, improving overall yeast viability.[16][27]

Q4: Are there genetic strategies to improve my yeast strain?

Yes, modern genetic engineering techniques offer powerful tools for strain improvement.

  • Codon Optimization: Ensure the heterologous LOX and HPL genes are codon-optimized for S. cerevisiae to maximize protein expression levels.

  • Promoter Selection: Use strong, constitutive promoters (e.g., TEF1, GPD) to drive high-level expression of your enzymes.

  • CRISPR/Cas9 Genome Editing: This technology enables precise and efficient genome modifications.[28][29] It can be used to:

    • Knock out competing pathways that drain precursors or generate inhibitory byproducts.

    • Integrate multiple copies of the LOX and HPL expression cassettes into the yeast genome for stable, high-level expression.[30][31]

    • Enhance pathways that produce co-factors required by the enzymes.

Troubleshooting Guide: Addressing Common Fermentation Issues

Even with an optimized protocol, challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.

Troubleshooting Low Yield cluster_causes Initial Diagnostics cluster_solutions Potential Solutions start Problem: Low or No (3R)-oct-1-en-3-ol Yield check_viability Check Yeast Viability (e.g., Plating, Microscopy) start->check_viability check_expression Verify Enzyme Expression (e.g., Western Blot, SDS-PAGE) start->check_expression check_params Review Fermentation Data (Temp, pH, DO, Time) start->check_params sol_media Optimize Media: - Adjust YAN - Add Vitamins/Minerals - Check Precursor Conc. check_viability->sol_media If Viability is Low sol_strain Re-evaluate Strain: - Check Codon Optimization - Sequence Verify Construct check_expression->sol_strain If Expression is Low/Absent sol_conditions Adjust Fermentation Conditions: - Calibrate Probes - Fine-tune Temp/pH/Aeration check_params->sol_conditions If Parameters Deviated

Caption: Systematic workflow for troubleshooting low product yield.

Problem: My fermentation is sluggish or has completely stalled.

A "stuck" fermentation, where sugar consumption ceases before completion, is a frequent issue.

Potential CauseDiagnostic CheckRecommended Solution
Nutrient Depletion Measure residual nitrogen (YAN) and sugars.Add a supplemental nutrient mix, preferably one with organic nitrogen, as yeast may struggle to utilize inorganic nitrogen (like DAP) late in fermentation, especially at higher ethanol concentrations.[32]
Temperature Shock Review temperature logs for spikes or drops outside the optimal range (e.g., <20°C or >35°C).If the temperature is too low, slowly warm the fermenter.[33] If it spiked too high, the yeast may be non-viable, requiring reinoculation with a fresh, healthy starter culture.
Ethanol/Byproduct Toxicity Measure ethanol concentration and analyze for inhibitory byproducts like acetic acid.If the ethanol tolerance of your strain has been exceeded, you may need to restart with a more robust strain.[33] Some toxic compounds can be mitigated by adding yeast hulls or other detoxifying agents.[33]
Poor Initial Yeast Health Review your yeast rehydration and starter culture protocol.Ensure proper rehydration and acclimatization of the yeast to the must conditions to avoid osmotic shock.[33] Inoculate with a sufficient cell density.
Problem: I'm seeing high levels of undesired byproducts.

Yeast produces a complex array of metabolic byproducts that can compete with your target molecule and complicate downstream processing.[34][35]

Byproduct ClassCommon ExamplesLikely CauseMitigation Strategy
Organic Acids Acetic acid, Succinic acidExcessive aeration, nutrient imbalance, high initial sugar concentration.[36]Control aeration carefully after the initial growth phase. Ensure a balanced nutrient profile. Acetic acid formation is often linked to glycerol production as a way to maintain redox balance.[36]
Higher Alcohols (Fusel Alcohols) Isoamyl alcohol, PropanolHigh fermentation temperatures, high amino acid content.Maintain fermentation temperature at 30°C. High temperatures increase yeast metabolism and can promote the synthesis of higher alcohols.[19]
Esters Ethyl acetate, Isoamyl acetateHigh aeration, yeast strain characteristics.Reduce aeration, as oxygen can slightly increase the production of acetate esters like ethyl acetate.[19] The formation of esters from alcohols and fatty acids is a natural part of yeast metabolism.[15]
Aldehydes AcetaldehydeIncomplete fermentation, premature oxygen exposure post-fermentation.Ensure fermentation goes to completion, allowing yeast to reduce acetaldehyde to ethanol.[35] Avoid introducing oxygen after the production phase is complete.

Experimental Protocols

Protocol 1: Lab-Scale Batch Fermentation (1L Bioreactor)
  • Media Preparation: Prepare 800 mL of YPD medium (10 g/L Yeast Extract, 20 g/L Peptone, 20 g/L Dextrose). Autoclave and cool to room temperature.

  • Inoculum Preparation: Inoculate 50 mL of YPD with a single colony of your recombinant S. cerevisiae strain. Grow overnight at 30°C with shaking (200 rpm).

  • Bioreactor Setup: Aseptically transfer the sterile medium to a 1L bioreactor. Set the temperature to 30°C. Calibrate pH and DO probes. Set the initial pH to 5.5.

  • Inoculation: Inoculate the bioreactor with the overnight culture to an initial OD₆₀₀ of ~0.1.

  • Growth Phase: Set agitation to 400 rpm and aeration to 1 vvm (volume of air per volume of liquid per minute) to promote initial biomass accumulation.

  • Induction/Production Phase: After 8 hours, add the linoleic acid precursor to a final concentration of 3 mM. Reduce aeration to 0.2 vvm to maintain a low but positive dissolved oxygen level.

  • pH Control: Monitor the pH and maintain it within the 4.5-5.5 range by automated addition of 1M NaOH or 1M H₂SO₄.

  • Sampling: Take samples aseptically at 0, 8, 16, 24, and 32 hours for analysis of cell density (OD₆₀₀) and (3R)-oct-1-en-3-ol concentration.

  • Harvest: After 24 hours, harvest the fermentation broth for extraction and analysis.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Take 10 mL of fermentation broth.

    • Spike with a known concentration of an internal standard (e.g., 2-nonanol or deuterated 1-octen-3-ol) for accurate quantification.[37][38]

    • Perform a liquid-liquid extraction by adding 5 mL of a non-polar solvent (e.g., pentane or hexane), vortexing vigorously for 2 minutes, and centrifuging to separate the phases.

    • Carefully collect the organic (top) layer. Repeat the extraction on the aqueous layer and pool the organic phases.

    • Dry the organic extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: Use a suitable capillary column for volatile compound analysis (e.g., DB-5ms or equivalent).

    • Injection: Inject 1 µL of the extract into the GC inlet at 250°C.

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 120°C at 2°C/min, then ramp to 240°C at 20°C/min, and hold for 5 minutes.[5]

    • MS Detection: Operate the mass spectrometer in scan mode to identify the peak corresponding to (3R)-oct-1-en-3-ol and in selected ion monitoring (SIM) mode for quantification against a standard curve.

  • Quantification: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against known concentrations of (3R)-oct-1-en-3-ol standards.[37] Calculate the concentration in your sample using this curve.

References

  • Lee, S. J., et al. (2020). Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant Saccharomyces cerevisiae with Lipoxygenase-1 and Hydroperoxide Lyase Genes from Tricholoma matsutake. Journal of Microbiology and Biotechnology, 30(2), 296–305. [Link]

  • CraftMaster Stainless. (n.d.). Factors That Impact Yeast Viability in Brewing. Retrieved from [Link]

  • Lee, S. J., et al. (2020). Figure 4 from: Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant Saccharomyces cerevisiae... ResearchGate. [Link]

  • Lee, S. J., et al. (2020). Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant Saccharomyces cerevisiae with Lipoxygenase-1 and Hydroperoxide Lyase Genes from Tricholoma matsutake. PubMed. [Link]

  • Patsnap Synapse. (n.d.). How to Optimize pH and DO in Fermentation. Retrieved from [Link]

  • Enartis. (n.d.). Keys for a Successful Alcoholic Fermentation: Yeast Nutrition. Retrieved from [Link]

  • Duc, C., et al. (2017). A set of nutrient limitations trigger yeast cell death in a nitrogen-dependent manner during wine alcoholic fermentation. PLoS ONE, 12(9), e0184838. [Link]

  • Lui, S., et al. (2023). Nutrient Consumption Patterns of Saccharomyces cerevisiae and Their Application in Fruit Wine Fermentation. Foods, 12(23), 4344. [Link]

  • Atlas Scientific. (n.d.). How Does pH Affect Fermentation? Retrieved from [Link]

  • Estela-Escalante, W., et al. (2012). Effect of aeration on the fermentative activity of Saccharomyces cerevisiae cultured in apple juice. Revista Mexicana de Ingeniería Química, 11(1), 1-8. [Link]

  • Rollero, S., et al. (2020). Impact of Nutrient Availability on the Fermentation and Production of Aroma Compounds Under Sequential Inoculation With M. pulcherrima and S. cerevisiae. Frontiers in Microbiology, 11, 373. [Link]

  • Kim, S. H., et al. (2019). Transformed yeast producing novel 1-octen-3-ol, and preparation method therefor.
  • Harrison, J. S., & Graham, J. C. (1970). THE INFLUENCE OF TEMPERATURE ON SOME PROPERTIES OF YEAST. Symposium on Yeast Protoplasts. [Link]

  • Li, J., et al. (2022). Optimization of fermentation conditions and volatile substance analysis of wine. Journal of Food Processing and Preservation, 46(10), e17044. [Link]

  • Valero, E., et al. (2001). Influence of oxygen addition during growth phase on the biosynthesis of lipids in Saccharomyces cerevisiae (M(3)30-9) in enological fermentations. Journal of agricultural and food chemistry, 49(1), 331-7. [Link]

  • Canonico, L., et al. (2025). 3.0 Strategies for Yeast Genetic Improvement in Brewing and Winemaking. Beverages, 11(4), 100. [Link]

  • Boulton, R. B., & Quain, D. E. (2022). Optimization of Fermentation Parameters in a Brewery: Modulation of Yeast Growth and Yeast Cell Viability. Fermentation, 8(12), 711. [Link]

  • Wagner, J. M., & Alper, H. S. (2024). Recent advances in genetic engineering and chemical production in yeast species. FEMS Yeast Research, 24, foae021. [Link]

  • Infowine. (2024). Optimisation of Yeast Metabolism and Resilience during Fermentation. [Link]

  • Ethanol Producer Magazine. (2019). Consequences of a Lower pH. [Link]

  • Michel, M., et al. (2023). Improvement of Saccharomyces propagation performance through oxygen-enriched air and aeration parameter variation. Frontiers in Bioengineering and Biotechnology, 11, 1184646. [Link]

  • Canonico, L., et al. (2024). Strategy for Yeast Genetic Improvement 3.0. Preprints.org. [Link]

  • Li, C., et al. (2022). The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus. Journal of Fungi, 8(8), 834. [Link]

  • Dziekońska-Kubczak, U., et al. (2022). Yeast Fermentation at Low Temperatures: Adaptation to Changing Environmental Conditions and Formation of Volatile Compounds. Applied Sciences, 12(11), 5650. [Link]

  • Michel, M., et al. (2023). Improvement of Saccharomyces propagation performance through oxygen-enriched air and aeration parameter variation. Frontiers in Bioengineering and Biotechnology, 11, 1184646. [Link]

  • Steensels, J., & Verstrepen, K. J. (2014). Improving industrial yeast strains: exploiting natural and artificial diversity. FEMS Microbiology Reviews, 38(5), 947–995. [Link]

  • El-Dalatony, M. M., et al. (2022). On the Optimization of Fermentation Conditions for Enhanced Bioethanol Yields from Starchy Biowaste via Yeast Co-Cultures. Fermentation, 8(10), 512. [Link]

  • OIV. (2021). TECHNIQUES FOR GENETIC IMPROVEMENT OF WINE YEASTS. OIV Collective Expertise Document. [Link]

  • Fujii, T., et al. (1997). Effect of aeration and unsaturated fatty acids on expression of the Saccharomyces cerevisiae alcohol acetyltransferase gene. Applied and Environmental Microbiology, 63(3), 910–915. [Link]

  • Al-Shorgani, N. K. N., et al. (2021). A New Model of Alcoholic Fermentation under a Byproduct Inhibitory Effect. Fermentation, 7(1), 25. [Link]

  • Micet. (2023). Troubleshooting Fermentation Problems in Brewing: A Comprehensive Guide. [Link]

  • Angelyeast. (2020). Metabolic by-products in alcohol fermentation of wine yeast. [Link]

  • Scott Laboratories. (n.d.). Troubleshooting Stuck or Sluggish Alcoholic Fermentations. Retrieved from [Link]

  • TTB. (n.d.). Analysis of Flavor Chemicals by Simultaneous GC-MS and GC-FID. Retrieved from [Link]

  • FooDB. (2010). Showing Compound (R)-1-Octen-3-ol (FDB003350). [Link]

  • The Brewer's Handbook. (n.d.). Yeast Byproducts in Brewing Beer. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Octen-3-ol. Retrieved from [Link]

  • Spike Brewing. (2018). Fermentation Byproducts and Yeast History. [Link]

  • NIST. (n.d.). 1-Octen-3-ol. NIST Chemistry WebBook. Retrieved from [Link]

  • Maiorella, B. L., et al. (1984). Byproduct Inhibition Effects on Ethanolic Fermentation by Saccharomyces cerevisiae. Biotechnology and Bioengineering, 26(9), 1155-1166. [Link]

  • Shobayashi, M., et al. (1995). Effect of temperature on ergosterol biosynthesis in yeast. Bioscience, Biotechnology, and Biochemistry, 59(10), 1931-1933. [Link]

  • City Steading Brews. (2021). Did your fermentation stop short? Here are some ways to fix it! YouTube. [Link]

  • Keg King. (2021). No fermentation activity problem solving - How to deal with a stuck fermentation. YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Asymmetric Synthesis of (3R)-oct-1-en-3-ol

Welcome to the technical support center for the asymmetric synthesis of (3R)-oct-1-en-3-ol. This valuable chiral alcohol, also known as Matsutakeol, is a key intermediate in the synthesis of various pharmaceuticals and n...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the asymmetric synthesis of (3R)-oct-1-en-3-ol. This valuable chiral alcohol, also known as Matsutakeol, is a key intermediate in the synthesis of various pharmaceuticals and natural products.[1] Achieving high yield and enantioselectivity is paramount for its effective use. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during its synthesis.

Troubleshooting Guide: Enhancing Yield and Enantioselectivity

This section addresses specific problems you may encounter during the synthesis of (3R)-oct-1-en-3-ol, providing explanations and actionable solutions.

Issue 1: Low Chemical Yield

Question: My asymmetric synthesis of (3R)-oct-1-en-3-ol is resulting in a disappointingly low yield. What are the potential causes and how can I improve it?

Answer: A low chemical yield can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to diagnosing and resolving the issue:

  • Reagent and Substrate Purity:

    • Substrate (1-octyn-3-one or oct-1-en-3-one): Impurities in your starting material can interfere with the catalyst and reduce the reaction rate. It is crucial to use highly purified substrates. For instance, when preparing 1-octyn-3-one via Jones oxidation of racemic 1-octyn-3-ol, ensure all the starting alcohol has been consumed, as it will contaminate the final product.[2]

    • Catalyst Quality: The activity of your chiral catalyst is critical. Whether you are using a Noyori-type ruthenium catalyst for asymmetric hydrogenation or a chiral borane reagent, its purity and proper handling are essential.[3][4] Catalysts can be sensitive to air and moisture.[5] Ensure you are using fresh, properly stored catalysts and employ anhydrous and anaerobic (Schlenk line or glovebox) techniques.[5][6]

    • Solvent and Other Reagents: Solvents must be anhydrous and of high purity. Contaminants can poison the catalyst or lead to side reactions.[5]

  • Reaction Conditions:

    • Temperature: Temperature plays a significant role in reaction kinetics and stability of the catalyst and product.[7] Lowering the reaction temperature can sometimes improve selectivity and prevent side reactions, though it may require longer reaction times.[8][9] Conversely, some reactions require specific temperatures to proceed efficiently.

    • Reaction Time: Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[2][10] Stopping the reaction too early will result in incomplete conversion, while extended reaction times might lead to product decomposition or the formation of byproducts.

    • Concentration: The concentration of reactants can influence the reaction rate and order. Very dilute conditions might slow down the reaction, while highly concentrated mixtures could lead to side reactions or solubility issues.

  • Work-up and Purification:

    • Product loss can occur during the work-up and purification steps. Ensure your extraction and chromatography techniques are optimized to minimize such losses. For instance, (3R)-oct-1-en-3-ol is volatile, and care should be taken during solvent removal.[9]

Issue 2: Poor Enantioselectivity (Low %ee)

Question: I'm obtaining the desired product, but the enantiomeric excess (%ee) is too low. How can I improve the stereocontrol of my reaction?

Answer: Low enantioselectivity is a common challenge in asymmetric synthesis. Here are key areas to investigate:

  • Catalyst and Ligand Choice:

    • The choice of chiral ligand is paramount for achieving high enantioselectivity. For Noyori asymmetric hydrogenation, ligands like BINAP are known to provide excellent results for a range of ketones.[3][4][11] The absolute configuration of the product is determined by the chirality of the ligand (e.g., (R)-BINAP or (S)-BINAP).

    • For asymmetric allylboration, reagents like B-allyldiisopinocampheylborane, derived from α-pinene, can provide high enantioselectivity. The optical purity of the α-pinene used is a limiting factor.[2]

  • Solvent Effects:

    • The solvent can have a profound impact on the transition state of the reaction, thereby influencing enantioselectivity.[12][13] It is often beneficial to screen a variety of solvents (e.g., ethereal solvents like THF and diethyl ether, aromatic hydrocarbons like toluene, or chlorinated solvents like dichloromethane) to find the optimal one for your specific catalyst system.[12][14] The use of solvent mixtures can also sometimes enhance selectivity.[12][15]

  • Temperature Control:

    • Lowering the reaction temperature often leads to a more ordered transition state, which can significantly enhance enantioselectivity.[8] Reactions are frequently run at temperatures ranging from -78 °C to room temperature.

  • Additives:

    • In some cases, the addition of Lewis acids or bases can influence the catalytic cycle and improve enantioselectivity. For example, in some transfer hydrogenations, a base like potassium hydroxide is crucial for catalyst activation.[16]

Issue 3: Incomplete Reaction or Stalled Conversion

Question: My reaction starts but then seems to stop before all the starting material is consumed. What could be causing this?

Answer: A stalled reaction is often indicative of catalyst deactivation or inhibition.

  • Catalyst Deactivation:

    • As mentioned, many asymmetric catalysts are sensitive to air and moisture.[5] Inadequate inert atmosphere techniques can lead to catalyst decomposition.

    • The product itself or a byproduct can sometimes inhibit the catalyst.[17] This is known as product inhibition. If this is suspected, running the reaction at a lower concentration might be beneficial.

  • Insufficient Reagents:

    • In transfer hydrogenation reactions, the hydrogen donor (e.g., isopropanol or formic acid) is consumed. Ensure it is present in a sufficient excess.

    • In catalytic hydrogenations, ensure the hydrogen pressure is maintained throughout the reaction.[18]

  • Reversibility:

    • Some reactions are reversible. If the reverse reaction becomes significant, it can lead to an equilibrium mixture with unreacted starting material. Driving the reaction forward, for example by removing a byproduct, can help.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of (3R)-oct-1-en-3-ol.

Q1: What are the most common methods for the asymmetric synthesis of (3R)-oct-1-en-3-ol?

A1: Several effective methods exist, with the choice often depending on available resources and desired scale.

  • Asymmetric Hydrogenation/Transfer Hydrogenation: This involves the reduction of an appropriate prochiral ketone, such as oct-1-en-3-one. The Noyori asymmetric hydrogenation using a Ruthenium-BINAP catalyst is a well-established and highly effective method.[3][4][11] Asymmetric transfer hydrogenation offers a milder alternative that does not require high pressures of hydrogen gas.[17][19][20]

  • Asymmetric Allylation: The addition of an allyl group to hexanal using a chiral allylboron reagent is another common approach. Reagents derived from chiral diols or terpenes like α-pinene are frequently used.[6][8][9]

  • Biocatalytic Methods: Enzymes such as lipoxygenases and hydroperoxide lyases can be used for the biosynthesis of (R)-(-)-1-octen-3-ol from linoleic acid.

Q2: How do I determine the enantiomeric excess (%ee) of my product?

A2: The accurate determination of enantiomeric excess is crucial. Several analytical techniques can be employed:

  • Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are the most common and reliable methods.[21][22] By using a chiral stationary phase, the two enantiomers can be separated and their relative peak areas quantified.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral shift reagents or the formation of diastereomeric derivatives can be used to differentiate the enantiomers by NMR.[23]

  • Circular Dichroism (CD) Spectroscopy: This technique can be used for rapid ee determination, especially in high-throughput screening scenarios.[24][25]

Q3: Can I use a racemic mixture of 1-octen-3-ol and resolve the enantiomers?

A3: Yes, classical resolution is a viable, though often less efficient, alternative to asymmetric synthesis. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid or amine, followed by separation (e.g., by recrystallization) and subsequent removal of the resolving agent.[2]

Q4: What is the significance of the (3R)-enantiomer of oct-1-en-3-ol?

A4: The (R)-enantiomer is known for its characteristic mushroom-like aroma and is a significant flavor and fragrance component.[26][27] In the pharmaceutical industry, the specific stereochemistry of a chiral molecule is often critical for its biological activity.[21]

Data Presentation

Table 1: Comparison of Asymmetric Allylation Methods for Aldehydes
Chiral Reagent/CatalystAldehyde SubstrateTemperature (°C)Yield (%)Enantiomeric Ratio (er)Reference
3,3'-Disubstituted BINOL-Modified BoronateBenzaldehyde-789098:2[9]
3,3'-Disubstituted BINOL-Modified Boronate4-Methoxybenzaldehyde-789397:3[9]
3,3'-Disubstituted BINOL-Modified BoronateCinnamaldehyde-789888:12[9]
3,3'-Disubstituted BINOL-Modified BoronateCyclohexanecarboxaldehyde-789088:12[9]
B-allyldiisopinocampheylboraneAcetaldehyde-787796:4[8]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Allylation of Hexanal

This protocol is a generalized procedure based on common methods for the asymmetric allylation of aldehydes.

  • Catalyst/Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), prepare the chiral allylboron reagent according to literature procedures (e.g., from the corresponding chiral diol and allylboronic acid pinacol ester, or from α-pinene and 9-BBN).

  • Reaction Setup: Cool the flask containing the chiral reagent in a suitable solvent (e.g., anhydrous THF or toluene) to the desired temperature (typically -78 °C, using a dry ice/acetone bath).

  • Substrate Addition: Slowly add a solution of freshly distilled hexanal in the same anhydrous solvent to the chiral reagent mixture with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis of aliquots taken from the reaction mixture.

  • Quenching: Once the reaction is complete, quench it by the slow addition of a suitable reagent (e.g., saturated aqueous ammonium chloride or an appropriate buffer).

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure (3R)-oct-1-en-3-ol.

  • Analysis: Determine the yield and measure the enantiomeric excess using chiral HPLC or GC.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield start Low Yield Observed reagent_purity Check Reagent Purity (Substrate, Catalyst, Solvent) start->reagent_purity reaction_conditions Optimize Reaction Conditions (Temperature, Time, Concentration) reagent_purity->reaction_conditions Purity Confirmed sub_reagent_purity Purify/Replace Reagents reagent_purity->sub_reagent_purity Impurity Found workup_purification Evaluate Work-up & Purification (Extraction, Chromatography) reaction_conditions->workup_purification Conditions Optimized sub_reaction_conditions Systematic Screening reaction_conditions->sub_reaction_conditions Suboptimal sub_workup_purification Modify Protocol workup_purification->sub_workup_purification Product Loss end_node Improved Yield sub_reagent_purity->end_node sub_reaction_conditions->end_node sub_workup_purification->end_node

Caption: A flowchart for systematically troubleshooting low chemical yield.

Diagram 2: Key Factors Influencing Enantioselectivity

Factors Influencing Enantioselectivity main High Enantioselectivity (%ee) Goal: (3R)-oct-1-en-3-ol catalyst Catalyst System Chiral Ligand Metal Precursor Optical Purity main->catalyst solvent Solvent Effects Polarity Coordinating Ability Mixtures main->solvent temperature Reaction Temperature Transition State Ordering Kinetics vs. Thermodynamics main->temperature additives Additives Lewis Acids/Bases Co-catalysts main->additives

Caption: Interplay of factors that control the stereochemical outcome.

References

  • A Researcher's Guide to Enantiomeric Excess: Comparing Analytical Techniques for Chiral Alcohols - Benchchem.
  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism | Accounts of Chemical Research.
  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - NIH.
  • Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones | Journal of the American Chemical Society.
  • Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant Saccharomyces cerevisiae with Lipoxygenase-1 and Hydroperoxide Lyase Genes from Tricholoma matsutake - PMC - NIH.
  • Application Notes and Protocols for Asymmetric Synthesis Utilizing (E)-3-Octen-1-yne - Benchchem.
  • Solvent effect on enantioselectivity. | Download Scientific Diagram - ResearchGate.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • (r)-(+)-1-octyn-3-ol - Organic Syntheses Procedure. Available from: [Link]

  • Development of Asymmetric Deacylative Allylation - PMC - NIH. Available from: [Link]

  • Solvent effects on stereoselectivity: more than just an environment - RSC Publishing. Available from: [Link]

  • Anomalies in the asymmetric transfer hydrogenation of several polycyclic meso compounds.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education. Available from: [Link]

  • Asymmetric-Synthesis.
  • Asymmetric Synthesis.
  • Chem 115 - Andrew G Myers Research Group. Available from: [Link]

  • What could be reason for getting a very low yield in organic chemistry? - Quora. Available from: [Link]

  • Asymmetric Allylboration of Aldehydes and Ketones Using 3,3'-Disubstitutedbinaphthol-Modified Boronates | Organic Letters - ACS Publications. Available from: [Link]

  • The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group. Available from: [Link]

  • Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity, and alkene vs alkyne directing effects - ResearchGate. Available from: [Link]

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - NIH. Available from: [Link]

  • asymmetric-hydrogenation-2015.pdf.
  • Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy - ACS Publications. Available from: [Link]

  • Application of Biobased Solvents in Asymmetric Catalysis - PMC - NIH. Available from: [Link]

  • Observation of the solvent enantio-isotope effect in asymmetric ring-opening of cyclic diaryliodoniums with selenocyanate - PMC - NIH. Available from: [Link]

  • Recent Developments in the Area of Asymmetric Transfer Hydrogenation - MDPI. Available from: [Link]

  • Organocatalytic asymmetric domino Michael-Henry reaction for the synthesis of substituted bicyclo[3.2.1]octan-2-ones. - Semantic Scholar. Available from: [Link]

  • Noyori Hydrogenation - NROChemistry. Available from: [Link]

  • Noyori Asymmetric Hydrogenation - SynArchive. Available from: [Link]

  • 1-Octen-3-ol (3391-86-4) – Earthy Synthetic Ingredient for Perfumery - Scentspiracy. Available from: [Link]

  • (R)-oct-1-en-3-ol | C8H16O | CID 6992244 - PubChem. Available from: [Link]

  • 1-Octen-3-ol - the NIST WebBook - National Institute of Standards and Technology. Available from: [Link]

  • 1-Octen-3-ol - Wikipedia. Available from: [Link]

  • How can the solvent affect enzyme enantioselectivity? | Journal of the American Chemical Society. Available from: [Link]

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Optimization

Technical Support Center: A Guide to the Stability and Handling of (3R)-oct-1-en-3-ol in Solution

Welcome to the technical support center for (3R)-oct-1-en-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this volatile, chiral al...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3R)-oct-1-en-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this volatile, chiral allylic alcohol. As a compound of interest in flavor science, neurological research, and as an insect attractant, maintaining its integrity in solution is paramount for reproducible and accurate experimental outcomes.[1][2] This document provides in-depth, experience-driven answers to common stability and degradation challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the nature of (3R)-oct-1-en-3-ol and its behavior in a laboratory setting.

Q1: What are the key chemical properties of (3R)-oct-1-en-3-ol that influence its stability?

A1: Understanding the molecular structure of (3R)-oct-1-en-3-ol is the first step to mastering its handling. It is a chiral, secondary allylic alcohol.[2] This structure confers a unique set of properties:

  • Allylic System: The hydroxyl group is attached to a carbon adjacent to a carbon-carbon double bond. This arrangement allows for resonance stabilization of intermediates (radicals or cations) that may form at the allylic position, making it more stable than some non-allylic alcohols but also a potential site for specific reactions like oxidation.[3][4][5]

  • Volatility: With a boiling point of approximately 174°C at atmospheric pressure and a vapor pressure of 0.3 kPa at 50°C, it is considered a volatile organic compound (VOC).[2] This physical property is a primary cause of concentration loss in solution if not handled correctly.

  • Solubility: It is insoluble or poorly soluble in water but soluble in organic solvents and oils.[1][6] This necessitates the use of appropriate solvent systems for creating stable formulations.

A summary of its core physicochemical properties is provided below.

PropertyValueSource
Molecular Formula C₈H₁₆O[1]
Molecular Weight 128.21 g/mol [1]
Appearance Colorless to pale yellow liquid[7]
Odor Strong, characteristic mushroom odor[8]
Boiling Point ~174 °C at 1 atm; 84-85 °C at 33 hPa[2][9]
Density ~0.837 g/mL[2]
Water Solubility Insoluble[1][6]
LogP (Octanol/Water) ~2.6[1][9]
Q2: What are the primary degradation pathways for (3R)-oct-1-en-3-ol in solution?

A2: Degradation can be categorized into two main types: chemical and physical.

  • Chemical Degradation (Oxidation): This is the most significant chemical threat. The allylic alcohol moiety is susceptible to oxidation, which can convert the secondary alcohol to its corresponding ketone, 1-octen-3-one—a potent aroma compound in its own right. This process can be initiated by atmospheric oxygen, trace metal contaminants, or exposure to oxidizing agents.[10] In nature, (3R)-oct-1-en-3-ol is formed from the oxidative breakdown of linoleic acid, highlighting its connection to oxidative processes.[2][11]

  • Physical Instability (Evaporation): Due to its volatility, (3R)-oct-1-en-3-ol can readily evaporate from solution, especially from unsealed or improperly sealed containers. This leads to a progressive increase in the concentration of any non-volatile components and a decrease in the active analyte concentration. Storing solutions in a refrigerator can help reduce the rate of evaporation.[12]

  • Thermal Degradation: Elevated temperatures can promote degradation. Studies on related C8 compounds have shown that thermal treatments can cause a significant reduction in their concentrations.[13]

The primary oxidative pathway is visualized below.

A (3R)-oct-1-en-3-ol C 1-Octen-3-one (Primary Degradant) A->C Oxidation B Oxidizing Agent (e.g., O₂, light, heat) B->A D Further Oxidation Products (e.g., cleaved fragments) C->D Prolonged Exposure

Caption: Potential Oxidative Degradation of (3R)-oct-1-en-3-ol.

Q3: What are the ideal storage conditions for solutions of (3R)-oct-1-en-3-ol?

A3: Proper storage is the most effective strategy to ensure long-term stability. The key is to mitigate the risks of oxidation and evaporation.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces vapor pressure, minimizing evaporative loss.[12] Slows the rate of chemical degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, preventing oxidative degradation. This is especially critical for long-term storage.
Container Amber Glass Vial with PTFE-lined CapAmber glass protects the compound from light, which can catalyze oxidation. PTFE-lined caps provide an excellent seal against evaporation and are chemically inert.
Solvent High-purity, degassed solventUse solvents like ethanol (≥99.5%) or hexane.[12] Degassing the solvent (e.g., by sparging with nitrogen) removes dissolved oxygen.

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems in a direct question-and-answer format.

Q: My analyte concentration is decreasing in my standards over a few days. What is the likely cause and how do I fix it?

A: This is a classic and common issue. The most probable cause is evaporation .

  • Causality: Given the compound's volatility, even a small leak in the container seal can lead to significant loss of analyte over time, especially if stored at room temperature. Chemical degradation is also possible but is typically slower.

  • Immediate Actions:

    • Verify Seal Integrity: Ensure your vial caps are tightened correctly. Use high-quality vials with PTFE or silicone/PTFE septa. Parafilm can be used as a secondary seal for long-term storage.

    • Control Temperature: Move all standards and stock solutions to a 2-8°C refrigerator immediately. This will drastically reduce the vapor pressure.[12]

    • Prepare Fresh Standards: For quantitative work, it is best practice to prepare fresh working standards from a properly stored stock solution daily or as frequently as your assay requires.

Q: I'm analyzing an older solution and see new, unexpected peaks in my GC-MS chromatogram. What are they?

A: The appearance of new peaks is a strong indicator of chemical degradation .

  • Causality: The most likely culprit is oxidation. The primary degradation product you would expect to see is 1-octen-3-one , the ketone analog of your alcohol. You may also see other smaller molecules if the degradation is extensive.

  • Troubleshooting Steps:

    • Mass Spectrum Analysis: Check the mass spectrum of the new peak. 1-octen-3-one has a molecular weight of 126.20 g/mol . Look for its molecular ion and characteristic fragmentation pattern.

    • Confirm with a Standard: If possible, analyze a certified standard of 1-octen-3-one to confirm its retention time and mass spectrum.

    • Implement Preventative Measures: To avoid this in the future, you must prevent oxidation. Prepare stock solutions in a degassed solvent and consider adding an antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01%). Always store the solution under an inert atmosphere as described in the storage FAQ.

Q: My assay results are inconsistent and suffer from poor reproducibility. How can I determine if solution stability is the problem?

A: Inconsistent results are often traced back to unstable reagents. A systematic approach is needed to pinpoint the issue. The following flowchart provides a logical path for troubleshooting.

Start Inconsistent Results Observed CheckStock Is the stock solution old or stored improperly? Start->CheckStock PrepNewStock Prepare Fresh Stock Solution (See Protocol 1) CheckStock->PrepNewStock Yes CheckWorking How are working standards prepared and stored? CheckStock->CheckWorking No, stock is fresh and stored correctly Rerun Rerun experiment with fresh stock and standards PrepNewStock->Rerun ImproveWorking Improve working standard prep: - Prepare fresh daily - Use sealed vials - Minimize time at RT CheckWorking->ImproveWorking ProblemPersists Problem Persists? Rerun->ProblemPersists InvestigateOther Investigate other variables: - Instrument performance - Pipetting/dilution errors - Matrix effects ProblemPersists->InvestigateOther Yes ProblemSolved Problem Solved ProblemPersists->ProblemSolved No ImproveWorking->Rerun

Caption: Troubleshooting Logic for Inconsistent Assay Results.

Section 3: Protocols for Ensuring Stability

Proactive measures are superior to reactive troubleshooting. The following protocols provide a framework for preparing stable solutions and assessing stability.

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol details the steps for creating a stock solution of (3R)-oct-1-en-3-ol designed for maximum longevity.

  • Solvent Selection & Preparation:

    • Choose a high-purity (≥99.5%) solvent in which (3R)-oct-1-en-3-ol is readily soluble, such as dehydrated ethanol or hexane.

    • Degas the solvent by sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

  • Addition of Antioxidant (Optional but Recommended):

    • Prepare a concentrated stock of an antioxidant like BHT in the chosen solvent (e.g., 1 mg/mL).

    • Add a small volume of this antioxidant stock to your final solution to achieve a final BHT concentration of 0.01-0.05% (w/v).

    • Causality: BHT is a radical scavenger that will preferentially react with oxidative species, protecting the (3R)-oct-1-en-3-ol.

  • Preparation of (3R)-oct-1-en-3-ol Solution:

    • In a Class A volumetric flask, accurately weigh or pipette the required amount of neat (3R)-oct-1-en-3-ol.

    • Add the antioxidant-containing, degassed solvent to just below the calibration mark. Mix thoroughly to dissolve.

    • Allow the solution to equilibrate to room temperature, then carefully bring it to final volume.

  • Aliquoting and Storage:

    • Immediately aliquot the stock solution into smaller volume amber glass vials with PTFE-lined screw caps. This minimizes the number of times the primary stock is opened.

    • Before sealing each vial, flush the headspace with a gentle stream of inert gas.

    • Seal the vials tightly, wrap the cap with Parafilm for extra security, and store at 2-8°C.

Protocol 2: Framework for a Forced Degradation Study

A forced degradation study is essential for identifying potential degradants and establishing a "stability-indicating" analytical method.

cluster_0 Preparation cluster_1 Forced Degradation Conditions cluster_2 Analysis cluster_3 Evaluation Prep Prepare Solution of (3R)-oct-1-en-3-ol Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Ox Oxidation (e.g., 3% H₂O₂, RT) Prep->Ox Heat Thermal Stress (e.g., 80°C in darkness) Prep->Heat Light Photolytic Stress (e.g., ICH light box) Prep->Light Analyze Analyze at T=0, 2, 4, 8, 24h (GC-MS or HPLC-UV/MS) Acid->Analyze Base->Analyze Ox->Analyze Heat->Analyze Light->Analyze Eval Identify Degradants Assess Peak Purity Calculate % Degradation Analyze->Eval

Caption: Experimental Workflow for a Forced Degradation Study.

Methodology:

  • Prepare a solution of (3R)-oct-1-en-3-ol at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water for broad compatibility).

  • Expose aliquots of this solution to a range of stress conditions as outlined in the workflow diagram. Include a control sample stored under ideal conditions (refrigerated, protected from light).

  • Analyze samples at predetermined time points using a suitable analytical method, such as GC-MS or RP-HPLC with a PDA or MS detector.[14][15]

  • Evaluate the results. The goal is to achieve 5-20% degradation. If degradation is too rapid, reduce the stress intensity. If it's too slow, increase it.

    • Identify the retention times and mass spectra of any new peaks.

    • Ensure your chromatographic method can fully resolve the parent peak from all major degradation peaks. This confirms your method is "stability-indicating."

By following these guidelines and protocols, researchers can significantly improve the accuracy and reproducibility of their work by ensuring the stability and integrity of (3R)-oct-1-en-3-ol solutions.

References

  • SLT. (2025, August 6). Why Allylic Alcohol Is Stable. SLT CHEMICALS.
  • SLT. (2025, July 24). Why Allylic Alcohol Is Stable. SLT CHEMICALS.
  • Curtis, A. J., Shirk, M. C., & Fall, R. (1999). Allylic or benzylic stabilization is essential for catalysis by bacterial benzyl alcohol dehydrogenases. Biochemical and Biophysical Research Communications, 259(1), 220–223. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6992244, (R)-oct-1-en-3-ol. PubChem. Retrieved January 13, 2026, from [Link].

  • The Good Scents Company. (n.d.). (R)-1-octen-3-ol. The Good Scents Company Information System. Retrieved January 13, 2026, from [Link].

  • Wikipedia. (n.d.). 1-Octen-3-ol. In Wikipedia. Retrieved January 13, 2026, from [Link].

  • PCCA. (2022, April 27). Different Alcohols Used in Compounding. The PCCA Blog. [Link]

  • HD Chemicals LTD. (2025, August 14). Formulators Alcohol: Uses, Ratios, and Practical Tips. HD Chemicals Blog. [Link]

  • Taylor & Francis Online. (n.d.). 1-octen-3-ol – Knowledge and References. Taylor & Francis. Retrieved January 13, 2026, from [Link].

  • SIELC Technologies. (2018, February 16). 1-Octen-3-ol. Retrieved January 13, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18827, 1-Octen-3-ol. PubChem. Retrieved January 13, 2026, from [Link].

  • IndiaMART. (n.d.). 1-Octen-3-ol Analytical Standard, High Purity Liquid. Retrieved January 13, 2026, from [Link].

  • Chemistry LibreTexts. (2024, March 17). 10.4: Stability of the Allyl Radical - Resonance Revisited. Retrieved January 13, 2026, from [Link].

  • Alcohol and Tobacco Tax and Trade Bureau. (n.d.). Analysis of Flavor Chemicals by Simultaneous GC-MS and GC-FID. TTB.gov. [Link]

  • Scentspiracy. (n.d.). 1-Octen-3-ol (3391-86-4) – Earthy Synthetic Ingredient for Perfumery. Retrieved January 13, 2026, from [Link].

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Synthetic (3R)-oct-1-en-3-ol Mixtures

Welcome to our dedicated technical support center for the purification of synthetic (3R)-oct-1-en-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidan...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the purification of synthetic (3R)-oct-1-en-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the unique challenges associated with isolating this chiral alcohol. Here, we combine established scientific principles with practical, field-proven insights to help you navigate the complexities of your purification workflows.

(3R)-oct-1-en-3-ol, also known as Matsutake alcohol, is a volatile organic compound (VOC) with a characteristic mushroom-like odor.[1][2][3][4] It is a chiral secondary alcohol that exists as two enantiomers: (R)-(-)-1-octen-3-ol and (S)-(+)-1-octen-3-ol.[2][5] This guide focuses on the purification of the (3R)-enantiomer from synthetic mixtures, which often contain the undesired (S)-enantiomer and other process-related impurities.

Frequently Asked Questions (FAQs)

General Purification Questions

Q1: What are the most common impurities in a synthetic mixture of (3R)-oct-1-en-3-ol?

A1: Synthetic routes to (3R)-oct-1-en-3-ol can introduce a variety of impurities. The most common is the undesired (S)-(+)-1-octen-3-ol enantiomer, forming a racemic or non-racemic mixture.[5] Other potential impurities include unreacted starting materials, reagents, solvents, and byproducts from side reactions. Given its volatility, residual solvents are a key consideration.[6][7][8][9]

Q2: What are the primary challenges in purifying (3R)-oct-1-en-3-ol?

A2: The main challenges stem from its chirality and volatility.

  • Enantiomeric Separation: Enantiomers have identical physical properties in an achiral environment, making their separation by standard techniques like distillation or conventional chromatography difficult.[10][11][12]

  • Volatility: As a volatile organic compound (VOC), there can be sample loss during processing and concentration steps.[6][8] This also makes certain analytical techniques more suitable than others.

  • Thermal Stability: While relatively stable, prolonged exposure to high temperatures during purification should be minimized to prevent potential degradation or side reactions.

Q3: Can I use non-chromatographic methods to purify (3R)-oct-1-en-3-ol?

A3: Yes, non-chromatographic methods, particularly those based on the formation of diastereomers, can be employed. This typically involves reacting the racemic alcohol with a chiral resolving agent to form diastereomeric salts or esters, which have different physical properties and can be separated by crystallization.[13] However, this multi-step process can be laborious and may not be suitable for all scales. Kinetic resolution, often enzyme-catalyzed, is another powerful technique where one enantiomer reacts faster than the other, allowing for the separation of the unreacted enantiomer.[14][15][16]

Chromatographic Purification

Q4: Which chromatographic technique is best suited for separating the enantiomers of oct-1-en-3-ol?

A4: Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for the analytical and preparative separation of enantiomers.[][18] Chiral Gas Chromatography (GC) is also highly effective, particularly for analytical-scale separations of volatile compounds like oct-1-en-3-ol.[11][19]

Q5: How do I select the right chiral stationary phase (CSP) for my separation?

A5: The selection of the optimal CSP is crucial and often requires screening. Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are a good starting point as they are versatile and effective for a wide range of chiral compounds, including alcohols.[20] For oct-1-en-3-ol, a column with a chiral selector capable of hydrogen bonding and steric interactions will be most effective. It is advisable to screen several columns with different chiral selectors and under various mobile phase conditions (normal phase, reversed-phase, and polar organic mode) to find the best separation.[20][21]

Q6: I am not getting baseline separation of the enantiomers on my chiral HPLC column. What can I do?

A6: If you are not achieving baseline resolution, you can try several optimization strategies:

  • Mobile Phase Composition: Adjusting the solvent ratios and the type of organic modifier can significantly impact selectivity.[20]

  • Additives: The addition of small amounts of an acidic or basic additive to the mobile phase can sometimes improve peak shape and resolution.[20][22]

  • Temperature: Lowering the column temperature can enhance the chiral recognition capabilities of the stationary phase, leading to better separation.[23]

  • Flow Rate: Decreasing the flow rate can increase the efficiency of the separation and improve resolution.[24]

Troubleshooting Guide

This section addresses specific issues you might encounter during your purification experiments.

Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) in HPLC/SFC 1. Column Overload2. Inappropriate Sample Solvent3. Secondary Interactions with the Stationary Phase4. Column Contamination or Degradation1. Reduce the injection volume or sample concentration.2. Dissolve the sample in the mobile phase or a weaker solvent.3. Add a modifier (e.g., a small amount of acid or base) to the mobile phase to block active sites.4. Flush the column with a strong solvent, or if the column is old, it may need to be replaced.[25]
Inconsistent Retention Times 1. Inadequate Column Equilibration2. Mobile Phase Instability or Inconsistent Composition3. Temperature Fluctuations4. "Memory Effects" from previous runs1. Ensure the column is fully equilibrated with the mobile phase before each injection.2. Prepare fresh mobile phase daily and ensure proper mixing.3. Use a column oven to maintain a constant temperature.4. Implement a thorough column wash between different methods or after analyzing strongly retained compounds.[22]
Loss of Resolution on a Chiral Column 1. Column Contamination2. Change in Mobile Phase Composition3. Column Aging/Degradation4. Use of Incompatible Solvents1. Flush the column with a series of strong, compatible solvents to remove adsorbed impurities.[25]2. Verify the mobile phase preparation and composition.3. Test the column with a known standard to check its performance. Chiral columns have a finite lifetime.[26]4. Always check the column's instruction manual for solvent compatibility. Some solvents can irreversibly damage the chiral stationary phase.[26]
Difficulty in Removing the Purified (3R)-oct-1-en-3-ol from the Collection Solvent 1. High Boiling Point of the Collection Solvent2. Co-evaporation of the Volatile Product1. If using preparative chromatography, choose a collection solvent with a significantly lower boiling point than oct-1-en-3-ol (boiling point ~174 °C).2. Use rotary evaporation with controlled temperature and pressure to minimize product loss. A cold trap can also be used to recover any lost product.
Racemization During Purification 1. Harsh pH Conditions2. High Temperatures1. Maintain near-neutral pH conditions during the purification process unless acidic or basic conditions are required for the separation chemistry and are known not to cause racemization.2. Avoid excessive heat during all steps, including solvent removal.

Experimental Workflows & Protocols

Workflow for Chiral Purification Method Development

Caption: Chiral purification method development workflow.

Protocol 1: Analytical Chiral GC Method for Enantiomeric Excess (ee) Determination

This protocol is for determining the enantiomeric purity of a sample.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: Chiral GC column (e.g., a cyclodextrin-based capillary column).[19]

  • Sample Preparation: Dilute the (3R)-oct-1-en-3-ol mixture in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration (e.g., 1 mg/mL).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 5 °C/min). Isocratic conditions may also be effective.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injection Volume: 1 µL

  • Analysis: The two enantiomers should elute at different retention times. Calculate the enantiomeric excess (% ee) using the peak areas of the (R) and (S) enantiomers: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Protocol 2: Preparative Chiral HPLC for Isolation of (3R)-oct-1-en-3-ol

This protocol outlines a general approach for purifying gram-scale quantities.

  • Instrumentation: Preparative HPLC system with a UV detector.

  • Column: A larger-scale chiral column with the same stationary phase that showed the best separation in the analytical screening.

  • Mobile Phase: A suitable normal-phase (e.g., Hexane/Ethanol) or reversed-phase (e.g., Acetonitrile/Water) mobile phase, as determined during method development.

  • Sample Preparation: Dissolve the crude mixture in the mobile phase at the highest possible concentration without causing precipitation.

  • Purification:

    • Perform stacked injections to maximize throughput.

    • Monitor the separation using the UV detector.

    • Collect the fraction corresponding to the (3R)-enantiomer.

  • Post-Purification:

    • Combine the collected fractions.

    • Remove the solvent using rotary evaporation under reduced pressure and controlled temperature.

    • Confirm the purity and enantiomeric excess of the final product using the analytical GC method (Protocol 1).

Protocol 3: Derivatization for Chiral Analysis

In cases where direct separation is difficult, derivatization can be employed to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column.[12][27]

  • Objective: To convert the (3R)- and (S)-oct-1-en-3-ol into diastereomeric esters.

  • Reagent: An enantiomerically pure chiral acid or acid chloride (e.g., (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride, also known as Mosher's acid chloride).

  • Procedure:

    • Dissolve the oct-1-en-3-ol mixture in a dry, aprotic solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., pyridine).

    • Cool the mixture in an ice bath.

    • Slowly add the chiral derivatizing reagent.

    • Allow the reaction to proceed to completion.

    • Quench the reaction and perform a standard workup to isolate the diastereomeric esters.

  • Analysis: The resulting diastereomers can be separated and quantified using standard achiral GC or HPLC.

Logical Relationships in Purification Strategy

PurificationStrategy cluster_input Input Mixture cluster_methods Purification Methods cluster_output Purified Product Input Synthetic Mixture (3R)-oct-1-en-3-ol (S)-oct-1-en-3-ol Other Impurities Chromatography Chromatographic Chiral HPLC/SFC Chiral GC Input->Chromatography NonChromatography Non-Chromatographic Diastereomeric Crystallization Kinetic Resolution Input->NonChromatography Output Purified (3R)-oct-1-en-3-ol High Enantiomeric Purity Chromatography->Output NonChromatography->Output

Caption: Overview of purification strategies.

References
  • Vedejs, E., & Chen, X. (n.d.). Kinetic Resolution of Secondary Alcohols. Enantioselective Acylation Mediated by a Chiral (Dimethylamino)pyridine Derivative. Journal of the American Chemical Society - ACS Publications.
  • Birman, V. B. (n.d.). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. National Institutes of Health (NIH).
  • Górska, A., et al. (2020). Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. MDPI.
  • Kamal, A., et al. (n.d.). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Organic & Pharmaceutical Chemistry.
  • Bäckvall, J. E., et al. (2004). Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization. PubMed.
  • (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • (n.d.). Proline Derivatization and Enantioresolution by Chiral GC. Sigma-Aldrich.
  • (n.d.). GC Derivatization.
  • (n.d.). Chiral Derivatization Reagents. Alfa Chemistry.
  • (n.d.). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids.
  • Wamalwa, M., et al. (2024). Enzyme-catalyzed kinetic resolution of racemic 1-octen-3-ol and field evaluation of its enantiomeric isomers as attractants of sandflies. Frontiers.
  • (2020). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Ray, A. (2020). Trouble with chiral separations. Chromatography Today.
  • (n.d.). 4 typical questions about VOCs. Desotec.
  • Sotelo, L. F. S., et al. (2021). Enantiomers and Their Resolution. MDPI.
  • (n.d.). Enantiomeric Purification (HPLC/SFC). BOC Sciences.
  • (2024). Volatile Organic Compounds Explained: FAQs Answered by Camfil Indoor Air Quality Specialists.
  • (2022). Air Purification & Volatile Organic Compounds: Part 1. ActivePure Technology.
  • (n.d.). Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • (n.d.). Chiral resolution. Wikipedia.
  • (2024). What are Volatile Organic Compounds (VOCs) and How to Remove Them. Alen.
  • Fogassy, E., et al. (2010). Separation of non-racemic mixtures of enantiomers: an essential part of optical resolution. PubMed.
  • (n.d.). How To Remove Volatile Organic Compounds in Drinking Water. SafeWell.
  • (n.d.). Racemic Mixtures Separation Of Enantiomers. Jack Westin.
  • (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential.
  • (2024). Chiral alcohol separation. Reddit.
  • (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International.
  • (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • (n.d.). Basics of chiral HPLC. Sigma-Aldrich.
  • (2014). Problem With CHIRAL PAK AD-H Column - Can anyone help?. ResearchGate.
  • (2014). (±)-1-Octen-3-ol. American Chemical Society.
  • (n.d.). (R)-oct-1-en-3-ol. PubChem.
  • (n.d.). 1-Octen-3-ol. Wikipedia.
  • (n.d.). 1-Octen-3-ol. NIST WebBook.
  • (n.d.). Separation of 1-Octen-3-ol on Newcrom R1 HPLC column. SIELC Technologies.
  • Leal, W. S., et al. (2017). 1-Octen-3-ol – the attractant that repels. ResearchGate.
  • (n.d.). 1-Octen-3-ol. NIST WebBook.
  • (n.d.). 1-Octen-3-ol. PubChem.
  • (n.d.). 1-Octen-3-ol. Sigma-Aldrich.
  • (n.d.). 3-Octyn-1-ol. Sigma-Aldrich.
  • (n.d.). 1-Octen-3-ol(3391-86-4) 1H NMR spectrum. ChemicalBook.
  • (n.d.). 1-octen-3-ol matsutake alcohol. The Good Scents Company.

Sources

Optimization

Technical Support Center: Enhancing Detection Limits of (3R)-oct-1-en-3-ol in Complex Matrices

Welcome to the technical support center dedicated to the analysis of (3R)-oct-1-en-3-ol. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the detection lim...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the analysis of (3R)-oct-1-en-3-ol. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the detection limits and troubleshoot the analysis of this important volatile compound in complex matrices. As a chiral molecule, the enantiomer (3R)-oct-1-en-3-ol is particularly significant for its characteristic mushroom-like aroma and its role as an insect attractant.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during its analysis.

Troubleshooting Guide: Common Issues in (3R)-oct-1-en-3-ol Analysis

This section addresses specific problems that may arise during the gas chromatography-mass spectrometry (GC-MS) analysis of (3R)-oct-1-en-3-ol.

Why am I observing poor peak shape (tailing) for (3R)-oct-1-en-3-ol?

Peak tailing is a common issue when analyzing polar compounds like alcohols via GC and can significantly impact resolution and quantification.

Potential Causes and Solutions:

  • Active Sites in the GC System: The hydroxyl group of (3R)-oct-1-en-3-ol can interact with active sites (silanol groups) in the injector liner, column, or transfer line, leading to peak tailing.

    • Solution:

      • Inlet Maintenance: Regularly replace the inlet liner and septum. Use deactivated liners, preferably with glass wool, to minimize interactions.[2][3]

      • Column Conditioning: Bake out the column at a high temperature as recommended by the manufacturer to remove contaminants.

      • Column Trimming: If the front end of the column is contaminated, trim 10-20 cm from the inlet side to restore performance.[4]

  • Improper Column Choice: Using a non-polar column for an underivatized alcohol can lead to poor peak shape.

    • Solution: For underivatized (3R)-oct-1-en-3-ol, a polar stationary phase, such as a wax-type column (polyethylene glycol), is recommended.[2]

  • Sub-optimal GC Parameters: Incorrect flow rate or temperature programming can contribute to peak tailing.

    • Solution: Optimize the carrier gas flow rate and the oven temperature program to ensure the analyte moves through the column in a sharp band.

  • Derivatization: To eliminate the problematic hydroxyl group, consider derivatization.

    • Solution: Silylation is a common technique where the active hydrogen on the hydroxyl group is replaced with a non-polar trimethylsilyl (TMS) group. This increases volatility and reduces polarity, leading to improved peak shape.[2] For derivatized (3R)-oct-1-en-3-ol, a non-polar or mid-polar column (e.g., DB-5ms) is suitable.[2]

Caption: Troubleshooting workflow for addressing peak tailing of (3R)-oct-1-en-3-ol.

What causes low recovery of (3R)-oct-1-en-3-ol during sample preparation?

Low and inconsistent recovery is a frequent challenge, particularly at trace levels in complex matrices.

Potential Causes and Solutions:

  • Inefficient Extraction: The choice of extraction technique and its parameters are crucial.

    • Solution:

      • Solid-Phase Microextraction (SPME): This solvent-free technique is excellent for concentrating volatiles. Optimize fiber coating (e.g., PDMS/DVB), extraction time, and temperature to maximize analyte adsorption.[5]

      • Stir Bar Sorptive Extraction (SBSE): SBSE offers a larger phase volume compared to SPME, leading to higher recovery for many compounds.[6]

      • Liquid-Liquid Extraction (LLE): Ensure the chosen solvent has a high affinity for (3R)-oct-1-en-3-ol. Multiple extractions with smaller solvent volumes are more effective than a single large-volume extraction.[7]

  • Matrix Effects: Co-extracted matrix components can interfere with the analyte's partitioning during extraction.

    • Solution:

      • Salting Out: Adding salt (e.g., sodium chloride) to aqueous samples increases the ionic strength, which can drive volatile organic compounds into the headspace for SPME or into the extraction solvent in LLE.[7]

      • pH Adjustment: Adjusting the sample pH can influence the volatility and solubility of the analyte and interfering compounds.

  • Analyte Volatility: (3R)-oct-1-en-3-ol is volatile and can be lost during sample handling and concentration steps.

    • Solution:

      • Keep samples sealed and cool.

      • Minimize headspace in sample vials.

      • If using solvent evaporation for concentration, perform it at low temperatures and under a gentle stream of nitrogen.

How can I mitigate matrix effects in complex samples like wine or fruit juice?

Matrix effects can cause signal suppression or enhancement in the MS detector, leading to inaccurate quantification.

Potential Causes and Solutions:

  • Co-eluting Matrix Components: Compounds from the sample matrix that elute at the same time as (3R)-oct-1-en-3-ol can affect its ionization in the MS source.

    • Solution:

      • Improve Chromatographic Separation: Optimize the GC temperature program to better separate the analyte from interfering matrix components.

      • Use a More Selective MS Mode: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode can significantly reduce matrix effects by monitoring specific precursor-to-product ion transitions.

  • Calibration Strategy: Standard calibration curves prepared in a clean solvent may not accurately reflect the analyte's behavior in a complex matrix.

    • Solution:

      • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for matrix effects.[8]

      • Standard Addition: This method involves adding known amounts of the standard to the sample itself, which can be very effective for complex matrices but is more labor-intensive.

      • Isotope Dilution: Use a stable isotope-labeled internal standard (e.g., 1-octen-3-ol-d3). This is the most robust method for correcting for both matrix effects and recovery losses.[7]

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation technique for enhancing the detection of (3R)-oct-1-en-3-ol in beverages?

For beverages like wine and juice, Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective and widely used technique.[5] It is a solventless method that combines extraction and concentration into a single step, minimizing sample handling and potential contamination.[5] Stir Bar Sorptive Extraction (SBSE) is another excellent option that can provide even lower detection limits due to the larger volume of the sorptive phase.[6]

Q2: Which GC column is best suited for the chiral separation of (3R)- and (3S)-oct-1-en-3-ol?

For the enantiomeric separation of (3R)- and (3S)-oct-1-en-3-ol, a chiral stationary phase is required. Cyclodextrin-based columns are commonly used for this purpose. Specifically, a column with a permethylated beta-cyclodextrin stationary phase has been shown to provide good resolution of these enantiomers.[9][10] An Rt-βDEXsa column is also reported to provide excellent separation.[11]

Q3: Is derivatization necessary for the analysis of (3R)-oct-1-en-3-ol?

Derivatization is not always necessary but can be highly beneficial, especially when dealing with low concentrations or when peak tailing is a significant issue. Silylation, which converts the polar hydroxyl group to a non-polar silyl ether, can improve peak shape, increase volatility, and enhance sensitivity.[2]

Q4: What are the typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for (3R)-oct-1-en-3-ol?

LOD and LOQ are method- and matrix-dependent. However, with modern GC-MS systems and advanced sample preparation techniques like SPME or SBSE, very low detection limits can be achieved. For instance, in wine analysis using HS-SPME-GC-MS, LODs in the low ng/L range can be expected.[12] The LOQ is typically defined as the lowest concentration that can be quantified with acceptable precision and accuracy, often calculated as 10 times the standard deviation of the blank or at a signal-to-noise ratio of 10:1.[13][14]

Q5: How should I validate my analytical method for (3R)-oct-1-en-3-ol?

Method validation should be performed according to established guidelines (e.g., ICH, FDA) to ensure the reliability of the results.[15][16] Key validation parameters include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocols

Protocol 1: HS-SPME-GC-MS Analysis of (3R)-oct-1-en-3-ol in Wine

This protocol provides a general framework for the analysis of (3R)-oct-1-en-3-ol in wine. Optimization will be required for specific instruments and sample types.

1. Sample Preparation:

  • Pipette 5 mL of wine into a 20 mL headspace vial.
  • Add 1.5 g of NaCl to the vial.
  • Add an appropriate internal standard (e.g., 1-octen-3-ol-d3 or 2-octanol) for accurate quantification.
  • Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Extraction:

  • Place the vial in a heating block or autosampler agitator set to 40-60°C.
  • Equilibrate the sample for 10-15 minutes.
  • Expose a pre-conditioned SPME fiber (e.g., 65 µm PDMS/DVB) to the headspace of the vial for 30-45 minutes with agitation.

3. GC-MS Analysis:

  • Desorb the SPME fiber in the GC inlet at 250°C for 2-5 minutes in splitless mode.
  • GC Column: Chiral column (e.g., Rt-βDEXsa, 30 m x 0.25 mm ID, 0.25 µm film thickness).[11]
  • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
  • Oven Program: 40°C (hold 2 min), ramp to 220°C at 5°C/min, hold for 5 min.
  • MS Parameters:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Scan mode for initial identification, then Selected Ion Monitoring (SIM) or MRM for enhanced sensitivity and quantification.
  • Key Ions for (3R)-oct-1-en-3-ol: m/z 57, 81, 110.

Start [label="Sample Preparation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HS_Vial [label="5 mL Wine + 1.5g NaCl + IS in 20 mL Vial"]; Seal_Vial [label="Seal Vial"]; Equilibration [label="Equilibrate at 40-60°C for 10-15 min"]; Extraction [label="Expose SPME Fiber (PDMS/DVB) for 30-45 min"]; Desorption [label="Desorb in GC Inlet (250°C)"]; Analysis [label="GC-MS Analysis (Chiral Column)"]; Data_Processing [label="Data Processing & Quantification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> HS_Vial -> Seal_Vial -> Equilibration -> Extraction -> Desorption -> Analysis -> Data_Processing; }

Caption: Workflow for HS-SPME-GC-MS analysis of (3R)-oct-1-en-3-ol in wine.

Quantitative Data Summary

The following table provides an overview of expected analytical performance for (3R)-oct-1-en-3-ol using different techniques. These values are indicative and will vary depending on the specific matrix, instrumentation, and method parameters.

Analytical TechniqueMatrixTypical LODTypical LOQReference
HS-SPME-GC-MSWine0.1 - 10 ng/L0.3 - 30 ng/L[12]
SBSE-GC-MSAqueous Solution< 0.1 ng/L< 0.3 ng/L[6]
LLE-GC-MSBeverage1 - 50 µg/L3 - 150 µg/L[17]

References

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  • BenchChem. (n.d.). Technical Support Center: Troubleshooting GC-MS Peak Tailing for Long-Chain Alcohols.
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  • Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results.
  • Waka, M., et al. (2024). Enzyme-catalyzed kinetic resolution of racemic 1-octen-3-ol and field evaluation of its enantiomeric isomers as attractants of sandflies. Frontiers in Cellular and Infection Microbiology.
  • Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing.
  • Sigma-Aldrich. (n.d.). GC Troubleshooting.
  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Rial-Otero, R., et al. (2021). Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines: a “Green” Approach to Improve Robustness and Productivity in the Oenological Analytical Chemistry. ACS Omega.
  • Guo, Q., et al. (2022). The matrix effect of the compounds in beverage.
  • Franc, C., et al. (n.d.). New Opportunities for Wine Analysis through SPME Arrow and GC-MS/MS. Thermo Fisher Scientific.
  • CORE. (n.d.). Fast Screening Method for Wine Headspace Compounds Using Solid-Phase Microextraction (SPME) and Capillary GC Technique.
  • Carlin, S., et al. (2016). Applications of Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry (SPME-GC/MS)
  • IJOER. (n.d.).
  • ResearchGate. (n.d.). GC/MS Chromatogram and Spectra of the 1-octen-3-ol produced by strain LB12DSC.
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  • Marson, B. M., et al. (2020). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. Química Nova.
  • Barba, C., et al. (2010). Enantiomeric analysis of chiral compounds in irradiated foods using multidimensional gas chromatography. Journal of Agricultural and Food Chemistry.
  • Taleuzzaman, M. (2018). Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ).
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  • Gavin Publishers. (n.d.).
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  • ResearchGate. (n.d.). (PDF) Limit of Detection (LOD)/Limit of Quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs.
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  • PubChem. (n.d.). (R)-oct-1-en-3-ol.
  • TTB. (n.d.). Abstract The Department of the Treasury's Alcohol and Tobacco Tax and Trade Bureau (TTB)
  • Yap, W. N., et al. (2014). Validation of a HPLC/FLD Method for Quantification of Tocotrienols in Human Plasma.
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  • University of Bristol. (n.d.). 1-Octen-3-ol.
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Troubleshooting

Technical Support Center: Overcoming Matrix Effects in the LC-MS Analysis of (3R)-oct-1-en-3-ol

Prepared by the Senior Application Scientist Team Welcome to our dedicated technical support guide for the robust analysis of (3R)-oct-1-en-3-ol. This resource is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for the robust analysis of (3R)-oct-1-en-3-ol. This resource is designed for researchers, scientists, and drug development professionals who encounter the common yet significant challenge of matrix effects in liquid chromatography-mass spectrometry (LC-MS). Our goal is to provide you with not just protocols, but the scientific rationale behind them, empowering you to troubleshoot and optimize your analytical methods effectively.

(3R)-oct-1-en-3-ol, a volatile C8 compound often referred to as "mushroom alcohol," presents unique analytical challenges due to its chemical properties.[1] Its analysis in complex biological matrices like plasma, urine, or tissue homogenates is frequently hampered by co-eluting endogenous materials that can interfere with ionization, leading to inaccurate and irreproducible results. This guide offers a systematic approach to diagnosing, mitigating, and overcoming these matrix effects.

Section 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses fundamental questions about matrix effects in the context of (3R)-oct-1-en-3-ol analysis.

Q1: What are "matrix effects" and why are they a major concern in LC-MS?

In LC-MS, the "matrix" refers to all components in a sample apart from the analyte of interest.[2] Matrix effects are the alteration of your analyte's signal—either suppression or, less commonly, enhancement—caused by these co-eluting components.[3][4] This phenomenon is a primary cause of poor accuracy, imprecision, and lack of sensitivity in quantitative bioanalysis.[5][6]

The most prevalent issue is ion suppression , particularly in electrospray ionization (ESI).[2][7][8] During the ESI process, the analyte and co-eluting matrix components compete for the limited available charge on the surface of droplets.[2] If matrix components are more abundant or have a higher affinity for charge, they can significantly reduce the number of charged analyte ions that reach the mass spectrometer, leading to a weaker signal.[8][9]

Q2: How can I definitively determine if my (3R)-oct-1-en-3-ol analysis is affected by matrix effects?

Two primary experimental methods are used to diagnose matrix effects:

  • Post-Extraction Spike Method: This is a quantitative approach. You compare the peak area of the analyte in a neat solution (pure solvent) to the peak area of the analyte spiked into a blank matrix sample after the extraction process.[10][11] A significant difference between the two signals confirms the presence of matrix effects.[2]

    • Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

  • Post-Column Infusion Method: This is a qualitative method to identify at which retention times matrix effects occur.[11] A solution of (3R)-oct-1-en-3-ol is continuously infused into the MS detector, post-column, to generate a stable baseline signal. A blank, extracted matrix sample is then injected onto the LC column. Any dips or rises in the stable baseline signal correspond to retention time windows where co-eluting matrix components are causing ion suppression or enhancement, respectively.[11][12]

Q3: What are the most common culprits for matrix effects in biological samples?

For analyses in plasma or serum, phospholipids are the most notorious cause of ion suppression.[9][13] They are abundant in biological membranes and often co-extract with analytes of interest. Other significant sources include salts, endogenous metabolites, proteins, and formulation excipients from dosed medications.[2] These components can alter the physical properties of the ESI droplets, such as surface tension and viscosity, hindering efficient solvent evaporation and ion generation.[7][9][10]

Section 2: Troubleshooting Guide - A Systematic Approach to Mitigation

If you've identified that matrix effects are compromising your data, follow this systematic workflow. The most impactful strategy is to improve the sample cleanup process before the sample ever reaches the LC-MS system.[2][5][14]

Workflow for Troubleshooting Matrix Effects

Troubleshooting_Workflow start Problem Identified: Low or Inconsistent Signal diagnose Step 1: Diagnose Matrix Effect (Post-Extraction Spike or Post-Column Infusion) start->diagnose sample_prep Step 2: Enhance Sample Preparation (See Decision Tree) diagnose->sample_prep Effect Confirmed chromatography Step 3: Optimize Chromatography (Improve Separation) sample_prep->chromatography advanced Step 4: Implement Advanced/ Compensatory Strategies chromatography->advanced end Result: Robust & Reproducible Assay advanced->end sub_sil Use Stable Isotope-Labeled Internal Standard (SIL-IS) advanced->sub_sil sub_deriv Chemical Derivatization (e.g., Dansylation) advanced->sub_deriv sub_apci Switch Ionization Source (e.g., to APCI) advanced->sub_apci sub_cal Use Matrix-Matched Calibration advanced->sub_cal

Caption: A systematic workflow for diagnosing and resolving matrix effects.

Step 1: Enhance Sample Preparation

Improving your sample preparation is the most effective way to combat matrix effects.[14] The goal is to selectively remove interfering matrix components while efficiently recovering your analyte. Use the following decision tree to select an appropriate technique.

Decision Tree for Sample Preparation Method Selection

Sample_Prep_Decision_Tree Choosing the Right Sample Preparation Technique start Start: Complex Biological Matrix (e.g., Plasma, Urine) q_cleanup What level of cleanup is required? start->q_cleanup ppt Protein Precipitation (PPT) q_cleanup->ppt Quick Screen / High Throughput lle Liquid-Liquid Extraction (LLE) q_cleanup->lle Moderate Cleanup / Lipid Removal spe Solid-Phase Extraction (SPE) q_cleanup->spe Maximum Cleanup / High Specificity ppt_desc Fast but 'dirty'. High risk of matrix effects. Good for initial screening only. ppt->ppt_desc lle_desc Good for removing non-polar interferences (lipids). Effective for semi-volatile compounds like octenol. lle->lle_desc spe_desc Most powerful & selective. Excellent for removing phospholipids and salts. Recommended for validated bioanalysis. spe->spe_desc

Caption: A decision tree to guide the selection of a sample preparation technique.

Step 2: Optimize Chromatography

If matrix effects persist after improving sample preparation, further optimization of your chromatographic method can help. The goal is to achieve baseline separation between (3R)-oct-1-en-3-ol and the region where interfering compounds, such as phospholipids, typically elute.[2][5]

  • Adjust the Gradient: Employ a shallower gradient or introduce an isocratic hold to increase the separation between your analyte and interfering peaks.

  • Use a Higher Efficiency Column: Switching from traditional HPLC to UHPLC can provide significantly better peak resolution, which may be sufficient to resolve your analyte from matrix interferences.[15]

Step 3: Implement Advanced & Compensatory Strategies

When the above steps are insufficient or when the highest level of accuracy is required, these advanced strategies are essential.

  • Stable Isotope Dilution (The Gold Standard): This is the most reliable method for compensating for matrix effects.[16][17] A stable isotope-labeled internal standard (SIL-IS) of your analyte, such as (3R)-oct-1-en-3-ol-d3, is added to every sample and standard at the very beginning of the sample preparation process. Because the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the exact same ionization suppression or enhancement.[2][17] Quantification is based on the ratio of the analyte's peak area to the SIL-IS's peak area, which remains constant even if absolute signal intensity varies. This approach corrects for both matrix effects and variability in extraction recovery.[18]

  • Chemical Derivatization: (3R)-oct-1-en-3-ol, as a simple alcohol, may not ionize efficiently in ESI. Chemical derivatization can be used to attach a permanently charged or easily ionizable group to the molecule.[19][20] This strategy offers two key benefits:

    • Enhanced MS Signal: It dramatically increases ionization efficiency and, therefore, sensitivity.[21]

    • Chromatographic Shift: The derivatized analyte will have a different retention time, which can be used to move it away from interfering regions of the chromatogram. Dansyl chloride is an excellent reagent for derivatizing alcohols, adding a tertiary amine group that is readily protonated in positive ion ESI mode.[19][20][21]

  • Alternative Ionization Source: If ESI proves problematic, consider using Atmospheric Pressure Chemical Ionization (APCI). APCI is a gas-phase ionization technique and is generally less susceptible to matrix effects from non-volatile components like salts and phospholipids compared to ESI.[7][11] It is often well-suited for less polar, more volatile compounds.

  • Matrix-Matched Calibration: If a SIL-IS is not available, creating your calibration curve in a blank matrix (e.g., control plasma that is free of the analyte) is the next best option.[2][22] This ensures that your standards experience the same matrix effects as your unknown samples, leading to more accurate quantification.[23]

Section 3: Protocols and Data

This section provides detailed experimental protocols and a comparative summary of sample preparation techniques.

Table 1: Comparison of Sample Preparation Techniques for (3R)-oct-1-en-3-ol
TechniqueProsConsBest For
Protein Precipitation (PPT) Fast, simple, inexpensive.Least effective cleanup; high probability of significant matrix effects.[13][15]Rapid screening, initial method development.
Liquid-Liquid Extraction (LLE) Good at removing lipids and salts; relatively simple.[24][25]Can have variable recovery for more polar analytes; requires volatile, potentially hazardous solvents.Samples with high lipid content; intermediate cleanup needs.
Solid-Phase Extraction (SPE) Highly selective and effective; provides the cleanest extracts.[13][26][27] Can be automated.[26]More complex method development; higher cost per sample.Validated bioanalytical methods requiring high accuracy and precision.
Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a starting point and should be optimized for your specific matrix.

  • Sample Aliquot: To 200 µL of plasma sample in a microcentrifuge tube, add 20 µL of your internal standard working solution (e.g., (3R)-oct-1-en-3-ol-d3 in methanol). Vortex briefly.

  • pH Adjustment (Optional but Recommended): Add 50 µL of a buffer (e.g., 0.1 M phosphate buffer, pH 7) to standardize the sample pH.

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether [MTBE] or ethyl acetate).

  • Mixing: Cap the tube and vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the protein pellet and aqueous layer.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to dissolve the residue.

  • Analysis: Transfer to an autosampler vial for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) using a Mixed-Mode Cartridge

This protocol uses a mixed-mode (reversed-phase and ion-exchange) polymeric sorbent, which is highly effective at removing both phospholipids and other matrix components.[15]

  • Sample Pre-treatment: Precipitate proteins by adding 600 µL of acetonitrile containing 1% formic acid to 200 µL of plasma sample (to which internal standard has been added). Vortex and centrifuge. Transfer the supernatant to a clean tube.

  • Conditioning: Condition the SPE cartridge (e.g., a polymeric mixed-mode cation exchange cartridge) with 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Loading: Load the supernatant from Step 1 onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: Add 1 mL of 2% formic acid in water to remove salts and very polar interferences.

    • Wash 2: Add 1 mL of methanol to remove neutral interferences like phospholipids.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the analyte, releasing it from the cation exchange sorbent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: Transfer to an autosampler vial for LC-MS analysis.

Protocol 3: Dansyl Chloride Derivatization for (3R)-oct-1-en-3-ol

This protocol is adapted from established methods for derivatizing alcohols and should be performed on the dried extract post-SPE or LLE.[20][21]

  • Prepare Reagents:

    • Dansyl Chloride Solution: 1 mg/mL in acetone.

    • Catalyst/Base Solution: 1 M sodium bicarbonate buffer (pH ~9.5).

  • Derivatization Reaction:

    • To the dried sample extract, add 50 µL of the sodium bicarbonate buffer.

    • Add 50 µL of the dansyl chloride solution.

    • Vortex briefly to mix.

  • Incubation: Incubate the reaction mixture at 60°C for 30 minutes in a heating block.

  • Quenching (Optional): Add a small amount of a primary amine solution (e.g., 25 µL of 5% methylamine in water) to react with excess dansyl chloride. Incubate for another 10 minutes.

  • Final Preparation: Acidify the sample with 10 µL of 10% formic acid and inject directly, or perform a final liquid-liquid extraction cleanup step to remove excess reagents before reconstitution and injection.

References
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Optimization

selecting the optimal chiral column for (3R)-oct-1-en-3-ol separation

Technical Support Center: Chiral Separation of (±)-oct-1-en-3-ol Welcome to the technical support guide for the enantioseparation of (±)-oct-1-en-3-ol. This resource is designed for researchers, analytical chemists, and...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chiral Separation of (±)-oct-1-en-3-ol

Welcome to the technical support guide for the enantioseparation of (±)-oct-1-en-3-ol. This resource is designed for researchers, analytical chemists, and drug development professionals who are tasked with resolving the enantiomers of this volatile chiral alcohol, often referred to as "mushroom alcohol." This guide provides in-depth, experience-driven advice, troubleshooting protocols, and frequently asked questions to facilitate the selection of an optimal chiral column and the development of a robust analytical method.

Part 1: Foundational Knowledge & Column Selection (FAQs)

This section addresses the initial considerations for developing a separation method for (±)-oct-1-en-3-ol, starting with the fundamental properties of the analyte and leading to an informed column selection.

Q1: What are the key properties of oct-1-en-3-ol, and how do they influence the choice of chromatographic technique?

A1: Oct-1-en-3-ol is a small, volatile, secondary alcohol (C₈H₁₆O, M.W. 128.21 g/mol )[1][2]. Its high volatility makes Gas Chromatography (GC) the primary and most effective technique for its enantioseparation. While High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) can separate chiral alcohols, the volatility of oct-1-en-3-ol makes GC a more straightforward and sensitive approach, avoiding complexities related to sample solubility in mobile phases.

Q2: Which type of Chiral Stationary Phase (CSP) is most effective for separating volatile alcohol enantiomers like oct-1-en-3-ol by GC?

A2: The most successful and widely used CSPs for the GC separation of volatile chiral compounds, including alcohols, are derivatized cyclodextrins [3][4]. These CSPs function by creating transient diastereomeric inclusion complexes with the enantiomers. The chiral recognition mechanism relies on the different stabilities of these complexes, which are influenced by hydrogen bonding, dipole-dipole interactions, and the fit of the enantiomer within the cyclodextrin cavity. Modified β- and γ-cyclodextrins are particularly effective[5].

Q3: I'm starting from scratch. Which specific GC columns should I screen first for oct-1-en-3-ol?

A3: For initial screening, focus on cyclodextrin-based columns with varying derivatives to explore different selectivities. A strong starting point would be to screen columns with β-cyclodextrin phases. For example, a column like the Rt-βDEXsa has been shown to provide excellent separation for 1-octen-3-ol[6]. A good screening set would include columns with different cyclodextrin derivatives to maximize the chances of achieving baseline resolution.

Part 2: Experimental Workflow & Method Development

A systematic approach is crucial for efficiently developing a robust chiral separation method. The following workflow outlines a logical progression from initial column screening to final method optimization.

Step 1: Initial Column & Conditions Screening

The goal of the initial screening is to identify a column that shows any separation (selectivity, α > 1) between the (R)- and (S)-enantiomers.

Recommended Initial Screening Columns & Conditions:

Column Name (Example)Stationary Phase ChemistryInitial Oven Temp.Ramp RateCarrier GasRationale
Rt-βDEXsa Heptakis(2,3-di-O-acetyl-6-O-TBDMS)-β-cyclodextrin40-60°C2°C/minHydrogen or HeliumProven efficacy for 1-octen-3-ol and other volatile alcohols[6].
Rt-βDEXsm Heptakis(2,6-di-O-methyl-3-O-TBDMS)-β-cyclodextrin40-60°C2°C/minHydrogen or HeliumOffers different selectivity through varied substitution on the cyclodextrin.
CP-Chirasil-DEX CB Permethylated-β-cyclodextrin40-60°C2°C/minHydrogen or HeliumA commonly used phase for a wide range of volatile chiral compounds[3].

Protocol Note: Prepare a dilute standard of racemic (±)-oct-1-en-3-ol in a volatile solvent like hexane or methanol. Use a split injection (e.g., 50:1 or 100:1 ratio) to avoid column overload, which is a common cause of peak tailing and distortion in chiral GC[7].

Step 2: Optimization of the Separation

Once a column showing partial or complete separation is identified, the next step is to optimize the conditions to achieve a resolution (Rs) of >1.5, which is the standard for baseline separation. The oven temperature program is the most powerful tool for this optimization in GC[8].

  • If Resolution is Poor (Rs < 1.5): Decrease the oven temperature ramp rate (e.g., from 2°C/min to 1°C/min)[7]. This increases the interaction time between the analytes and the CSP, enhancing enantioselectivity[8]. Lowering the initial oven temperature can also improve the separation of volatile compounds.

  • If Analysis Time is Too Long: Once good resolution is achieved, the analysis time can be shortened by increasing the ramp rate or the carrier gas flow rate. Hydrogen is often preferred as a carrier gas because it allows for higher linear velocities without a significant loss of efficiency, leading to faster analyses[7].

dot graph TD; A[Start: Racemic (±)-oct-1-en-3-ol Sample] --> B{Analyte Properties Check}; B -- "Volatile, Secondary Alcohol" --> C[Select GC as Technique]; C --> D{Select CSP Class}; D -- "Proven for Volatiles" --> E[Derivatized Cyclodextrin]; E --> F[Screen Multiple Columns]; subgraph "Column Screening" direction LR F1(Rt-βDEXsa) F2(Rt-βDEXsm) F3(Chirasil-DEX CB) end F --> F1 & F2 & F3; G{Evaluate Results}; F1 & F2 & F3 --> G; G -- "No Separation (α=1)" --> H[Re-screen with different CSP class, e.g., γ-CD]; G -- "Partial/Full Separation (α>1)" --> I[Proceed to Optimization];

end

Caption: Workflow for Chiral GC Column Selection.

Part 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the chiral separation of oct-1-en-3-ol.

Q1: My chromatogram shows only one peak. What should I do if the enantiomers are co-eluting?

A1: Co-elution means the chosen CSP is not providing selectivity (α=1) under the current conditions.

  • Primary Solution: Change the Column. The most effective solution is to try a column with a different derivatized cyclodextrin. The interactions are highly specific, and a phase that works for one compound may not work for another.

  • Secondary Solution: Drastically Lower the Temperature. Enantioselectivity on cyclodextrin columns is highly dependent on temperature; lowering the temperature increases the stability of the transient diastereomeric complexes, which can significantly increase the separation factor (α)[8]. Try running a very slow temperature ramp starting from a low initial temperature (e.g., 40°C).

Q2: I see two peaks, but they are tailing badly and the resolution is poor. How can I improve the peak shape?

A2: Peak tailing in chiral GC is a common issue that degrades resolution.

  • Check for Mass Overload: This is the most frequent cause of tailing on chiral columns[7]. Unlike achiral separations, chiral phases can be overloaded with very small amounts of sample. Solution: Increase the split ratio (e.g., from 50:1 to 200:1) or dilute your sample significantly. For many chiral applications, on-column concentrations of 50 ng or less are recommended[7].

  • Check for Active Sites: Active sites in the GC system (e.g., in the injector liner or at the column inlet) can cause unwanted secondary interactions with the alcohol's hydroxyl group. Solution: Use a fresh, deactivated injector liner. If the problem persists, trim the first 10-20 cm from the front of the column to remove any contamination[9].

  • Consider Derivatization: Although direct separation is often possible, converting the alcohol to a less polar ester (e.g., an acetate) can sometimes improve peak shape and enhance separation[3]. This is done by reacting the sample with an acylating agent like acetic anhydride.

Q3: My peaks are fronting. What is the cause?

A3: Peak fronting is less common than tailing but typically points to a different type of overload or a sample solvent issue.

  • Concentration Overload: A highly concentrated sample can lead to fronting. As with tailing, the solution is to dilute the sample or increase the split ratio[7].

  • Solvent Mismatch (Splitless Injection): If using splitless injection, ensure the initial oven temperature is about 20°C below the boiling point of your injection solvent. If the temperature is too high, it can cause improper focusing of the analyte band, leading to distorted or split peaks[9].

Q4: I have achieved separation, but how can I improve the resolution (Rs) from 1.0 to the ideal >1.5?

A4: Fine-tuning the method is key to maximizing resolution.

  • Optimize the Temperature Program: This is the most critical parameter. A slower temperature ramp (e.g., 1-2°C/min) allows more time for the enantiomers to interact with the CSP, which almost always improves resolution[7].

  • Optimize Carrier Gas Flow: Ensure the carrier gas linear velocity is optimized for your column's internal diameter. While counterintuitive, higher linear velocities (60-80 cm/s) for hydrogen can sometimes improve resolution in chiral GC[7].

  • Decrease Column Temperature: As a general rule, lower analysis temperatures lead to better chiral separations[8]. If your ramp is already slow, try lowering the entire program by 5-10°C.

dot graph G { layout=circo; node [shape=ellipse, style=filled, fontname="Arial", fontcolor="#FFFFFF"]; edge [color="#5F6368"];

}

Caption: Iterative Cycle for Chiral Method Optimization.

References

  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Wamukoya, E. K., et al. (2024). Enzyme-catalyzed kinetic resolution of racemic 1-octen-3-ol and field evaluation of its enantiomeric isomers as attractants of sandflies. Frontiers in Tropical Diseases. Retrieved from [Link]

  • Gotor-Moya, V., et al. (2012). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. International Journal of Organic Chemistry. Retrieved from [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). How to Obtain Good Peak Shapes. Retrieved from [Link]

  • Wiley Analytical Science. (2019, October 15). Tackling LC-GC peak distortion gives good chiral separation. Retrieved from [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]

  • Szeliga, J. (n.d.). Enantioselective Gas Chromatography with Cyclodextrin in Odorant Analysis. Request PDF. Retrieved from [Link]

  • Li, T., & Hyun, M. H. (2014). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase. ResearchGate. Retrieved from [Link]

  • Castells, C. B., et al. (2020). Enantioseparation of agrochemicals by gas chromatography. Exploring columns based on cyclodextrin derivatives dissolved into polysiloxanes. Request PDF. Retrieved from [Link]

  • Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved from [Link]

  • Costa, N., et al. (2013). Cyclodextrin-Based Ionic Liquids as Enantioselective Stationary Phases in Gas Chromatography. PubMed. Retrieved from [Link]

  • Wiley Analytical Science. (2014, January 20). Journal Highlight: Cyclodextrin-based ionic liquids as enantioselective stationary phases in gas chromatography. Retrieved from [Link]

  • PubChem. (n.d.). (S)-1-Octen-3-ol. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Octen-3-ol. NIST Chemistry WebBook. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Bioactivity Analysis: (3R)-oct-1-en-3-ol vs. (3S)-oct-1-en-3-ol

Introduction (3R)-oct-1-en-3-ol and (3S)-oct-1-en-3-ol are enantiomers of the volatile organic compound 1-octen-3-ol, a secondary alcohol that is widespread in nature.[1] While sharing identical physical and chemical pro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3R)-oct-1-en-3-ol and (3S)-oct-1-en-3-ol are enantiomers of the volatile organic compound 1-octen-3-ol, a secondary alcohol that is widespread in nature.[1] While sharing identical physical and chemical properties in an achiral environment, these stereoisomers exhibit remarkably different biological activities, a testament to the chiral nature of biological receptors. This guide provides an in-depth comparison of the bioactivity of (3R)- and (3S)-oct-1-en-3-ol, with a focus on their interactions with insect olfactory systems, as well as emerging research in other biological contexts. We will delve into the underlying molecular mechanisms, present supporting experimental data, and provide detailed protocols for key bioassays.

Enantioselective Bioactivity in Insect Olfactory Systems

The differential effects of (3R)- and (3S)-oct-1-en-3-ol are most profoundly observed in the realm of insect chemical ecology. These molecules act as semiochemicals, mediating behaviors such as host-seeking in hematophagous insects. The chirality of the molecule is a critical determinant of its function, often eliciting distinct attractive or repellent responses depending on the insect species and the specific olfactory receptors (ORs) involved.

Comparative Behavioral Responses of Mosquitoes

Field and laboratory studies have consistently demonstrated that various mosquito species exhibit a preference for one enantiomer over the other. This enantioselectivity is crucial for host location and has significant implications for the development of effective attractants and repellents for vector control.

For instance, in the yellow fever mosquito, Aedes aegypti, the (R)-enantiomer is a more potent attractant.[2] Conversely, the southern house mosquito, Culex quinquefasciatus, displays a more complex response, being repelled by high concentrations of both enantiomers.[3]

Table 1: Comparative Behavioral and Electrophysiological Responses of Mosquitoes to Octenol Enantiomers

SpeciesAssay Type(3R)-oct-1-en-3-ol Response(3S)-oct-1-en-3-ol ResponseKey FindingsReference(s)
Aedes aegyptiY-tube OlfactometerSignificant attractionNo significant attraction(R)-enantiomer is the primary attractant.[2]
Aedes aegyptiSingle Sensillum RecordingHigh sensitivityLow sensitivity (>100x less than R)The octenol-sensitive neuron is exquisitely tuned to the (R)-enantiomer.[4]
Culex quinquefasciatusY-tube OlfactometerIncreased activation, reduced attraction at high conc.Increased activationBoth enantiomers elicit responses, but the behavioral outcome is complex.[2]
Culex quinquefasciatusSurface Landing & Feeding AssayRepellent at 1% doseRepellent at 1% doseHigh concentrations of both enantiomers are repellent.[3]
Anopheles and Aedes spp.Field TrappingGenerally higher trap catchesLower trap catchesThe (R)-enantiomer is a more effective lure for several mosquito species.[5][6]
The Molecular Basis of Enantioselectivity: Olfactory Receptors

The specific recognition of octenol enantiomers is mediated by olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the dendrites of olfactory sensory neurons. The three-dimensional structure of the OR's binding pocket dictates its affinity for specific ligands, allowing for the discrimination between stereoisomers.

In Aedes aegypti, the olfactory receptor AaOR8 has been identified as a key receptor for 1-octen-3-ol. Functional expression studies in Xenopus oocytes have demonstrated that AaOR8 is highly selective for (R)-(-)-1-octen-3-ol, with a half-maximal effective concentration (EC50) significantly lower than that for the (S)-(+)-enantiomer.[7] This indicates a much higher binding affinity and sensitivity for the (R)-form.

In Culex quinquefasciatus, two ORs have been implicated in the detection of 1-octen-3-ol. CquiOR118b , expressed in the maxillary palps, shows a remarkable selectivity for (R)-1-octen-3-ol. In contrast, CquiOR114b , found in the antennae, exhibits a preference for the (S)-isomer.[3] This differential expression and selectivity of ORs in different olfactory organs likely contributes to the complex behavioral responses observed in this species.

Table 2: Enantioselective Response of Olfactory Receptors to Octenol Enantiomers

Olfactory ReceptorInsect SpeciesEC50 for (3R)-oct-1-en-3-olEC50 for (3S)-oct-1-en-3-olKey FindingsReference(s)
AaOR8 Aedes aegypti158 nM17,200 nMAaOR8 is highly sensitive and selective for the (R)-enantiomer.[7][8]
CquiOR118b Culex quinquefasciatusHigh sensitivity (qualitative)Low sensitivity (qualitative)Selective for the (R)-enantiomer, expressed in maxillary palps.[3]
CquiOR114b Culex quinquefasciatusLower preferenceHigher preferenceShows preference for the (S)-enantiomer, expressed in antennae.[3]

Olfactory Signal Transduction Pathway

The binding of an octenol enantiomer to its specific OR initiates a downstream signaling cascade, leading to the generation of an action potential that is transmitted to the brain. This process follows the canonical G-protein coupled olfactory signaling pathway.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane OR Olfactory Receptor (OR) G_protein G-protein (Gα, Gβγ) OR->G_protein 2. Activation AC Adenylyl Cyclase (AC) G_protein->AC 3. Gα activates AC cAMP cAMP AC->cAMP 4. ATP to cAMP CNG Cyclic Nucleotide-Gated (CNG) Ion Channel Depolarization Depolarization & Action Potential CNG->Depolarization 6. Ion Influx Odorant Odorant ((3R)- or (3S)-oct-1-en-3-ol) Odorant->OR 1. Binding ATP ATP ATP->AC cAMP->CNG 5. cAMP opens channel Ions Na+, Ca2+ Ions->CNG R_Octenol_Biosynthesis Linoleic_Acid Linoleic Acid Lipoxygenase Lipoxygenase Linoleic_Acid->Lipoxygenase HPODE 10-Hydroperoxy-8E,12Z- octadecenoic acid HPL Hydroperoxide Lyase HPODE->HPL R_Octenol (3R)-oct-1-en-3-ol ODA 10-Oxo-trans-8-decenoic acid Lipoxygenase->HPODE HPL->R_Octenol HPL->ODA

Caption: Biosynthesis of (3R)-oct-1-en-3-ol in mushrooms.

The biosynthesis of (S)-(+)-1-octen-3-ol is less specifically defined in the literature, though it is known to be produced by various plants and fungi. [9]The production of racemic or enantiomerically enriched mixtures likely depends on the specific enzymatic machinery present in the organism.

Experimental Protocols

Electroantennography (EAG)

Objective: To measure the summed electrical response of an insect's antenna to a volatile stimulus, providing an indication of olfactory detection.

Methodology:

  • Preparation of the Insect:

    • Anesthetize an adult mosquito (e.g., Aedes aegypti) by chilling on ice.

    • Carefully excise the head under a dissecting microscope.

    • Mount the head onto a reference electrode using conductive gel, ensuring a stable connection.

    • The recording electrode, a fine-tipped glass capillary filled with saline solution, is then brought into contact with the tip of one of the antennae.

  • Stimulus Delivery:

    • Prepare serial dilutions of (3R)- and (3S)-oct-1-en-3-ol in a suitable solvent (e.g., hexane or paraffin oil).

    • Apply a known volume of each dilution onto a piece of filter paper and insert it into a Pasteur pipette.

    • A continuous stream of purified and humidified air is passed over the antenna.

    • A puff of air from the stimulus-containing pipette is injected into the continuous airstream for a defined duration (e.g., 0.5 seconds).

  • Data Acquisition and Analysis:

    • The electrical potential difference between the reference and recording electrodes is amplified and recorded using specialized software.

    • The amplitude of the negative deflection in the baseline potential following stimulus presentation is measured as the EAG response.

    • Dose-response curves can be generated by plotting the EAG amplitude against the logarithm of the stimulus concentration.

EAG_Workflow cluster_prep Preparation cluster_stimulus Stimulus Delivery cluster_data Data Acquisition & Analysis Anesthetize Anesthetize Insect Excise_Head Excise Head Anesthetize->Excise_Head Mount_Head Mount on Reference Electrode Excise_Head->Mount_Head Position_Recording_Electrode Position Recording Electrode on Antenna Mount_Head->Position_Recording_Electrode Deliver_Puff Deliver Stimulus Puff Prepare_Stimuli Prepare Serial Dilutions Apply_to_Filter_Paper Apply to Filter Paper in Pipette Prepare_Stimuli->Apply_to_Filter_Paper Apply_to_Filter_Paper->Deliver_Puff Record_Signal Amplify and Record Signal Deliver_Puff->Record_Signal Measure_Amplitude Measure EAG Response Amplitude Record_Signal->Measure_Amplitude Analyze_Data Generate Dose-Response Curves Measure_Amplitude->Analyze_Data

Caption: Workflow for Electroantennography (EAG).

Y-Tube Olfactometer Assay

Objective: To assess the behavioral response (attraction or repulsion) of an insect to a volatile stimulus in a two-choice paradigm.

Methodology:

  • Setup:

    • A Y-shaped glass tube is used, with a single arm for introducing the insect and two arms for presenting the different odor stimuli.

    • Each of the two arms is connected to a separate airflow system that delivers purified and humidified air.

    • The test compound ((3R)- or (3S)-oct-1-en-3-ol) is introduced into the airstream of one arm (the "treatment" arm), while the other arm receives only the solvent control.

  • Experimental Procedure:

    • A single adult mosquito is released into the base of the Y-tube.

    • The mosquito is allowed a set amount of time to make a choice, which is defined as moving a certain distance into one of the arms.

    • The choice of the mosquito (treatment or control arm) is recorded.

    • The olfactometer is cleaned thoroughly between trials, and the positions of the treatment and control arms are switched to avoid positional bias.

  • Data Analysis:

    • The number of mosquitoes choosing the treatment arm versus the control arm is recorded.

    • Statistical analysis (e.g., Chi-squared test) is used to determine if there is a significant preference for the treatment or control.

    • An attraction or repulsion index can be calculated based on the proportion of choices.

Conclusion

The comparative bioactivity of (3R)- and (3S)-oct-1-en-3-ol provides a compelling example of stereochemical recognition in biological systems. In insects, particularly mosquitoes, the (R)-enantiomer is often a more potent attractant, a phenomenon governed by the enantioselective binding properties of specific olfactory receptors. However, the diverse responses across different species and the identification of receptors for the (S)-enantiomer underscore the complexity of insect chemoreception. Emerging research in plants and mammalian systems suggests that the biological effects of these enantiomers extend beyond the insect world, opening new avenues for investigation into their roles in plant defense and potential implications for human health. A thorough understanding of the distinct bioactivities of these enantiomers is paramount for the development of targeted and effective semiochemical-based technologies, from insect control to potentially novel applications in agriculture and medicine.

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Comparative

A Comparative Guide to the Validation of (3R)-oct-1-en-3-ol as a Non-Invasive Biomarker for Fungal Contamination

For researchers, clinicians, and drug development professionals, the early and accurate detection of fungal contamination is a persistent challenge. Conventional methods for diagnosing invasive fungal infections, such as...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, clinicians, and drug development professionals, the early and accurate detection of fungal contamination is a persistent challenge. Conventional methods for diagnosing invasive fungal infections, such as invasive aspergillosis, often lack the necessary speed, sensitivity, or specificity, leading to delayed treatment and high mortality rates.[1][2][3] This guide provides an in-depth, technical comparison for the validation of (3R)-oct-1-en-3-ol, a volatile organic compound (VOC), as a next-generation, non-invasive biomarker for fungal presence. We will explore its scientific basis, detail a rigorous validation workflow, and objectively compare its performance against established serological markers.

The Rationale for Volatile Biomarkers in Fungal Detection

Fungi, as part of their metabolic processes, emit a complex profile of VOCs.[4][5] These low molecular weight compounds readily evaporate at ambient temperatures, allowing them to be detected in air samples, such as the exhaled breath of a patient or the headspace of a contaminated environment.[6][7] This presents a paradigm shift from invasive blood draws or tissue biopsies to a completely non-invasive diagnostic strategy. Among the hundreds of fungal VOCs identified, one compound consistently emerges as a strong indicator of fungal growth: 1-octen-3-ol.[8]

Introducing (3R)-oct-1-en-3-ol: The "Mushroom Alcohol"

1-octen-3-ol (C₈H₁₆O) is an eight-carbon alcohol that exists as two stereoisomers: (R)-(-)-1-octen-3-ol and (S)-(+)-1-octen-3-ol.[9] This chirality is crucial; the (R)-isomer is responsible for the characteristic fresh scent of mushrooms, while the (S)-isomer has a moldier, grassy odor.[10]

Critically for its use as a biomarker, fungi—particularly pathogenic species like Aspergillus fumigatus—predominantly produce the (R)-enantiomer.[11] This molecule, often called "mushroom alcohol," is synthesized via the enzymatic breakdown of linoleic acid, a common fatty acid in fungal cell membranes.[12] Its consistent production by metabolically active fungi, and its specific isomeric form, make (3R)-oct-1-en-3-ol a highly promising and specific target for detection.[13][14]

Analytical Methodologies for (3R)-oct-1-en-3-ol Detection

The validation of a VOC biomarker is intrinsically linked to the analytical technology used for its detection. The primary requirement is high sensitivity, as biomarkers in breath or air are often present at trace levels (parts per billion or even trillion).

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold-standard technique for separating and identifying VOCs.[4][8][15] For enhanced sensitivity and ease of sample preparation, it is often coupled with Headspace Solid-Phase Microextraction (HS-SPME) . This non-invasive technique uses a coated fiber to adsorb VOCs directly from the air or headspace above a sample, concentrating them before injection into the GC-MS system.[16][17][18][19][20] An emerging alternative, Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) , offers the potential for near-real-time analysis, which is highly advantageous in clinical or monitoring settings.[21]

Comparison of Analytical Platforms
Method Principle Sensitivity Specificity Speed Sample Type Key Advantage
HS-SPME-GC-MS Adsorption/concentration followed by chromatographic separation and mass-based identification.[16][19]High (ppb-ppt)Very HighModerate (20-60 min/sample)Air, Breath, Culture HeadspaceGold-standard for identification and quantification.
GC-IMS Chromatographic separation followed by ion drift time analysis.[21]Very High (ppt)HighFast (~5-15 min/sample)Air, BreathPotential for rapid, on-line monitoring.
Electronic Nose (e-nose) Array of non-specific sensors creating a "smellprint."ModerateLow-ModerateVery Fast (<1 min/sample)Air, BreathRapid screening, but requires confirmation.

A Self-Validating Experimental Workflow

Trustworthiness in biomarker validation comes from a meticulously designed, self-validating protocol. The causality behind each step is critical to ensure reproducible and reliable results. The following workflow is designed to rigorously assess the link between fungal presence and (3R)-oct-1-en-3-ol emission.

G cluster_0 In Vitro Analysis cluster_1 In Vivo / Real-World Validation cluster_2 Output Culture Step 1: Standardized Fungal Culture (e.g., A. fumigatus on PDA) Headspace Step 2: Headspace VOC Collection (SPME Fiber Exposure) Culture->Headspace Metabolic VOC Emission GCMS_InVitro Step 3: GC-MS Analysis (Separation & Identification) Headspace->GCMS_InVitro Thermal Desorption Library Step 4: Data Confirmation (NIST Library & Retention Index Match) GCMS_InVitro->Library Spectral Data Comparison Step 7: Comparative Analysis Library->Comparison Confirmed Biomarker Signature Sample Step 5: Sample Collection (e.g., Exhaled Breath, Air Sample) GCMS_InVivo Step 6: GC-MS Analysis of Sample GCMS_InVivo->Comparison Sample VOC Profile Result Validated Biomarker Presence/ Absence Comparison->Result

Caption: Workflow for the validation of (3R)-oct-1-en-3-ol as a fungal biomarker.

Detailed Experimental Protocol (HS-SPME-GC-MS)
  • Step 1: In Vitro Culture Preparation

    • Rationale: To generate a baseline, fungus-specific VOC profile under controlled conditions.

    • Protocol: Inoculate Aspergillus fumigatus (or other target fungi) on Potato Dextrose Agar (PDA) in a 20 mL headspace vial. Culture at 37°C for 3-5 days.[13] Prepare negative controls (uninoculated media) in parallel.

  • Step 2: Headspace Solid-Phase Microextraction (SPME)

    • Rationale: To non-invasively capture and concentrate VOCs from the air above the culture, mimicking breath or air sampling.

    • Protocol: Expose a conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the sealed vial for 30 minutes at 40°C.[16][17]

  • Step 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

    • Rationale: To separate the complex mixture of VOCs and identify each compound based on its unique mass spectrum.

    • Protocol:

      • Insert the SPME fiber into the heated GC inlet (250°C) for 5 minutes for thermal desorption.

      • Use a suitable capillary column (e.g., HP-5MS) for separation.

      • Apply a temperature program, for example: start at 40°C (hold 2 min), ramp to 160°C at 6°C/min, then ramp to 260°C at 10°C/min (hold 4 min).[22]

      • The mass spectrometer scans a mass range of m/z 35-350.

  • Step 4: Data Processing and Biomarker Identification

    • Rationale: To confirm the identity of the target analyte with high confidence.

    • Protocol: Process the resulting chromatogram to identify peaks. Compare the mass spectrum of the peak corresponding to 1-octen-3-ol with a reference library (e.g., NIST 08).[13] Confirm identity by matching the linear retention index (LRI) with known values.

  • Step 5: Validation in Complex Matrices (e.g., Breath)

    • Rationale: To bridge the gap between controlled in vitro results and real-world application. This step is crucial but challenging, as in vivo conditions can alter VOC profiles.[23][24]

    • Protocol: Collect exhaled breath samples from patients with confirmed fungal infections and healthy controls into inert bags (e.g., Tedlar). Draw a known volume of the breath sample through a thermal desorption tube packed with sorbent material. Analyze the tube via thermal desorption GC-MS using the same parameters as the in vitro work. Compare the patient profiles to the confirmed in vitro signature of (3R)-oct-1-en-3-ol.

Comparative Analysis: (3R)-oct-1-en-3-ol vs. Established Biomarkers

The current standard for non-culture-based fungal diagnostics relies on detecting components of the fungal cell wall in patient serum: galactomannan (GM) and (1,3)-β-D-glucan (BDG).[25][26] A robust validation of (3R)-oct-1-en-3-ol requires a direct comparison to these incumbent methods.

G cluster_0 Biomarker Origin Fungus Fungal Cell (e.g., Aspergillus) Metabolism Active Metabolism Fungus->Metabolism CellWall Cell Wall Structure Fungus->CellWall VOC (3R)-oct-1-en-3-ol (Volatile) Metabolism->VOC Released into air/ breath GM Galactomannan (GM) (Polysaccharide) CellWall->GM Shed into serum/BAL BDG (1,3)-β-D-Glucan (BDG) (Polysaccharide) CellWall->BDG Shed into serum/BAL

Caption: Origin of volatile vs. cell wall-based fungal biomarkers.

Performance Metrics: VOC vs. Serological Markers
Parameter (3R)-oct-1-en-3-ol (VOC) Galactomannan (GM) (1,3)-β-D-Glucan (BDG)
Biomarker Type Metabolic byproductCell wall antigenCell wall polysaccharide
Sample Type Exhaled Breath, AirSerum, Plasma, BAL FluidSerum, Plasma
Invasiveness Non-Invasive Minimally Invasive (Blood Draw)Minimally Invasive (Blood Draw)
Indication Active fungal metabolismFungal presence/burdenPan-fungal exposure
Sensitivity Potentially high (method-dependent)Variable; can be low (30-70%) in non-neutropenic patients or with mold-active antifungals.[25][27][28]High (often >80-90%).[27][29]
Specificity Potentially high (chiral specificity)High for Aspergillus.[27]Lower; can be positive with other fungi (e.g., Candida) and has known sources of false positives.[25][29]
Time to Result Rapid (minutes to hours)Hours (ELISA-based)Hours (Enzymatic assay)
Limitations Requires specialized equipment (GC-MS); translation from in vitro to in vivo is complex.[23]False negatives are common; performance varies significantly by patient population.[3][25][27]Not specific to Aspergillus; false positives from various sources (e.g., certain antibiotics, hemodialysis).[25]

Conclusion and Future Outlook

The validation of (3R)-oct-1-en-3-ol presents a compelling opportunity to advance fungal diagnostics. Its detection via non-invasive breath or air analysis offers a significant advantage over the current standard of care, which relies on invasive sampling and biomarkers with known performance limitations in various patient populations.[26][27][28] The high sensitivity of modern analytical techniques like HS-SPME-GC-MS allows for the detection of this biomarker at trace levels indicative of early-stage contamination.

The primary challenge lies in bridging the gap between controlled in vitro studies and the complex biological matrix of in vivo samples.[23][24] Future work must focus on large-scale clinical trials to establish definitive sensitivity and specificity in diverse patient cohorts and to understand potential confounding factors from diet, environment, or co-morbidities. Success in this endeavor could pave the way for real-time, point-of-care breath analyzers, revolutionizing how we screen for, diagnose, and monitor life-threatening fungal infections.

References

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  • Fungal Volatile Organic Compounds (VOCs) and the Genus Aspergillus - ResearchGate. (n.d.).
  • Current Analytical Methods and Challenges for the Clinical Diagnosis of Invasive Pulmonary Aspergillosis Infection - MDPI. (2024-11-28).
  • Addressing the Challenges in the Diagnosis of Invasive Aspergillosis - Storyblok. (2025-03-07).
  • GC-MS used to study volatile compounds in fungi - Chromatography Today. (n.d.).
  • An Overview of Fungal Volatile Organic Compounds (VOCs) | Request PDF - ResearchGate. (n.d.).
  • Volatile Organic Compounds Produced by Human Pathogenic Fungi Are Toxic to Drosophila melanogaster - Frontiers. (n.d.).
  • The Volatome of Aspergillus fumigatus | Eukaryotic Cell - ASM Journals. (n.d.).
  • Chapter 7 - Fungal Volatile Organic Compounds (VOCs) and the Genus Aspergillus. (n.d.).
  • Fungal Volatile Organic Compounds (VOCs) and the Genus Aspergillus. (n.d.).
  • Identification and profiling of volatile metabolites of the biocontrol fungus Trichoderma atroviride by HS-SPME-GC-MS - PubMed. (n.d.).
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  • Analysis of volatile compounds emitted by filamentous fungi using solid-phase microextraction-gas chromatography/mass spectrometry - PubMed. (n.d.).
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  • Profiling of volatile organic compounds produced by clinical Aspergillus isolates using gas chromatography–mass spectrometry - Oxford Academic. (2017-05-18).
  • Profiling of volatile organic compounds produced by clinical Aspergillus isolates using gas chromatography–mass spectrometry | Medical Mycology | Oxford Academic. (n.d.).
  • Antifungal compounds, GC-MS analysis and toxicity assessment of methanolic extracts of Trichoderma species in an animal model | PLOS One - Research journals. (n.d.).
  • Formation of 1-octen-3-ol from Aspergillus flavus conidia is accelerated after disruption of cells independently of Ppo oxygenases, and is not a main cause of inhibition of germination - PMC - NIH. (2014-05-20).
  • 1-Octen-3-ol. (n.d.).
  • The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus - MDPI. (2022-08-08).
  • 1-Octen-3-ol (3391-86-4) – Earthy Synthetic Ingredient for Perfumery - Scentspiracy. (n.d.).
  • (R)-1-octen-3-ol, 3687-48-7 - The Good Scents Company. (n.d.).
  • A model to evaluate the cytotoxicity of the fungal volatile organic compound 1-octen-3-ol in human embryonic stem cells - PubMed. (n.d.).
  • Comparison of Serum Galactomannan and 1,3-Beta-D-Glucan Determination for Early Detection of Invasive Pulmonary Aspergillosis in Critically Ill Patients with Hematological Malignancies and Septic Shock - PubMed. (n.d.).
  • Serologic biomarkers in Candida and Aspergillus infections of the central nervous system: A comparison of galactomannan, mannan and β-1,3-D-gucan testing from serum and cerebrospinal fluid - PubMed. (n.d.).
  • Comparison of β-D-Glucan and Galactomannan in Serum for Detection of Invasive Aspergillosis: Retrospective Analysis with Focus on Early Diagnosis - MDPI. (n.d.).
  • Comparison of Serum Galactomannan and 1,3-Beta-d-Glucan Determination for Early Detection of Invasive Pulmonary Aspergillosis in - AWS. (2016-04-17).
  • (1-3)-β-D-Glucan vs Galactomannan Antigen in Diagnosing Invasive Fungal Infections (IFIs). (n.d.).
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Validation

A Comparative Guide to Sample Preparation: SPME vs. Liquid-Liquid Extraction for the Analysis of (3R)-oct-1-en-3-ol

In the realm of flavor, fragrance, and microbiological research, the accurate quantification of volatile organic compounds (VOCs) is paramount. Among these, (3R)-oct-1-en-3-ol, a key compound with a characteristic mushro...

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of flavor, fragrance, and microbiological research, the accurate quantification of volatile organic compounds (VOCs) is paramount. Among these, (3R)-oct-1-en-3-ol, a key compound with a characteristic mushroom-like aroma, presents a common analytical challenge.[1][2] This guide provides an in-depth comparison of two prevalent sample preparation techniques for the analysis of (3R)-oct-1-en-3-ol: Solid-Phase Microextraction (SPME) and Liquid-Liquid Extraction (LLE). Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions for their specific analytical needs.

The Analytical Target: (3R)-oct-1-en-3-ol

(3R)-oct-1-en-3-ol is a chiral secondary alcohol and a significant contributor to the aroma profile of many natural products, including fungi, and is also a known insect attractant.[1][2] Its volatility and presence in complex matrices necessitate an efficient extraction and concentration step prior to chromatographic analysis, typically Gas Chromatography-Mass Spectrometry (GC-MS). The choice of sample preparation method profoundly impacts the accuracy, sensitivity, and throughput of the entire analytical workflow.

Solid-Phase Microextraction (SPME): A Modern, Solvent-Free Approach

SPME is a sample preparation technique that utilizes a fiber coated with a stationary phase to extract and concentrate analytes from a sample.[3] The analytes partition from the sample matrix into the fiber coating until equilibrium is reached. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

The SPME Workflow

The SPME process is elegantly simple, integrating sampling, extraction, and concentration into a single step.[4]

Caption: Workflow of Solid-Phase Microextraction (SPME) for volatile analysis.

Key Advantages of SPME:
  • Solvent-Free Operation: SPME eliminates the need for organic solvents, making it an environmentally friendly "green" technique that also reduces operational costs and chemical waste.[4]

  • High Sensitivity: By concentrating analytes on the fiber, SPME significantly enhances sensitivity, enabling the detection of trace-level compounds.[4][5]

  • Simplicity and Automation: The streamlined workflow reduces sample handling and is easily automated, improving reproducibility and throughput.[6][7]

  • Versatility: SPME is compatible with various sample matrices, including liquids, solids, and gases.[4]

Considerations and Causality in SPME Method Development:

The efficiency of SPME is influenced by several factors. For a semi-volatile compound like (3R)-oct-1-en-3-ol, Headspace SPME (HS-SPME) is often preferred to minimize matrix effects.[4] The choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatile and semi-volatile compounds. Optimization of extraction time and temperature is crucial to ensure equilibrium is reached for quantitative analysis.[8][9] For instance, a study on volatile compounds in dry-cured ham, including 1-octen-3-ol, found optimal HS-SPME conditions to be 60 minutes of equilibration and 60 minutes of extraction at 70°C.[8][10]

Liquid-Liquid Extraction (LLE): The Conventional Workhorse

LLE is a classic separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[11][12] The analyte partitions from the sample matrix (usually aqueous) into the organic solvent. The organic layer is then collected, concentrated, and injected into the GC-MS.

The LLE Workflow

The LLE process involves several manual steps, which can be a source of variability if not performed consistently.

Caption: Workflow of Liquid-Liquid Extraction (LLE) for analyte isolation.

Key Advantages of LLE:
  • Well-Established and Understood: LLE is a fundamental and widely practiced technique in chemistry.[11]

  • High Extraction Capacity: With a larger volume of extraction solvent, LLE can handle samples with higher analyte concentrations.

  • Scalability: The technique can be readily scaled up to process larger sample volumes.

Considerations and Causality in LLE Method Development:

The choice of extraction solvent is paramount and is guided by the analyte's polarity and the principle of "like dissolves like." For (3R)-oct-1-en-3-ol, a moderately polar compound, solvents like dichloromethane or diethyl ether are commonly used. The efficiency of the extraction can be improved by performing multiple extractions with smaller volumes of solvent. However, LLE is often labor-intensive and can suffer from issues like emulsion formation, which complicates phase separation and can lead to analyte loss.[13][14] Furthermore, the large volumes of organic solvents required pose environmental and health concerns.[13]

Head-to-Head Comparison: SPME vs. LLE

The choice between SPME and LLE depends on the specific requirements of the analysis. A direct comparison of their performance characteristics is presented below.

FeatureSolid-Phase Microextraction (SPME)Liquid-Liquid Extraction (LLE)
Principle Analyte partitioning between sample and fiber coating.[15]Analyte partitioning between two immiscible liquid phases.[11][12]
Solvent Consumption Solvent-free.[4]High consumption of organic solvents.[13]
Sample Volume Small (mL to µL).[16]Large (mL to L).
Extraction Time Typically 15-60 minutes.[8][10]Can be lengthy, including mixing and phase separation.[13]
Sensitivity High, due to analyte concentration on the fiber.[4][5]Generally lower, can be improved by solvent evaporation.
Automation Easily automated for high throughput.[6]Difficult to automate, often a manual process.[13]
Matrix Effects Can be minimized with Headspace SPME.[7]Prone to co-extraction of interfering matrix components.
Risk of Contamination Low, with proper fiber conditioning.Higher, due to multiple handling steps and solvent impurities.
Cost Higher initial cost for fibers and holder, but reusable.Lower initial equipment cost, but ongoing solvent costs.
Environmental Impact Minimal ("Green" technique).Significant, due to solvent waste.[13]

A study comparing SPME and LLE for the analysis of aroma compounds in rum found that SPME identified a greater number of compounds (88 vs. 74) and was more suitable for qualitative and semi-quantitative analysis, while LLE was also suitable for semi-quantitative analysis.[16][17] The study concluded that the two methods can be complementary.[16][17]

Experimental Protocols

Protocol 1: Headspace SPME (HS-SPME) for (3R)-oct-1-en-3-ol
  • Sample Preparation: Place a known amount of the sample (e.g., 1-5 g or mL) into a 10-20 mL headspace vial.

  • Internal Standard: Add an appropriate internal standard for quantification.

  • Matrix Modification: If necessary, add a salt solution (e.g., NaCl) to increase the ionic strength of the aqueous phase and enhance the release of volatile analytes into the headspace.[8]

  • Equilibration: Seal the vial and place it in a heating block or autosampler at a controlled temperature (e.g., 70°C) for a defined period (e.g., 60 minutes) to allow the analytes to reach equilibrium between the sample and the headspace.[8][10]

  • Extraction: Introduce the SPME fiber (e.g., DVB/CAR/PDMS) into the headspace of the vial for a set time (e.g., 60 minutes) at the same temperature.[8][10]

  • Desorption and Analysis: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption for a specified time (e.g., 4 minutes).[8][10] Start the GC-MS analysis.

  • Fiber Conditioning: After each analysis, condition the fiber at a high temperature in the GC inlet to remove any residual compounds.[8]

Protocol 2: Liquid-Liquid Extraction (LLE) for (3R)-oct-1-en-3-ol
  • Sample Preparation: Place a known volume of the aqueous sample into a separatory funnel.

  • Internal Standard: Add an appropriate internal standard.

  • pH Adjustment (Optional): Adjust the pH of the sample to ensure the analyte is in a neutral form for efficient extraction into the organic solvent.

  • Solvent Addition: Add a volume of an immiscible organic solvent (e.g., dichloromethane).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate. If an emulsion forms, it may be broken by gentle swirling, addition of brine, or centrifugation.[11][13]

  • Collection: Drain the organic layer (bottom layer for dichloromethane) into a flask.

  • Repeat Extraction: Repeat the extraction process 2-3 times with fresh portions of the organic solvent to maximize recovery.

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous salt (e.g., sodium sulfate). Filter the solution and concentrate the extract to a small volume using a rotary evaporator or a gentle stream of nitrogen.

  • Analysis: Inject an aliquot of the concentrated extract into the GC-MS.

Conclusion and Recommendations

Both SPME and LLE are viable techniques for the extraction of (3R)-oct-1-en-3-ol. However, their suitability depends heavily on the analytical objectives.

  • For high-throughput screening, trace-level detection, and when minimal sample volume is available, SPME is the superior choice. Its solvent-free nature, high sensitivity, and ease of automation make it a modern and efficient technique for the analysis of volatile and semi-volatile compounds.[4][6][18]

  • LLE may be considered when larger sample volumes need to be processed or when analyte concentrations are high. However, researchers must be mindful of its significant drawbacks, including high solvent consumption, labor-intensive workflow, and potential for emulsion formation.[13][14]

References

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Comparative

A Comparative Guide to Insect Olfactory Responses to (3R)-oct-1-en-3-ol: A Cross-Species Analysis

For researchers, scientists, and professionals in drug development and chemical ecology, understanding the nuances of insect olfactory responses is paramount for developing effective attractants, repellents, and targeted...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and chemical ecology, understanding the nuances of insect olfactory responses is paramount for developing effective attractants, repellents, and targeted pest management strategies. This guide provides an in-depth, cross-species analysis of the olfactory responses of various insect orders to (3R)-oct-1-en-3-ol, a volatile organic compound with significant ecological relevance. We will delve into the electrophysiological sensitivity, behavioral outcomes, and the underlying molecular mechanisms that govern these interactions, supported by experimental data and detailed protocols.

Introduction: The Significance of (3R)-oct-1-en-3-ol in Insect Chemical Ecology

(3R)-oct-1-en-3-ol, a chiral alcohol, is a naturally occurring volatile compound found in a variety of sources, including fungi, plants, and the breath and sweat of mammals[1]. Its enantiomeric counterpart, (S)-1-octen-3-ol, also plays a role in insect olfaction, and the differential responses to these stereoisomers highlight the specificity of insect chemosensory systems. As a key semiochemical, (3R)-oct-1-en-3-ol can act as an attractant, repellent, or synergist, depending on the insect species, its concentration, and the presence of other chemical cues. This multifaceted nature makes it a fascinating subject for comparative analysis.

Cross-Species Comparison of Olfactory Responses

The olfactory perception of (3R)-oct-1-en-3-ol varies significantly across different insect orders, reflecting their diverse ecological niches and evolutionary histories. Here, we compare the responses of representative species from Diptera, Coleoptera, and Hymenoptera.

Diptera: A Tale of Attraction and Repulsion

The order Diptera, which includes mosquitoes and flies, exhibits a particularly complex relationship with (3R)-oct-1-en-3-ol.

  • Aedes aegypti (Yellow Fever Mosquito): This species is strongly attracted to (3R)-oct-1-en-3-ol, especially in the presence of carbon dioxide, a primary host cue[2]. Electrophysiological studies have shown that specific olfactory receptor neurons (ORNs) on the maxillary palps are highly sensitive to the (R)-enantiomer[2].

  • Culex quinquefasciatus (Southern House Mosquito): In contrast to Aedes aegypti, Culex quinquefasciatus displays a dose-dependent response to 1-octen-3-ol, with high concentrations acting as a repellent[3]. This dual functionality is mediated by at least two different olfactory receptors (ORs). CquiOR118b, expressed in the maxillary palps, shows a high affinity for (R)-1-octen-3-ol, while CquiOR114b, found in the antennae, has a higher preference for the (S)-enantiomer and is implicated in the repellent effect at high concentrations[3].

  • Bactrocera dorsalis (Oriental Fruit Fly): For this agricultural pest, 1-octen-3-ol, a volatile from ripe mangoes, acts as a potent attractant and oviposition stimulant. Two key olfactory receptors, BdorOR7a-6 and BdorOR13a, have been identified as crucial for the perception of this compound.

Table 1: Comparison of Olfactory Responses to (3R)-oct-1-en-3-ol in Diptera

SpeciesBehavioral ResponseKey Olfactory ReceptorsElectrophysiological Sensitivity
Aedes aegyptiAttraction (synergistic with CO2)[2]AaOr8[4]High sensitivity to (R)-enantiomer[2]
Culex quinquefasciatusAttraction at low doses, repulsion at high doses[3]CquiOR118b ((R)-selective), CquiOR114b ((S)-preferring)[3]ORNs in maxillary palps highly sensitive to (R)-enantiomer[3]
Bactrocera dorsalisAttraction and oviposition stimulationBdorOR7a-6, BdorOR13aStrong antennal responses
Coleoptera: A Tool for Aggregation and Foraging

In the order Coleoptera, which encompasses beetles, (3R)-oct-1-en-3-ol often functions as an aggregation pheromone or a cue for locating fungal food sources.

  • Ahasverus advena (Foreign Grain Beetle): This stored-product pest utilizes (R)-1-octen-3-ol as an aggregation pheromone, attracting both sexes[5].

  • Ambrosia Beetles: Many species of ambrosia beetles, which cultivate fungi for food, are attracted to 1-octen-3-ol as it signals the presence of suitable host trees colonized by fungi.

Hymenoptera: A Signal of Danger

For some species in the order Hymenoptera, such as parasitic wasps, (3R)-oct-1-en-3-ol can act as a repellent, indicating a potential threat or an unsuitable host.

  • Baryscapus dioryctriae (Parasitic Wasp): This parasitoid is repelled by 1-octen-3-ol. The olfactory mechanism involves the specific tuning of the odorant receptor BdioOR58 to this compound, in conjunction with the odorant-binding protein BdioOBP50[6].

Experimental Methodologies: A Practical Guide

To facilitate further research, this section provides detailed, step-by-step protocols for the key experimental techniques used to characterize insect olfactory responses.

Electroantennography (EAG)

EAG is a technique used to measure the summated electrical potential from the entire antenna in response to an odor stimulus, providing a general assessment of olfactory sensitivity.

Experimental Workflow for Electroantennography (EAG)

EAG_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Insect 1. Immobilize Insect Antenna 2. Excise Antenna Insect->Antenna Fine scissors Electrodes 3. Mount Antenna on Electrodes Antenna->Electrodes Conductive gel Stimulus 4. Deliver Odor Stimulus Electrodes->Stimulus Airflow Amplification 5. Amplify Signal Stimulus->Amplification Signal Data 6. Record EAG Response Amplification->Data Measure 7. Measure Peak Amplitude Data->Measure Compare 8. Compare Responses Measure->Compare

Caption: A streamlined workflow for conducting Electroantennography (EAG) experiments.

Step-by-Step Protocol:

  • Insect Preparation: Anesthetize the insect by chilling it on ice. Carefully excise one antenna at the base using fine scissors.

  • Mounting: Mount the excised antenna between two glass capillary electrodes filled with a saline solution. The base of the antenna is connected to the reference electrode, and the tip is connected to the recording electrode. A small amount of conductive gel can be used to ensure a good electrical connection.

  • Stimulus Delivery: Deliver a continuous stream of humidified, charcoal-filtered air over the antenna. A puff of air (typically 0.5 seconds) carrying a known concentration of (3R)-oct-1-en-3-ol is injected into the continuous airstream.

  • Recording: The electrical potential difference between the two electrodes is amplified and recorded using a data acquisition system. The resulting waveform is the electroantennogram.

  • Data Analysis: The amplitude of the negative deflection of the EAG waveform is measured in millivolts (mV). Responses to different concentrations of the odorant are recorded to generate a dose-response curve.

Single-Sensillum Recording (SSR)

SSR is a more refined technique that allows for the recording of action potentials from individual olfactory receptor neurons housed within a single sensillum. This provides detailed information about the specificity and sensitivity of individual ORNs.

Experimental Workflow for Single-Sensillum Recording (SSR)

SSR_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Immobilize 1. Immobilize Insect Position 2. Position Antenna Immobilize->Position Reference 3. Insert Reference Electrode Position->Reference e.g., in the eye Recording_Elec 4. Insert Recording Electrode into Sensillum Reference->Recording_Elec Stimulus 5. Deliver Odor Stimulus Recording_Elec->Stimulus Airflow Record_AP 6. Record Action Potentials Stimulus->Record_AP Spike_Sort 7. Spike Sorting Record_AP->Spike_Sort Analyze_Freq 8. Analyze Firing Frequency Spike_Sort->Analyze_Freq

Caption: The procedural flow for Single-Sensillum Recording (SSR) experiments.

Step-by-Step Protocol:

  • Insect Preparation: The insect is immobilized in a pipette tip or on a slide with wax or double-sided tape, leaving the head and antennae exposed.

  • Electrode Placement: A reference electrode (e.g., a sharpened tungsten wire) is inserted into the insect's eye or another part of the body. The recording electrode, also a sharpened tungsten wire, is carefully inserted into the base of a single olfactory sensillum on the antenna under high magnification.

  • Stimulus Delivery: A constant stream of clean, humidified air is passed over the antenna. A puff of air containing the odorant is introduced into the airstream.

  • Recording and Analysis: The action potentials from the ORNs within the sensillum are recorded. Spike sorting software is used to distinguish the responses of different neurons within the same sensillum based on spike amplitude. The change in firing frequency in response to the stimulus is quantified.

Behavioral Assays: Olfactometers

Olfactometers are used to assess the behavioral response of insects to volatile compounds. Various designs, such as Y-tube and multi-arm olfactometers, are employed to test for attraction, repulsion, or no preference.

Logical Flow of a Y-Tube Olfactometer Assay

Y_Tube_Logic Start Insect Released at Base of Y-Tube Choice Insect Moves into an Arm Start->Choice Odor_Arm Arm with (3R)-oct-1-en-3-ol Choice->Odor_Arm Control_Arm Arm with Control (Solvent) Choice->Control_Arm Attraction Attraction Odor_Arm->Attraction Significantly more choices No_Preference No Preference Odor_Arm->No_Preference Equal choices Control_Arm->No_Preference Equal choices Repulsion Repulsion Control_Arm->Repulsion Significantly more choices

Caption: Decision-making process of an insect in a Y-tube olfactometer assay.

Step-by-Step Protocol:

  • Apparatus Setup: A Y-tube olfactometer is connected to a purified and humidified air source. The airflow is split to pass through two separate chambers before entering the arms of the Y-tube.

  • Stimulus and Control: One chamber contains the odor source (e.g., a filter paper with a solution of (3R)-oct-1-en-3-ol), while the other contains the solvent control.

  • Insect Release: A single insect is introduced at the base of the Y-tube and allowed a set amount of time to make a choice.

  • Data Collection: The arm the insect enters and the time it takes to make a choice are recorded. This is repeated with multiple insects.

  • Analysis: The number of insects choosing the odor arm versus the control arm is statistically analyzed (e.g., using a chi-square test) to determine if there is a significant preference.

Molecular Mechanisms of (3R)-oct-1-en-3-ol Perception

The detection of (3R)-oct-1-en-3-ol begins with its interaction with specific olfactory receptors (ORs) located on the dendrites of ORNs. These ORs are transmembrane proteins that form a ligand-gated ion channel complex with a highly conserved co-receptor, Orco.

Simplified Olfactory Signaling Pathway

Olfactory_Signaling Odorant (3R)-oct-1-en-3-ol OBP Odorant-Binding Protein (OBP) Odorant->OBP Binding in sensillum lymph OR_Complex Olfactory Receptor (OR) + Orco Complex OBP->OR_Complex Transport and delivery Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Conformational change Depolarization Neuron Depolarization Ion_Channel->Depolarization Influx of ions Action_Potential Action Potential Firing Depolarization->Action_Potential Brain Signal to Brain Action_Potential->Brain

Caption: A generalized pathway for the detection of an odorant by an insect olfactory receptor neuron.

Upon binding of (3R)-oct-1-en-3-ol to the specific OR, the ion channel opens, leading to a depolarization of the neuron's membrane and the generation of action potentials. These electrical signals are then transmitted to the antennal lobe of the insect's brain for further processing, ultimately leading to a behavioral response. The specificity of the OR for the (R)-enantiomer, as seen in Aedes aegypti, is a key determinant of the insect's behavioral output[2][4].

Conclusion and Future Directions

This comparative guide highlights the diverse and species-specific olfactory responses of insects to (3R)-oct-1-en-3-ol. While Diptera exhibit a range of behaviors from strong attraction to repulsion, Coleoptera often utilize it for aggregation, and some Hymenoptera perceive it as a danger signal. These differences are rooted in the specific olfactory receptors each species has evolved to detect this ecologically important molecule.

Future research should focus on identifying and characterizing the olfactory receptors for (3R)-oct-1-en-3-ol in a wider range of insect species, particularly in underrepresented orders. A deeper understanding of the structure-function relationships of these receptors will be crucial for the rational design of novel and species-specific insect behavior-modifying compounds. The detailed protocols provided herein serve as a foundation for researchers to contribute to this exciting and impactful field.

References

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  • Pierce, H. D., Pierce, A. M., Oehlschlager, A. C., & Borden, J. H. (1991). 1-Octen-3-ol, attractive semiochemical for foreign grain beetle, Ahasverus advena (Waltl) (Coleoptera: Cucujidae). Journal of Chemical Ecology, 17(3), 581–597. [Link]

  • Wang, G., et al. (2023). Olfactory Molecular Mechanism Study on the Recognition of the Danger Signal 1-Octen-3-ol in the Parasitic Wasp Baryscapus dioryctriae. International Journal of Molecular Sciences, 24(18), 14353. [Link]

  • Deng, J. Y., et al. (2004). EAG and behavioral responses of Helicoverpa armigera males to volatiles from poplar leaves and their combinations with sex pheromone. Journal of Zhejiang University. Science. B, 5(12), 1577–1582. [Link]

  • Lee, K. C., et al. (2024). A single mutation in the mosquito (Aedes aegypti) olfactory receptor 8 causes loss of function to 1-octen-3-ol. Insect biochemistry and molecular biology, 167, 104069. [Link]

  • Anonymous. (n.d.). (R)-1-octen-3-ol, 3687-48-7. The Good Scents Company. [Link]

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  • González, P. V., et al. (2015). Behavioral Response of Aedes aegypti (Diptera: Culicidae) Larvae to Synthetic and Natural Attractants and Repellents. Journal of medical entomology, 52(6), 1215–1220. [Link]

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Sources

Validation

A Comparative Analysis of the Antimicrobial Efficacy of (3R)-oct-1-en-3-ol and Other Prominent Natural Compounds

Introduction The escalating crisis of antimicrobial resistance has catalyzed a paradigm shift in drug discovery, steering significant research efforts towards the exploration of natural compounds as alternatives to conve...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating crisis of antimicrobial resistance has catalyzed a paradigm shift in drug discovery, steering significant research efforts towards the exploration of natural compounds as alternatives to conventional antibiotics.[1][2] Plants, fungi, and other natural sources produce a vast arsenal of secondary metabolites, many of which possess potent antimicrobial properties.[3][4][5][6] Among these is (3R)-oct-1-en-3-ol, a volatile organic compound commonly known as mushroom alcohol, naturally extracted from fungi and various plants.[7][8][9][10] While recognized for its characteristic earthy aroma, its potential as an antimicrobial agent is an area of growing interest.

This guide provides a comprehensive evaluation of the antimicrobial efficacy of (3R)-oct-1-en-3-ol. Its performance is objectively compared against a panel of well-characterized natural antimicrobial agents: carvacrol, thymol, linalool, and tea tree oil. We will delve into their mechanisms of action, present standardized protocols for efficacy evaluation, and summarize key experimental data to provide researchers, scientists, and drug development professionals with a robust framework for assessing the potential of these natural compounds in therapeutic and preservative applications.

Profiles of Selected Natural Antimicrobial Compounds

A compound's antimicrobial activity is intrinsically linked to its chemical structure. The presence of specific functional groups, such as hydroxyls, and overall lipophilicity often dictates the mechanism and potency of action.[11]

  • (3R)-oct-1-en-3-ol: This C8 alkenyl alcohol is a major volatile component in many mushroom species.[9] Its structure features a hydroxyl group on the third carbon, which has been shown to be decisive for its antimicrobial activity.[7][8] Studies indicate that it exhibits broad-spectrum activity against common food-related bacteria and pathogenic fungi.[7][12]

  • Carvacrol and Thymol: These phenolic monoterpenoids are isomers and the primary active components in essential oils of oregano and thyme, respectively.[13][14][15][16][17] Their potent, broad-spectrum antimicrobial activity is largely attributed to the phenolic hydroxyl group and a delocalized electron system.[11][13][15] They are among the most widely studied natural antimicrobials.[18]

  • Linalool: A tertiary monoterpene alcohol, linalool is a major constituent of essential oils from numerous aromatic plants.[19][20] It demonstrates significant antimicrobial activity against a wide array of pathogens, including bacteria, oomycetes, and fungi.[19][21]

  • Tea Tree Oil (TTO): Derived from the Australian native plant Melaleuca alternifolia, TTO is a complex essential oil used for almost a century for its antiseptic properties.[22] Its broad-spectrum antimicrobial activity is primarily attributed to its principal active component, terpinen-4-ol.[22][23]

Mechanisms of Antimicrobial Action: A Focus on Membrane Disruption

While natural antimicrobials can target various cellular processes, a predominant mechanism for lipophilic compounds like (3R)-oct-1-en-3-ol, carvacrol, thymol, and linalool is the disruption of the microbial cytoplasmic membrane.[7][13][19]

The hydrophobic nature of these molecules allows them to partition into the lipid bilayer of bacterial and fungal cell membranes. This integration disrupts the membrane's structural integrity and fluidity. The consequences are manifold:

  • Increased Permeability: The disordered membrane becomes "leaky," allowing for the uncontrolled efflux of vital intracellular components such as ions (K+), ATP, nucleic acids, and proteins.[7][13][24]

  • Dissipation of Ion Gradients: The disruption leads to the collapse of the proton motive force (PMF), which is critical for ATP synthesis, solute transport, and motility.[13][24]

  • Inhibition of Membrane-Embedded Enzymes: Key cellular processes reliant on membrane-bound enzymes are impaired.[18]

This cascade of events ultimately leads to a cessation of metabolic activity and cell death.[24] The presence of a hydroxyl group, as seen in (3R)-oct-1-en-3-ol, carvacrol, and thymol, is critical to this process, likely by interacting with the polar head groups of the membrane phospholipids and acting as a proton exchanger to dissipate ion gradients.[7][11][13]

cluster_Mechanism Mechanism of Membrane Disruption Compound Lipophilic Natural Compound Membrane Microbial Cell Membrane Compound->Membrane Interacts with Partition Partitioning into Lipid Bilayer Membrane->Partition Disruption Membrane Structure Disruption Partition->Disruption Permeability Increased Permeability Disruption->Permeability Dissipation Dissipation of Proton Motive Force Disruption->Dissipation Leakage Leakage of Ions, ATP, Proteins Permeability->Leakage Death Cell Death Leakage->Death Dissipation->Death

Primary mechanism of action for selected lipophilic natural antimicrobials.

Evaluating Antimicrobial Efficacy: Standardized Methodologies

To objectively compare the potency of different antimicrobial compounds, standardized and reproducible methods are paramount. The broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is a gold-standard technique.

Causality Behind Experimental Design Choices
  • Inoculum Standardization: The concentration of the microbial inoculum is critical. A high density can overwhelm the antimicrobial agent, leading to falsely high MIC values. Standardization, typically to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL), ensures consistency and comparability across experiments.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard for most non-fastidious bacteria. The adjustment of Mg²⁺ and Ca²⁺ is crucial as these divalent cations can influence the activity of some antimicrobials by interacting with the bacterial outer membrane.

  • Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, allowing for the precise determination of the minimum concentration that inhibits visible growth.

Experimental Protocol: Broth Microdilution for MIC & MBC Determination

This protocol outlines the steps for determining the MIC and subsequently the Minimum Bactericidal Concentration (MBC) of a test compound.

Part 1: Minimum Inhibitory Concentration (MIC) Assay

  • Prepare Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test microorganism from an agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Prepare Compound Dilutions:

    • In a 96-well microtiter plate, add 100 µL of appropriate sterile broth (e.g., CAMHB) to wells 2 through 12.

    • Add 200 µL of the test compound at its highest desired concentration to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no compound, no inoculum).

  • Inoculation and Incubation:

    • Add the diluted inoculum from Step 1 to wells 1 through 11.

    • Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 18-24 hours.

  • Reading Results:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Part 2: Minimum Bactericidal Concentration (MBC) Determination

  • Subculturing:

    • Following MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

    • Spread the aliquot onto a fresh, compound-free agar plate.

  • Incubation and Reading Results:

    • Incubate the agar plates for 18-24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no or negligible colony growth on the subculture plate).

cluster_Workflow MIC and MBC Determination Workflow prep_inoculum Prepare & Standardize Microbial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Standardized Microbe Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Compound in 96-Well Plate prep_plate->inoculate incubate_mic Incubate Plate (e.g., 37°C, 24h) inoculate->incubate_mic read_mic Read MIC: Lowest Concentration with No Visible Growth incubate_mic->read_mic subculture Subculture from Wells with No Growth onto Compound-Free Agar read_mic->subculture incubate_mbc Incubate Agar Plates (e.g., 37°C, 24h) subculture->incubate_mbc read_mbc Read MBC: Lowest Concentration with ≥99.9% Killing incubate_mbc->read_mbc

Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.

Comparative Efficacy Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for (3R)-oct-1-en-3-ol and the selected comparator compounds against representative Gram-positive and Gram-negative bacteria, as reported in the literature. It is crucial to note that direct comparisons can be complex due to variations in tested microbial strains and specific assay conditions between studies.

CompoundMicroorganismMIC (mg/mL)MBC (mg/mL)Reference
(3R)-oct-1-en-3-ol Staphylococcus aureus1.04.0[7][12]
Bacillus subtilis1.04.0[7][12]
Escherichia coli2.08.0[7][12]
Pseudomonas aeruginosa2.08.0[7][12]
Carvacrol Escherichia coli0.3750.750[15]
Staphylococcus aureus0.125 - 0.5¹0.25 - 0.5¹[16]
Acinetobacter baumannii0.0002 - 0.003²0.00625 - 0.025²[25]
Thymol Escherichia coli0.18750.375[15]
Staphylococcus aureus0.125 - 0.25³-[26]
Acinetobacter baumannii0.0125 - 0.062²0.0195 - 0.065²[25]
Linalool Escherichia coli--[20]
Pseudomonas aeruginosa--[20]
Staphylococcus aureus--[21]
Shewanella putrefaciens0.0015-[20]
Tea Tree Oil Escherichia coli0.4% (approx. 4.0)⁴-[27]
Staphylococcus aureus≤1% (approx. ≤10)⁵-[27]
Escherichia coli ATCC 259223.1-[28]
Staphylococcus aureus ATCC 25923--[28]

¹ Values reported as mg/mL for different strains. ² Values converted from µg/mL as reported against A. baumannii. ³ Values converted from µg/mL as reported against multiple pathogenic bacteria. ⁴ Value reported as a percentage; conversion assumes a density of approx. 1 g/mL. ⁵ General susceptibility value reported for most bacteria.

Discussion and Future Perspectives

The compiled data indicates that (3R)-oct-1-en-3-ol possesses broad-spectrum antimicrobial activity, with a more pronounced effect against Gram-positive bacteria (MIC 1.0 mg/mL) than Gram-negative bacteria (MIC 2.0 mg/mL).[7][12] This differential susceptibility is common among natural compounds and is often attributed to the protective outer membrane of Gram-negative bacteria, which acts as an additional permeability barrier.

When compared to the phenolic compounds carvacrol and thymol, (3R)-oct-1-en-3-ol appears to be less potent. Carvacrol and thymol consistently demonstrate significantly lower MIC values, often in the sub-mg/mL range, against a wide variety of pathogens.[15][16][25][26] This suggests that the phenolic ring structure contributes to a higher degree of antimicrobial activity compared to the C8 aliphatic structure of octenol. The efficacy of Tea Tree Oil also appears to be in a similar or slightly more potent range than (3R)-oct-1-en-3-ol, though direct MIC value comparisons are sparse.[27] Linalool also shows potent activity, with some reported MIC values at the µg/mL level.[20]

Despite its seemingly lower potency relative to compounds like carvacrol, (3R)-oct-1-en-3-ol has unique characteristics, such as its distinct "mushroom" aroma, that could make it suitable for specific applications, for instance, in food preservation where flavor profile is a consideration.[7]

Future research should focus on:

  • Synergistic Studies: Investigating the combination of (3R)-oct-1-en-3-ol with other natural compounds or conventional antibiotics could reveal synergistic interactions, potentially lowering the required effective concentrations and mitigating resistance development.[23][26][29][30]

  • Broader Microbial Panels: Efficacy should be tested against a wider range of clinically relevant and antibiotic-resistant strains (e.g., MRSA, VRE).

  • Toxicology and Safety: Comprehensive in vitro and in vivo toxicological studies are necessary to establish a safety profile for any potential therapeutic or preservative application.

Conclusion

(3R)-oct-1-en-3-ol is a natural compound with demonstrated antibacterial and antifungal properties. Its primary mechanism of action involves the disruption of cell membrane integrity, a feature common to many lipophilic natural antimicrobials. While comparative data suggests its potency is lower than that of established phenolic compounds like carvacrol and thymol, its unique sensory profile and natural origin warrant further investigation. Future studies focusing on synergistic combinations and expanded efficacy testing will be crucial in fully defining its potential role in the growing arsenal of natural antimicrobial agents.

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  • Preparation and Enhanced Antimicrobial Activity of Thymol Immobilized on Different Silica Nanoparticles with Application in Apple Juice. MDPI. [Link]

  • Antibacterial, Antibiofilm, and Antioxidant Activity of 15 Different Plant-Based Natural Compounds in Comparison with Ciprofloxacin and Gentamicin. MDPI. [Link]

  • In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi. PubMed. [Link]

  • In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi. J-Stage. [Link]

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Comparative

A Researcher's Guide to the Chiral Purity Assessment of Commercially Available (3R)-oct-1-en-3-ol

Introduction (3R)-oct-1-en-3-ol, often referred to as (R)-(-)-1-octen-3-ol or Matsutake alcohol, is a chiral secondary alcohol with a characteristic mushroom-like aroma.[1][2][3] Its enantiomeric form, (S)-(+)-oct-1-en-3...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3R)-oct-1-en-3-ol, often referred to as (R)-(-)-1-octen-3-ol or Matsutake alcohol, is a chiral secondary alcohol with a characteristic mushroom-like aroma.[1][2][3] Its enantiomeric form, (S)-(+)-oct-1-en-3-ol, possesses a different sensory profile. This distinction is critical in the flavor and fragrance industries, where sensory perception is paramount.[1] Furthermore, as a chiral building block in asymmetric synthesis and a semiochemical in ecological studies, the enantiomeric purity of (3R)-oct-1-en-3-ol is a critical quality attribute.[4][5] Different enantiomers of a chiral molecule can exhibit vastly different biological activities, making accurate purity assessment essential for reproducible and reliable scientific outcomes.[6][7]

Commercially available (3R)-oct-1-en-3-ol is often listed with a chemical purity of ≥98%, but this value typically does not specify the enantiomeric excess (% ee).[1] The synthesis route—whether through biocatalytic methods or classical chemical synthesis like Grignard reactions—can significantly impact the final enantiomeric ratio and the profile of potential impurities.[3][8] Therefore, researchers must independently verify the chiral purity of their starting materials.

This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric purity of (3R)-oct-1-en-3-ol. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights to help researchers select the most appropriate method for their needs.

General Workflow for Chiral Purity Verification

The process of assessing chiral purity is a systematic workflow that begins with acquiring the commercial sample and culminates in a validated purity value. This multi-step process ensures that the analytical results are both accurate and reliable. The general workflow involves selecting an appropriate analytical technique, developing a method capable of resolving the enantiomers, and quantifying their relative amounts.

Chiral Purity Assessment Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Analysis & Quantification cluster_2 Phase 3: Reporting Sample Commercial (3R)-oct-1-en-3-ol Sample Select Select Analytical Technique (GC, HPLC, or NMR) Sample->Select Racemic Racemic (±)-oct-1-en-3-ol Standard Develop Develop Separation/Differentiation Method Racemic->Develop Select->Develop Analyze_Racemic Analyze Racemic Standard to Confirm Resolution Develop->Analyze_Racemic Analyze_Sample Analyze Commercial Sample Analyze_Racemic->Analyze_Sample Quantify Integrate Signals/Peaks (R and S enantiomers) Analyze_Sample->Quantify Calculate Calculate Enantiomeric Excess (% ee) Quantify->Calculate Report Report Final Chiral Purity Calculate->Report

Caption: General workflow for the assessment of chiral purity.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is the most critical decision in assessing chiral purity. For a volatile alcohol like (3R)-oct-1-en-3-ol, Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most relevant methods.

Technique Principle Advantages for (3R)-oct-1-en-3-ol Disadvantages Sample Prep
Chiral GC Volatile enantiomers are separated on a chiral stationary phase.[9]High resolution for volatile compounds; high sensitivity (FID detector).May require derivatization for improved peak shape and resolution.[10]Low (direct injection) to Medium (derivatization).
Chiral HPLC Enantiomers are separated based on differential interactions with a chiral stationary phase (CSP).[6][11]Broad applicability; many different CSPs available; compatible with non-volatile impurities.Can be lower resolution than GC for this specific compound; higher solvent consumption.Low (direct injection).
NMR Spectroscopy A chiral auxiliary (derivatizing or solvating agent) creates diastereomeric species with distinct NMR signals.[12][13]Direct quantification without separation; provides structural information.Lower sensitivity; requires highly pure chiral auxiliary; risk of kinetic resolution during derivatization.[4]High (requires quantitative derivatization reaction).

In-Depth Methodologies & Protocols

Chiral Gas Chromatography (GC)

Chiral GC is arguably the most powerful technique for analyzing the enantiomeric composition of volatile compounds like (3R)-oct-1-en-3-ol.[9] The high efficiency of capillary columns provides excellent resolving power. While direct analysis is possible, derivatization is often employed.

Causality of Derivatization: Converting the alcohol to an ester (e.g., acetate) reduces its polarity.[10] This minimizes tailing on the chromatogram caused by interaction with active sites in the column and can enhance the chiral recognition by the stationary phase, leading to better separation of the enantiomers.

Chiral Derivatization Principle cluster_1 Reaction with Chiral Derivatizing Agent (CDA) R_Enantiomer (R)-Alcohol CDA +(S)-CDA RS_Diastereomer (R,S)-Diastereomer R_Enantiomer->RS_Diastereomer S_Enantiomer (S)-Alcohol SS_Diastereomer (S,S)-Diastereomer S_Enantiomer->SS_Diastereomer

Caption: Derivatization converts enantiomers into separable diastereomers.

Experimental Protocol: GC Analysis via Acetylation

  • Derivatization:

    • To 1 mg of the (3R)-oct-1-en-3-ol sample in a 2 mL vial, add 500 µL of pyridine and 250 µL of acetic anhydride.

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature. Add 1 mL of dichloromethane and 1 mL of 1M HCl.

    • Shake and allow the layers to separate. Collect the organic (bottom) layer for analysis.

    • Self-Validation: This reaction must be driven to completion to avoid kinetic resolution, where one enantiomer reacts faster than the other, leading to an inaccurate result.[4] Running a time-course study to ensure the reaction has plateaued is recommended during method development.

  • GC-FID Conditions:

    • Column: Cyclodextrin-based chiral capillary column (e.g., Restek Rt-βDEXsa or Agilent CP-Chirasil-DEX CB).[10][14]

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.

    • Injector Temperature: 220 °C.

    • Oven Program: 60 °C for 2 min, then ramp to 150 °C at 3 °C/min.

    • Detector Temperature (FID): 250 °C.

    • Injection: 1 µL, split ratio 50:1.

  • Data Analysis:

    • First, inject the derivatized racemic standard to determine the retention times for the (R)- and (S)-acetate derivatives.

    • Inject the derivatized sample.

    • Calculate the enantiomeric excess using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a highly reliable method that separates enantiomers directly using a chiral stationary phase (CSP).[15] This approach avoids the potential pitfalls of incomplete derivatization. Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds, including alcohols.

Experimental Protocol: Direct HPLC Analysis

  • Sample Preparation:

    • Dissolve approximately 10 mg of the (3R)-oct-1-en-3-ol sample in 10 mL of the mobile phase.

    • Filter through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A polysaccharide-based CSP such as Daicel CHIRALPAK® IA or IB.

    • Mobile Phase: A mixture of n-Hexane and 2-Propanol (e.g., 95:5 v/v). The optimal ratio must be determined empirically.[16]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm (as the alcohol has a weak chromophore, a Refractive Index (RI) detector may be necessary if sensitivity is an issue).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Inject the racemic standard to identify the retention times of the (R)- and (S)-enantiomers.

    • Analyze the commercial sample.

    • Calculate % ee using the peak areas as described for the GC method.

NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)

This technique offers a distinct advantage as it does not rely on chromatographic separation. Instead, it uses a chiral derivatizing agent (CDA) to convert the enantiomers into diastereomers, which will have distinct and quantifiable signals in the NMR spectrum.[17][18] Mosher's acid chloride is a classic CDA for determining the purity of chiral alcohols.

Experimental Protocol: NMR Analysis using Mosher's Acid Chloride

  • Derivatization:

    • Caution: This reaction should be performed in a fume hood.

    • Dissolve ~5 mg of the (3R)-oct-1-en-3-ol sample in 0.7 mL of deuterated chloroform (CDCl₃) in a dry NMR tube.

    • Add a small crystal of 4-(Dimethylamino)pyridine (DMAP) as a catalyst.

    • Add a slight molar excess (~1.1 equivalents) of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).

    • Cap the tube and mix gently. Allow the reaction to proceed to completion at room temperature (monitor by ¹H NMR).

    • Trustworthiness: It is absolutely critical that the derivatization reaction is complete.[4] Any unreacted alcohol will not be detected, and kinetic resolution could skew the results. Using a slight excess of the CDA helps ensure completion.

  • NMR Acquisition:

    • Acquire a high-resolution proton (¹H) NMR spectrum. A 400 MHz or higher field instrument is recommended.

    • Ensure a sufficient number of scans are acquired for a good signal-to-noise ratio.

  • Data Analysis:

    • The resulting diastereomeric Mosher's esters will have signals that are chemically shifted from one another. Identify a well-resolved proton signal for each diastereomer (often the protons closest to the newly formed ester linkage).

    • Carefully integrate the corresponding signals for the (3R)- and (3S)-derived diastereomers.

    • Calculate the enantiomeric ratio directly from the integration values: % ee = [(Integral_R - Integral_S) / (Integral_R + Integral_S)] * 100

Conclusion

The accurate assessment of the chiral purity of commercially available (3R)-oct-1-en-3-ol is non-negotiable for ensuring the integrity of research in fields ranging from synthetic chemistry to sensory science. While suppliers provide a chemical purity value, the critical enantiomeric excess must be independently verified.

  • Chiral Gas Chromatography stands out as the method of choice for this specific analyte due to its high resolution for volatile compounds. Derivatization to the acetate ester is recommended for optimal performance.

  • Chiral HPLC offers a robust and reliable direct method, avoiding the complexities of derivatization, and is an excellent alternative.

  • NMR Spectroscopy with a chiral derivatizing agent provides a powerful, non-separative method for direct quantification, though it demands rigorous control over the derivatization reaction.

The selection of the most suitable technique will depend on the instrumentation available and the specific requirements of the research. In all cases, the use of a racemic standard is essential for method validation and unambiguous identification of the enantiomers. By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently and accurately determine the chiral purity of their (3R)-oct-1-en-3-ol samples.

References

  • Wenzel, T. J. (2018). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Magnetic Resonance in Chemistry.

  • Pajuelo-Domínguez, E., et al. (2014). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. International Journal of Analytical Chemistry.

  • Gou, Y., et al. (2022). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules.

  • BenchChem. (n.d.). Determining Enantiomeric Purity by NMR: A Comparative Guide to Chiral Derivatizing Agents. BenchChem.

  • Li, S., et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances.

  • Wenzel, T. J., & Chisholm, C. D. (2011). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ResearchGate.

  • Hinshaw, J. V. (2017). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International.

  • BenchChem. (n.d.). (R)-(+)-1-Octyn-3-ol. BenchChem.

  • The Good Scents Company. (n.d.). (R)-1-octen-3-ol. The Good Scents Company.

  • Sumitomo Chemical. (2019). Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type Chiral Stationary Phase for HPLC. Journal of Analytical Sciences, Methods and Instrumentation.

  • Furdíková, K., & Špánik, I. (2021). Chiral Gas Chromatography in Wine Analysis. ResearchGate.

  • Chemrio. (n.d.). (3RS)-oct-1-en-3-ol. Chemrio.

  • König, W. A., et al. (1982). Gas chromatographic enantiomer separation of chiral alcohols. Journal of Chromatography A.

  • National Center for Biotechnology Information. (n.d.). (R)-oct-1-en-3-ol. PubChem Compound Database.

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek Corporation.

  • SK pharmteco. (2022). Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco.

  • SIELC Technologies. (n.d.). Separation of 1-Octen-3-ol on Newcrom R1 HPLC column. SIELC Technologies.

  • OpenOChem Learn. (n.d.). Measuring Chiral Purity. OpenOChem Learn.

  • Eliel, E. L., & Wilen, S. H. (1994). Determination of Enantiomeric Purity by Direct Methods. Stereochemistry of Organic Compounds.
  • Wikipedia. (n.d.). Chiral analysis. Wikipedia.

  • Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules.

  • Chinachemnet. (n.d.). China 1-Octen-3-ol 3391-86-4. Chinachemnet.

  • Sigma-Aldrich. (n.d.). 1-octen-3-ol for sale. Sigma-Aldrich.

  • Wikipedia. (n.d.). 1-Octen-3-ol. Wikipedia.

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules.

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 Conference Proceedings.

  • Phenomenex. (n.d.). Technical Guide To Chiral HPLC Separations. Phenomenex.

  • ChemicalBook. (n.d.). (R)-(+)-1-OCTYN-3-OL synthesis. ChemicalBook.

  • Scentspiracy. (n.d.). 1-Octen-3-ol (3391-86-4) – Earthy Synthetic Ingredient for Perfumery. Scentspiracy.

  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC. Sigma-Aldrich.

  • Borges, C. R., et al. (2016). 1-Octen-3-ol – the attractant that repels. ResearchGate.

  • National Center for Biotechnology Information. (n.d.). 1-Octen-3-ol. PubChem Compound Database.

  • Špánik, I., & Nagy, M. (2024). Content and Enantiomeric Composition of 1-Octen-3-yl Acetate in Lavender Essential Oils. Molecules.

  • Sigma-Aldrich. (n.d.). 1-Octen-3-ol, ≥98%, FCC, FG. Sigma-Aldrich.

  • National Institute of Standards and Technology. (n.d.). 1-Octen-3-ol. NIST Chemistry WebBook.

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Safety & Regulatory Compliance

Safety

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

As a Senior Application Scientist, I understand that moving from experimental success to operational excellence requires a deep commitment to safety and environmental stewardship. Proper chemical handling doesn't end whe...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that moving from experimental success to operational excellence requires a deep commitment to safety and environmental stewardship. Proper chemical handling doesn't end when the data is collected; it extends through the entire lifecycle of a reagent, including its disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (3R)-oct-1-en-3-ol, grounded in the principles of laboratory safety and regulatory compliance. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.

(3R)-oct-1-en-3-ol, also known as octenol, is a secondary alcohol widely used in research and industry. While it is a naturally occurring compound found in mushrooms, plants, and even human breath, the concentrated form used in laboratories possesses specific hazards that mandate its classification as hazardous waste upon disposal.[1] Understanding these properties is the first step in appreciating the necessity of a rigorous disposal protocol.

A substance's disposal pathway is dictated by its chemical and physical characteristics. For (3R)-oct-1-en-3-ol, the primary concerns are its combustibility and its toxicological profile. According to its Safety Data Sheet (SDS), it is a combustible liquid with a flash point between 61°C and 82°C.[2][3] This means that while it doesn't ignite as readily as flammable liquids like ethanol, it can still pose a fire hazard under certain conditions, especially when heated or near an ignition source.[2][4] Furthermore, it is classified as harmful if swallowed or inhaled and can cause significant skin and eye irritation.[4][5][6]

These characteristics mean that (3R)-oct-1-en-3-ol cannot be disposed of via standard laboratory drains or in regular trash.[3][7][8] Such improper disposal could lead to the ignition of vapors in plumbing systems, contamination of waterways, and potential harm to aquatic life.[3][8] Therefore, it must be handled as a regulated hazardous waste stream from the moment of generation to its final disposal by a licensed facility.[9][10]

Key Properties of (3R)-oct-1-en-3-ol
PropertyValueSource
Chemical Formula C₈H₁₆O[1]
Molar Mass 128.21 g/mol [1][3]
CAS Number 3391-86-4 (for 1-Octen-3-ol)[1][3][5]
Appearance Colorless to light yellow liquid[1][2]
Flash Point 61 °C - 82 °C (142 °F - 179.6 °F)[2][3]
Classification Combustible Liquid; Harmful if Swallowed/Inhaled; Skin/Eye Irritant[4][6]
Solubility in Water Immiscible or difficult to mix[3]

The Disposal Workflow: A Self-Validating Protocol

The following protocol is designed to be a self-validating system, ensuring that each step logically follows from the last, minimizing risk and ensuring regulatory compliance. The core principle is waste segregation —never mixing incompatible waste streams.

Step 1: Don Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing the appropriate PPE. This is your first and most important line of defense.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat is required.

Step 2: Prepare the Hazardous Waste Container

The integrity of your disposal process begins with the container.

  • Select a Compatible Container: Use a clean, leak-proof container made of a material that will not react with the alcohol, such as glass or high-density polyethylene (HDPE).[9][11] Ensure it has a secure, screw-top cap.[11]

  • Label the Container: This is a critical regulatory requirement. Before adding any waste, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "(3R)-oct-1-en-3-ol"

    • The specific hazards (e.g., "Combustible," "Toxic")

    • The date accumulation started (the day you first add waste)

Step 3: Waste Accumulation and Segregation

This is where meticulous laboratory practice is paramount.

  • Transfer the Waste: Carefully pour the waste (3R)-oct-1-en-3-ol into the prepared, labeled container using a funnel.

  • DO NOT MIX: Never mix (3R)-oct-1-en-3-ol with other waste streams. In particular, keep it segregated from:

    • Strong Oxidizing Agents: Such as nitrates or perchlorates, which can create a fire or explosion hazard.[7][11]

    • Acids and Bases: Store separately to prevent any unintended reactions.[11][12]

  • Keep the Container Closed: The container must be securely capped at all times, except when you are actively adding waste.[9][11] This prevents the release of vapors and reduces the risk of spills.

  • Do Not Overfill: Leave at least 10% of headspace (about one inch) in the container to allow for vapor expansion.[11][13]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated area pending pickup.

  • Designate an SAA: Store the waste container at or near the point of generation, in a designated location known as a Satellite Accumulation Area (SAA).[10][11] This area should be under the control of laboratory personnel.

  • Use Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.[10][13] This is especially important for liquid waste.

Step 5: Arrange for Final Disposal

(3R)-oct-1-en-3-ol waste must be disposed of through the proper channels.

  • Contact EH&S: Once the container is full, or within the time limits specified by your institution (often 90 days to one year), contact your facility's Environmental Health & Safety (EH&S) department to arrange for a waste pickup.[9][11][13]

  • Professional Disposal: EH&S will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) in compliance with all federal, state, and local regulations.[13]

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for handling (3R)-oct-1-en-3-ol waste in the laboratory.

G start Waste (3R)-oct-1-en-3-ol Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Step 2: Select Compatible & Labeled Waste Container ppe->container check_container Container Properly Labeled & Capped? container->check_container segregate Step 3: Transfer Waste (Do Not Mix with Incompatibles) check_container->segregate  Yes relabel Correct Labeling & Secure Cap check_container->relabel No   store Step 4: Store in SAA with Secondary Containment segregate->store full Container Full? store->full contact Step 5: Contact EH&S for Waste Pickup full->contact Yes   continue_use Continue Accumulation in SAA full->continue_use No   end_node Proper Disposal Complete contact->end_node continue_use->store relabel->container

Caption: Workflow for the safe disposal of (3R)-oct-1-en-3-ol waste.

Emergency Procedures: Spill and Exposure Management

Even with the best practices, accidents can happen. Being prepared is a non-negotiable part of laboratory safety.

Minor Spill (Manageable by Lab Personnel)
  • Alert Colleagues: Inform others in the immediate area.

  • Isolate the Area: Prevent unnecessary foot traffic.

  • Remove Ignition Sources: Turn off any nearby hot plates, open flames, or other potential sources of ignition.[4][14]

  • Absorb the Spill: Use a chemical spill kit with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).[4][5] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect the Waste: Scoop the absorbent material into a designated hazardous waste bag or container. Label it as "Spill Debris with (3R)-oct-1-en-3-ol."

  • Clean the Area: Wipe the spill area with soap and water.[4]

  • Dispose of Materials: Treat all contaminated cleaning materials (gloves, pads, etc.) as hazardous waste and arrange for pickup with your other chemical waste.

Major Spill or Personal Exposure

In the event of a large spill that you cannot safely manage, or in any case of personal exposure, prioritize personal safety above all else.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][7] Remove any contaminated clothing.[4]

  • Eye Contact: Proceed immediately to an eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open.[2][4][7]

  • Inhalation: Move to fresh air immediately.[4]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[5]

For any exposure or major spill, seek immediate medical attention and notify your supervisor and EH&S department. [4][5]

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Earth911. (n.d.). How to Dispose of Liquor and Denatured Alcohol Safely.
  • Wikipedia. (n.d.). 1-Octen-3-ol.
  • Hazardous Waste Experts. (2017, April 3). Does the EPA Alcohol Exemption Apply to Your Business?.
  • U.S. Environmental Protection Agency. (2013, January 9). Ecotoxicity Risk assessment for Octenol Registration Review Decision Document.
  • U.S. Environmental Protection Agency. (2019, December 12). Octenol Interim Registration Review Decision.
  • Stanford Environmental Health & Safety. (n.d.). Ethanol Factsheet.
  • U.S. Environmental Protection Agency. (2019, May 16). Octenol Proposed Interim Registration Review Decision.
  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification.
  • U.S. Environmental Protection Agency. (n.d.). How to Dispose of and Recycle Alcohol-Based Hand Sanitizer.
  • Health Canada. (2024, March 6). Consultation on octenol and its associated end-use products, Proposed Re-evaluation Decision PRVD2023-05.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet: cis-3-Octen-1-ol.
  • Vigon International, Inc. (2017, June 6). Safety Data Sheet: oct-1-en-3-ol natural.
  • Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: 1-Octen-3-ol.
  • Biosynth. (2023, June 7). Safety Data Sheet: 1-Octen-3-ol.
  • Santa Cruz Biotechnology. (2009, October 8). 1-Octen-3-ol Safety Data Sheet.
  • ChemicalBook. (2025, September 27). 1-Octen-3-ol - Safety Data Sheet.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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